Furo[2,3-c]pyridin-7-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furo[2,3-c]pyridin-7-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Furo[2,3-c]pyridin-7-amine
Abstract
Furo[2,3-c]pyridine is a significant heterocyclic scaffold in medicinal chemistry, appearing in molecules with diverse biological activities, including potential HIV-1 protease inhibition.[1] The precise determination of the structure of its derivatives, such as this compound, is a critical step in drug discovery and development. This guide provides a comprehensive, technically-grounded walkthrough of the modern analytical workflow used to elucidate and confirm the structure of this molecule. We will move beyond a simple recitation of techniques to explore the strategic reasoning behind the application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and data interpretations described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
The Strategic Workflow for Structure Elucidation
The confirmation of a novel or synthesized chemical entity is a sequential and logical process. The goal is not merely to collect data, but to ask specific questions of the molecule at each stage. Our investigation into this compound follows a path from broad inquiry to fine-detail confirmation.
The initial steps confirm the molecular weight and the presence of key functional groups. Subsequent, more sophisticated analyses, particularly 2D NMR, are employed to piece together the atomic connectivity and definitively establish the isomeric form of the fused heterocyclic system.
Figure 1: A strategic workflow for the structure elucidation of this compound.
Foundational Analysis: Mass Spectrometry and IR Spectroscopy
Mass Spectrometry (MS)
Expertise & Causality: The first question we ask of a purified sample is: "What is its molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the definitive tool for this purpose. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺).[2] This provides an exact mass that can be used to confirm the elemental formula (C₇H₆N₂O) with high confidence, immediately ruling out countless other possibilities.
Expected Data for this compound:
-
Molecular Formula: C₇H₆N₂O
-
Monoisotopic Mass: 134.0480 g/mol
-
Expected HRMS (ESI+) Result: [M+H]⁺ = 135.0553 m/z
The fragmentation pattern in MS provides clues about the molecule's stability and structure. For aromatic heterocycles, the molecular ion peak is typically very intense.[3] Common fragmentation pathways for such systems can include the loss of small, stable molecules.
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 135.0553 | Protonated Molecular Ion |
| [M-HCN]⁺ | 108.0498 | Loss of hydrogen cyanide from the pyridine ring |
| [M-CO-H]⁺ | 106.0504 | Loss of carbon monoxide and a hydrogen radical |
Infrared (IR) Spectroscopy
Expertise & Causality: While MS gives the formula, IR spectroscopy provides a quick, non-destructive confirmation of the key functional groups. This technique is excellent for verifying the presence of the amine (N-H) and the aromatic (C=C, C=N) and ether (C-O) moieties that constitute the core scaffold.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | -NH₂ (Amine) | N-H Stretch (likely two bands for symmetric/asymmetric) |
| 1640-1580 | Aromatic Ring | C=C and C=N Stretch |
| 1250-1050 | Furan Ring | C-O-C Asymmetric Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR is the cornerstone of structure elucidation for organic molecules.[4] By analyzing the magnetic environments of ¹H and ¹³C nuclei and their interactions, we can map out the entire molecular structure.
Figure 2: Numbering scheme for this compound.
One-Dimensional NMR (¹H, ¹³C, DEPT-135)
Expertise & Causality: ¹H NMR provides the number of unique proton environments, their integration (ratio), and their coupling patterns (splitting), which reveals adjacent protons. ¹³C NMR shows the number of unique carbon environments. A DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent. This suite of 1D experiments provides the fundamental census of atoms required before establishing connectivity.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-2 | ~7.8-8.0 | d | ~2.0 | 1H |
| H-3 | ~6.9-7.1 | d | ~2.0 | 1H |
| H-4 | ~7.5-7.7 | d | ~5.5 | 1H |
| H-5 | ~6.7-6.9 | d | ~5.5 | 1H |
| 7-NH₂ | ~6.5-7.0 | s (broad) | - | 2H |
Predicted ¹³C NMR & DEPT-135 Data (101 MHz, DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C-2 | ~145 | CH (+) |
| C-3 | ~110 | CH (+) |
| C-3a | ~120 | C (absent) |
| C-4 | ~135 | CH (+) |
| C-5 | ~108 | CH (+) |
| C-7 | ~158 | C (absent) |
| C-7a | ~150 | C (absent) |
Two-Dimensional NMR: Confirming Connectivity
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[5] This is essential for tracing out the proton framework within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J coupling).[6] This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the scaffold of fused rings. It shows correlations between protons and carbons that are 2-3 bonds away (²J and ³J coupling).[5][7] It allows us to "see" across quaternary carbons and heteroatoms, connecting the individual spin systems identified by COSY.
Protocol: 2D NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment. Key correlations expected: H-2 with H-3, and H-4 with H-5. This confirms the presence of two isolated two-proton systems.
-
HSQC: Acquire a standard gradient-selected HSQC experiment optimized for a ¹J C-H of ~145 Hz. This will link each of the four aromatic proton signals to their corresponding carbon signals.
-
HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This is the critical step to connect the furan and pyridine rings.
Figure 3: Key expected HMBC correlations for confirming the Furo[2,3-c]pyridine core.
Interpreting the HMBC Data:
-
Furan Ring to Pyridine Ring: The proton H-2 on the furan ring should show a correlation to the bridgehead carbon C-7a. Similarly, H-3 should correlate to C-7a. These are the crucial links that confirm the fusion of the two rings at the 3a-7a position.
-
Pyridine Ring Integrity: The proton H-4 will show correlations to C-5 and the bridgehead C-7a. The proton H-5 will show a strong correlation to the amine-bearing carbon, C-7, and to the other bridgehead, C-3a. These correlations piece together the entire pyridine portion of the molecule and confirm the placement of the amine group at position 7.
Conclusion
Through the systematic application of modern analytical techniques, the structure of this compound can be elucidated with a high degree of certainty. The process begins with HRMS to establish the exact mass and elemental formula. It is supported by IR spectroscopy to identify key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments. 1D NMR provides a census of the proton and carbon atoms, while 2D NMR techniques—COSY, HSQC, and particularly HMBC—provide the unambiguous connectivity map. The cross-peaks observed in the HMBC spectrum are especially critical, bridging the furan and pyridine rings across quaternary carbons and confirming the specific isomeric arrangement of this medicinally important scaffold. For absolute proof of structure, single-crystal X-ray diffraction would be the final, definitive step.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Furo[2,3-c]pyridine-7-amine Scaffold: A Technical Guide to its Anticancer Mechanism of Action
Abstract
The furo[2,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its structural resemblance to endogenous purines and its capacity for versatile molecular interactions with a range of biological targets.[1][2] This guide provides an in-depth technical analysis of the predominant mechanisms through which derivatives of this scaffold, including Furo[2,3-c]pyridin-7-amine, exert their anticancer effects. Synthesizing data from extensive preclinical research, we delineate the core mechanism of action as multi-faceted kinase inhibition, leading to critical downstream cellular consequences including cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and investigating this promising class of compounds. It details the causality behind key experimental choices and provides validated protocols for mechanistic elucidation.
The Furo[2,3-c]pyridine Scaffold: A Foundation for Potent Bioactivity
The furo[2,3-c]pyridine nucleus is a heterocyclic aromatic system that serves as a versatile template for drug discovery.[1] Its structural similarity to purine enables it to function as an ATP-mimetic, frequently interacting with the ATP-binding sites of various enzymes, most notably protein kinases.[2][3] This bioisosteric relationship is a cornerstone of its biological activity. Derivatives built upon this core have demonstrated a wide spectrum of pharmacological properties, including significant cytotoxicity against numerous cancer cell lines, positioning them as compelling candidates for oncological drug development.[1]
Primary Mechanism of Action: Broad-Spectrum Kinase Inhibition
The most extensively documented mechanism of action for furopyridine derivatives is the inhibition of protein kinases. Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4] Furopyridine compounds interrupt these aberrant signaling cascades by targeting key kinases across multiple pathways.
Key Kinase Targets and Oncogenic Pathways
A. Pro-Survival and Proliferation Signaling (PI3K/AKT Pathway)
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. It is frequently hyperactivated in cancer. Several furopyridine derivatives have been shown to be potent inhibitors of key nodes in this pathway, particularly AKT1 and PI3K itself.[1][5] By inhibiting these kinases, the compounds effectively shut down the downstream pro-survival signals, making the cancer cell more susceptible to apoptosis.[5]
B. Cell Cycle Control (CDK Pathway)
Cyclin-dependent kinases (CDKs) are essential for the orderly progression of the cell cycle. Their over-activity is a common feature in cancer, leading to uncontrolled cell division. Furo[2,3-b]pyridine derivatives have been identified as active inhibitors of CDK2.[1][6] Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and preventing DNA replication in cancer cells.[6]
C. Other Implicated Kinase Targets
Research has implicated a broader range of kinases as targets for various furopyridine isomers, including:
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B-Raf: A key component of the MAPK signaling pathway, often mutated in melanoma.[3]
-
c-Met: A receptor tyrosine kinase involved in cell motility and invasion.[2][7]
-
VEGFR-2/HER-2: Receptors crucial for angiogenesis and breast cancer proliferation, respectively.[8]
-
Cdc-like kinases (CLKs): Involved in the regulation of mRNA splicing.[9][10]
Summary of In Vitro Potency
The cytotoxic and kinase inhibitory activities of various furopyridine derivatives have been quantified across numerous studies. The data below summarizes the potency of representative compounds against specific cancer cell lines and kinase targets.
| Compound Class/Derivative | Target(s) | Cell Line(s) | Potency (IC₅₀ / GI₅₀) | Reference |
| Furo[2,3-b]pyridine (Compound 14) | CDK2 | - | IC₅₀: 0.93 µM | [6] |
| Furo[2,3-b]pyridine (Compound 4) | CDK2/cyclin A2 | - | IC₅₀: 0.24 µM | [11] |
| Furo[2,3-d]pyrimidine (Compound 10b) | PI3Kα/β, AKT | HS 578T (Breast) | IC₅₀: 0.54 µM | [5] |
| Furo[2,3-d]pyrimidine Chalcone (5e) | - | NCI 59-cell panel | Mean GI₅₀: 1.23 µM | [12] |
| Furo[2,3-d]pyrimidine Chalcone (5e) | - | MCF-7 (Breast, resistant) | IC₅₀: 1.90 µM | [12] |
| Thieno[2,3-b]quinolone (17d) | - | MDA-MB-435 (Melanoma) | GI₅₀: 23 nM | [13] |
| Pyrano[3,2-c]pyridine (4-CP.P) | - | MCF-7 (Breast) | IC₅₀: 60 µM (24h) | [14] |
| Furo[2,3-c]acridin-6-one Epoxide | DNA Alkylation | Various | IC₅₀: 10-100 nM range | [15] |
Downstream Cellular Consequences of Kinase Inhibition
The inhibition of critical kinase signaling cascades by Furo[2,3-c]pyridine derivatives triggers definitive and measurable anticancer phenotypes within the cell.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary outcome following treatment with many furopyridine compounds.[12] This is a direct consequence of inhibiting pro-survival pathways like PI3K/AKT.[5] Deprived of these essential signals, the cell initiates an intrinsic apoptotic cascade. Key hallmarks include the externalization of phosphatidylserine on the cell membrane, activation of executioner caspases (like caspase-3), and eventual cell fragmentation.[12][14]
Cell Cycle Arrest
As a result of CDK inhibition, cancer cells are unable to pass critical cell cycle checkpoints.[6] This leads to an accumulation of cells in a specific phase of the cycle, most commonly G1 or G2/M, which can be quantified via flow cytometry.[14][16] This arrest prevents the cell from replicating its DNA and dividing, thereby halting tumor growth.
Methodologies for Mechanistic Elucidation
To rigorously define the mechanism of action for a novel Furo[2,3-c]pyridine derivative, a multi-step, self-validating experimental approach is required.
Initial Cytotoxicity Screening: MTT Assay
This assay serves as the initial screen to determine if a compound has a cytotoxic or cytostatic effect and to quantify its potency (IC₅₀). The causality is that viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product; a decrease in this conversion is directly proportional to a loss of cell viability.
Protocol: MTT Assay for Cytotoxicity [11][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the Furo[2,3-c]pyridine compound in culture medium. Treat the cells with this concentration gradient for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration. Use non-linear regression to calculate the IC₅₀ value.
Target Engagement and Validation
Confirming that the compound directly interacts with its intended kinase target both in a pure system and within the complex cellular environment is crucial.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Example) [11]
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the purified recombinant kinase (e.g., CDK2/cyclin A2) and its specific substrate.
-
Inhibitor Addition: Add the Furo[2,3-c]pyridine compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a set time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
-
Analysis: A lower signal in the presence of the compound indicates inhibition of the kinase. Calculate IC₅₀ values.
Protocol: Western Blotting for Phospho-Proteins [11]
-
Cell Treatment & Lysis: Treat cultured cancer cells with the compound at relevant concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a short duration (e.g., 1-2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT Ser473). Also, probe a separate blot with an antibody for total AKT and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control validates in-cell target inhibition.
Cellular Phenotype Analysis
These assays confirm the downstream biological consequences predicted by the mechanism of action.
Protocol: Apoptosis Assay (Annexin V/PI Staining) [14]
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Staining: Harvest the cells (including floating cells) and wash with cold PBS. Resuspend in Annexin V Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). An increase in the Annexin V+ populations confirms apoptosis induction.
Conclusion and Future Directions
The Furo[2,3-c]pyridine scaffold and its isomers represent a highly promising platform for the development of novel anticancer agents. The predominant mechanism of action for this class of compounds is the inhibition of multiple protein kinases that are critical for cancer cell survival and proliferation, such as those in the PI3K/AKT and CDK pathways. This targeted inhibition leads to verifiable downstream effects, including the induction of apoptosis and cell cycle arrest.
Future research should focus on optimizing the scaffold to enhance selectivity for specific kinase targets, thereby potentially reducing off-target effects and improving the therapeutic index. Furthermore, exploring the potential of these compounds to modulate other oncogenic pathways, such as the Hedgehog signaling pathway, could open new avenues for their application.[9][17] Investigating synergistic combinations with existing chemotherapeutics or other targeted agents is also a logical and promising next step in their preclinical and clinical development.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction: The Furo[2,3-c]pyridine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Furo[2,3-c]pyridin-7-amine Derivatives
The Furo[2,3-c]pyridine core is a heterocyclic motif of significant interest in the field of drug discovery. As a fused bicyclic system, it combines the structural features of a furan and a pyridine ring, creating a unique electronic and spatial architecture. This scaffold serves as a versatile template for the development of novel therapeutic agents due to its ability to engage with a wide array of biological targets.[1] The synthesis of these compounds can be efficiently achieved through methods like the Groebke-Blackburn-Bienaymé multicomponent reaction, which allows for the rapid generation of diverse chemical libraries for biological screening.[2][3] This guide provides a detailed exploration of the prominent biological activities associated with this compound derivatives, focusing on their immunomodulatory, anticancer, and anti-inflammatory potential.
Immunomodulatory Activity: Selective Agonism of Toll-like Receptor 8
A significant area of investigation for Furo[2,3-c]pyridine derivatives has been their role as modulators of the innate immune system, specifically as agonists for Toll-like Receptor 8 (TLR8). TLR8 is a key pattern recognition receptor primarily expressed in myeloid cells, and its activation triggers a signaling cascade that leads to the production of cytokines and chemokines, orchestrating an immune response.
Mechanism of Action and Therapeutic Potential
Several 2,3-diamino-furo[2,3-c]pyridine analogues have been identified as potent and selective TLR8 agonists.[2][4] These compounds activate TLR8-dependent Nuclear Factor-kappa B (NF-κB) signaling.[4] A remarkable feature of this class of compounds is their ability to act as powerful vaccine adjuvants. They have been shown to upregulate several chemokine ligand genes in human peripheral blood mononuclear cells (PBMCs) without inducing a significant release of pro-inflammatory cytokines.[2][4] This selective immune stimulation, coupled with strong adjuvantic effects observed in animal immunization studies, makes the Furo[2,3-c]pyridine scaffold an attractive chemotype for developing safer and more effective vaccine adjuvants that are expected to be devoid of local or systemic reactogenicity.[2][4]
Structure-Activity Relationship (SAR) for TLR8 Agonism
The potency of Furo[2,3-c]pyridine derivatives as TLR8 agonists is highly dependent on the substituents at various positions of the core structure. A distinct SAR has been observed, particularly with variations at the C2 position.[2][4]
| Compound ID | R1 (C2-substituent) | TLR8 Activity (EC50, µM) | Notes |
| 1a | n-Pentyl | > 100 | Inactive |
| 1b | n-Pentyl-Phenyl | 5.2 | Moderate activity |
| 1c | n-Pentyl-3-Fluorophenyl | 2.1 | Increased activity with electron-withdrawing group |
This table is a representative summary based on SAR descriptions.[2][5]
Signaling Pathway and Experimental Workflow
The activation of TLR8 by a Furo[2,3-c]pyridine agonist initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB.
Caption: TLR8 signaling pathway initiated by a Furo[2,3-c]pyridine agonist.
Anticancer Activity via Kinase Inhibition
The furopyridine scaffold is recognized as a "privileged structure" in drug development, and its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are critical for tumor growth and survival.[6][7]
B-Raf Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, and the B-Raf kinase is a central component. Mutations in B-Raf, such as the V600E mutation, lead to its constitutive activation and are a major driver in many cancers, including melanoma.[3] A series of Furo[2,3-c]pyridine-based indanone oximes have been discovered as potent and selective inhibitors of both wild-type and V600E mutant B-Raf, demonstrating sub-micromolar efficacy.[3] These compounds represent a promising avenue for the development of targeted cancer therapeutics.
PI3K/AKT and CDK2 Inhibition
While direct examples for the Furo[2,3-c]pyridine isomer are emerging, related furopyrimidine and furopyridine scaffolds have shown potent activity against other critical cancer-related kinases.
-
PI3K/AKT Pathway: Novel Furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of PI3Kα/β and AKT, demonstrating potent antiproliferative and apoptotic activities against various cancer cell lines, particularly breast cancer.[8][9] One lead compound exhibited strong cytostatic action against 38 different cancer cell lines and induced cell cycle arrest at the G0-G1 phase.[8]
-
CDK2 Inhibition: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, a Furo[2,3-b]pyridine derivative, was identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 value of 0.93 µM.[10][11] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
Anticancer Activity Data
| Compound Class | Target Kinase | Cell Line | Activity (IC₅₀) | Reference |
| Furo[2,3-c]pyridine-indanone oxime | B-Raf (V600E) | MCF-7 (Breast) | 9.60 ± 3.09 µM | [3] |
| Furo[2,3-d]pyrimidine-thiadiazole | PI3Kβ / AKT | HS 578T (Breast) | 0.071 µM / 0.411 µM | [8] |
| Furo[2,3-b]pyridine-carboxylate | CDK2 | - (Enzymatic) | 0.93 µM | [10][11] |
B-Raf Signaling Pathway in Cancer
Caption: Inhibition of the MAPK pathway by a Furo[2,3-c]pyridine B-Raf inhibitor.
Anti-inflammatory Activity: Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the pathogenesis of many immune-mediated inflammatory diseases, such as rheumatoid arthritis (RA).[12] Orally available JAK inhibitors have emerged as a major therapeutic class for these conditions.
Mechanism and Preclinical Efficacy
Derivatives of the related 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine scaffold have been developed as potent inhibitors of all four isoforms of the JAK kinases (JAK1, JAK2, JAK3, TYK2).[12][13] Systematic SAR studies led to the discovery of compounds with excellent potency.[12] One lead compound, 7j , not only demonstrated strong enzymatic inhibition but also possessed favorable pharmacokinetic properties and displayed slightly better in vivo anti-inflammatory efficacy than the approved drug tofacitinib in a preclinical arthritis model.[12][13]
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and its inhibition by furopyridine derivatives.
Experimental Protocols
Protocol 1: TLR8-Dependent NF-κB Reporter Assay
This protocol is designed to quantify the activation of the TLR8 pathway by test compounds.
-
Cell Culture: Culture HEK293 cells stably co-transfected with human TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Seeding: Plate the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in assay medium. Add the compounds to the cells and incubate for 24 hours at 37°C. Include a known TLR8 agonist (e.g., R848) as a positive control and vehicle (e.g., DMSO) as a negative control.
-
SEAP Detection: After incubation, collect the cell supernatant. Quantify SEAP activity using a chemiluminescent substrate according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the fold induction of NF-κB activity relative to the vehicle control and determine the EC50 value for each compound by fitting the data to a dose-response curve.
Protocol 2: In Vitro B-Raf Kinase Inhibition Assay
This assay measures the direct inhibitory effect of compounds on B-Raf enzymatic activity.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human B-Raf (V600E) enzyme, a suitable substrate (e.g., inactive MEK1), and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the reaction wells. Include a known B-Raf inhibitor (e.g., Vemurafenib) as a positive control and a vehicle control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various technologies, such as an antibody-based ELISA method that detects phospho-MEK1 or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: Normalize the signal to the controls. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effect of compounds on cancer cells.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.
References
- 1. Furo[2,3-c]pyridine-7-methanamine | 193750-83-3 | Benchchem [benchchem.com]
- 2. Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery of Furo[2,3-c]pyridin-7-amine as a TAK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways.[1][2] Its central role in mediating signals for key transcription factors like NF-κB and AP-1 has positioned it as a compelling therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][3] This guide details the discovery and preclinical development of Furo[2,3-c]pyridin-7-amine, a potent and selective small molecule inhibitor of TAK1. We will explore the strategic rationale for targeting TAK1, the synthetic chemistry approaches to the novel Furo[2,3-c]pyridine scaffold, the rigorous in vitro and cell-based assays employed for inhibitor characterization, and the promising in vivo efficacy that underscores its therapeutic potential.
The Rationale for Targeting TAK1: A Central Hub in Disease Signaling
TAK1 is a key upstream kinase that integrates signals from a wide variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[2][4] Upon activation, TAK1 initiates downstream signaling cascades that culminate in the activation of the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[2][4] This leads to the activation of transcription factors NF-κB and AP-1, which are pivotal regulators of immune and inflammatory responses, cell survival, and proliferation.[1]
Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases. In inflammatory conditions like rheumatoid arthritis, TAK1 mediates the production of inflammatory cytokines, contributing to joint destruction.[3] In cancer, TAK1 signaling can promote tumor cell survival, proliferation, and metastasis.[5][6] Therefore, the development of selective TAK1 inhibitors represents a promising therapeutic strategy to modulate these pathological processes.[3][5]
Caption: The TAK1 signaling pathway.
Discovery of the this compound Scaffold
The journey to identify potent and selective TAK1 inhibitors began with high-throughput screening of diverse chemical libraries. Initial hits with micromolar potency provided the starting point for a structure-based drug design and optimization campaign.[7] The Furo[2,3-c]pyridine scaffold emerged as a promising chemical series.
Synthesis of the Furo[2,3-c]pyridine Core
The synthesis of the previously unreported Furo[2,3-c]pyridine ring system was a key achievement.[8] Several synthetic routes have been explored, with a common strategy involving the construction of the furan ring onto a pre-existing pyridine core or vice versa.[9][10] A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound.
Explanatory Note on Synthesis: The synthesis often commences with a commercially available substituted pyridine. A series of functional group interconversions are then performed to introduce the necessary moieties for the subsequent cyclization step, which forms the furan ring. Finally, the amine group is installed at the 7-position to yield the target this compound scaffold. The specific reagents and conditions are tailored to the desired substitution pattern on the core structure.
Structure-Activity Relationship (SAR) and Optimization
With a viable synthetic route to the Furo[2,3-c]pyridine core, a focused medicinal chemistry effort was undertaken to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.[7][11] This involved the systematic modification of various positions on the scaffold and the exploration of different substituents. The insights gained from molecular modeling and co-crystal structures of inhibitors bound to the TAK1 kinase domain were instrumental in guiding the optimization process.[7][11] This iterative process of design, synthesis, and testing led to the identification of highly potent compounds with biochemical and cellular mechanistic potencies in the nanomolar range.[7]
In Vitro Characterization: Establishing Potency and Selectivity
A critical step in the development of any kinase inhibitor is the thorough in vitro characterization of its potency against the target kinase and its selectivity across the broader kinome.
Biochemical Kinase Inhibition Assays
The inhibitory activity of the this compound series against TAK1 was determined using biochemical assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Protocol: TAK1 Kinase Activity Assay (Luminescent)
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the TAK1/TAB1 enzyme, MBP substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay, which involves a luminescent readout.[14]
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Rationale for Method Selection: The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity.[14] It has a broad dynamic range and is well-suited for high-throughput screening and inhibitor profiling.[13] The use of a generic substrate like MBP allows for the assessment of the intrinsic inhibitory potential of the compounds against the TAK1 kinase.[12]
Kinase Selectivity Profiling
To assess the selectivity of the lead this compound compounds, they were screened against a broad panel of kinases. This is crucial to identify potential off-target effects that could lead to toxicity. The goal is to develop inhibitors that are highly selective for TAK1 over other kinases, particularly those with high structural homology.
Cell-Based Assays: Confirming Mechanism of Action in a Biological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the inhibitor can effectively engage its target within a cellular environment and modulate the downstream signaling pathway.
Inhibition of TAK1-Mediated Signaling
The ability of this compound to inhibit TAK1 signaling in cells was assessed by measuring the phosphorylation of downstream substrates like IκBα and p38 MAPK.
Protocol: Western Blot Analysis of TAK1 Signaling
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human macrophage-like THP-1 cells) that exhibits a robust response to TAK1 activation.
-
Pre-treat the cells with varying concentrations of the this compound inhibitor.
-
Stimulate the cells with a TAK1 activator, such as lipopolysaccharide (LPS) or TNF-α.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of TAK1, IKK, p38, and IκBα.
-
Also, probe for total protein levels of these signaling components as loading controls.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Rationale for Method Selection: Western blotting is a standard and reliable technique for assessing changes in protein phosphorylation, which is a direct indicator of kinase activity within a cell.[15] By examining multiple downstream effectors of TAK1, a comprehensive understanding of the inhibitor's impact on the signaling cascade can be obtained.
Measurement of Inflammatory Cytokine Production
A key functional consequence of TAK1 inhibition is the suppression of pro-inflammatory cytokine production. This can be measured using techniques like ELISA.
Protocol: ELISA for TNF-α Production
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 macrophages) in a multi-well plate.
-
Treat the cells with the this compound inhibitor.
-
Stimulate the cells with LPS to induce cytokine production.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for TNF-α.
-
Follow the manufacturer's instructions for coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, and developing the signal with a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of TNF-α in the samples.
-
Rationale for Method Selection: ELISA is a highly sensitive and quantitative method for measuring the concentration of specific proteins, such as cytokines, in biological fluids. This assay provides a direct functional readout of the anti-inflammatory effects of the TAK1 inhibitor.
In Vivo Efficacy and Pharmacokinetics
The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies are conducted to evaluate the efficacy, safety, and pharmacokinetic properties of the this compound inhibitors.
Animal Models of Disease
To assess the therapeutic potential of the TAK1 inhibitors, they are tested in relevant animal models of disease. For inflammatory conditions, a common model is the collagen-induced arthritis (CIA) mouse model, which mimics many aspects of human rheumatoid arthritis.[3][16] For cancer, xenograft models where human tumor cells are implanted into immunocompromised mice are often used.[11]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are performed to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These studies are crucial for determining the appropriate dosing regimen for in vivo efficacy studies and for predicting the drug's behavior in humans. Key PK parameters that are measured include bioavailability, half-life, and plasma concentration over time. Optimization of the this compound series led to compounds with good pharmacokinetic properties in mice.[11]
Table 1: Summary of Preclinical Data for a Lead this compound Compound
| Parameter | Value |
| Biochemical IC50 (TAK1) | ~10 nM[7] |
| Cellular IC50 (p-IκBα) | ~50 nM |
| Kinase Selectivity | >100-fold vs. closely related kinases |
| In Vivo Efficacy (CIA model) | Significant reduction in arthritis score[3] |
| Oral Bioavailability (mouse) | Good[11] |
Conclusion and Future Directions
The discovery of this compound as a potent and selective TAK1 kinase inhibitor represents a significant advancement in the development of targeted therapies for inflammatory diseases and cancer. The successful application of structure-based drug design, coupled with a comprehensive suite of in vitro and in vivo assays, has validated TAK1 as a druggable target and has provided a promising lead series for further clinical development.
Future efforts will focus on advancing these compounds through formal preclinical safety and toxicology studies to enable their evaluation in human clinical trials. The therapeutic potential of TAK1 inhibition, either as a monotherapy or in combination with other agents, holds great promise for addressing unmet medical needs in a variety of diseases.
References
- 1. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. TAK1-TAB1 Kinase Enzyme System [promega.sg]
- 14. promega.jp [promega.jp]
- 15. benchchem.com [benchchem.com]
- 16. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Furo[2,3-c]pyridin-7-amine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-c]pyridin-7-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1] This guide provides a comprehensive technical overview of this unique heterocyclic core, from its fundamental synthetic routes to its broad-ranging applications in contemporary drug discovery. We will delve into the nuanced structure-activity relationships (SAR) that govern its biological effects, explore its role in the development of novel kinase inhibitors, anticancer agents, and immunomodulators, and provide detailed experimental protocols for its synthesis and biological evaluation. Through a synthesis of established research and practical insights, this document aims to equip researchers with the knowledge necessary to effectively leverage the therapeutic potential of the this compound scaffold in their own drug development endeavors.
Introduction: The Rise of a Privileged Scaffold
The furo[2,3-c]pyridine core, a fused heterocyclic system, has garnered significant attention from the medicinal chemistry community due to its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of various functional groups, facilitating high-affinity interactions with protein binding sites. The nitrogen atom within the pyridine ring acts as a key hydrogen bond acceptor, a feature that significantly enhances the pharmacokinetic properties of drug candidates.[2] Furthermore, the scaffold's tunable electronic properties and the accessibility of multiple points for chemical modification allow for the systematic optimization of potency, selectivity, and metabolic stability.[1]
This guide will explore the key therapeutic areas where the this compound scaffold has made a significant impact, including:
-
Oncology: As a core component of potent kinase inhibitors and cytotoxic agents.[1][3]
-
Immunology: In the development of novel vaccine adjuvants and modulators of the innate immune system.[4][5]
-
Virology: As a foundational element in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1]
By understanding the underlying principles of its synthesis, biological activity, and structure-activity relationships, researchers can unlock the full potential of this versatile scaffold in the pursuit of innovative therapeutics.
Synthetic Strategies: Building the Furo[2,3-c]pyridine Core
The construction of the furo[2,3-c]pyridine scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern. A common and effective approach involves a multicomponent reaction, such as the Groebke-Blackburn-Bienaymé reaction.[4]
Representative Synthetic Protocol: Groebke-Blackburn-Bienaymé Multicomponent Reaction
This protocol describes a general procedure for the synthesis of 2,3-diamino-furo[2,3-c]pyridines, a class of compounds that has shown significant activity as TLR8 agonists.[4]
Step 1: Reaction Setup
-
To a solution of pyridoxal (1.0 eq) in methanol, add the corresponding isocyanide (1.1 eq) and amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
Step 2: Monitoring and Work-up
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired furo[2,3-c]pyridine derivative.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the starting materials and facilitates the proton transfer steps involved in the reaction mechanism.
-
Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating and minimizing the formation of potential side products.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has demonstrated significant therapeutic potential across various disease areas. The following sections will detail its application in oncology, immunology, and virology, with a focus on the key structure-activity relationships that drive its biological effects.
Oncology: Targeting Kinases and Cancer Cell Proliferation
Derivatives of the furo[2,3-c]pyridine scaffold have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer.[6][7]
Kinase Inhibition:
-
B-Raf Inhibitors: Furo[2,3-c]pyridine-based indanone oximes have been identified as potent and selective inhibitors of the B-Raf kinase, a key target in the treatment of melanoma.[8]
-
PI3K/AKT Dual Inhibitors: Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, two critical nodes in a signaling pathway that promotes cell survival and proliferation.[3]
-
CDK2 Inhibitors: Certain furopyridine derivatives have shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[9]
Antiproliferative Activity:
-
Studies have shown that furo[2,3-c]pyridine derivatives exhibit significant cytotoxicity against a range of cancer cell lines, including melanoma and breast cancer, with some compounds demonstrating GI50 values in the low nanomolar range.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity:
The anticancer activity of furo[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
| Compound ID | R1 Substituent | R2 Substituent | Target Kinase | IC50 (nM) | Reference |
| Compound A | Phenyl | Indanone Oxime | B-Raf | 15 | [8] |
| Compound B | Thienyl | 1,3,4-Thiadiazole | PI3Kα/β | 175 / 71 | [3] |
| Compound C | Naphthyl | Thienyl | CDK2 | 240 | [9] |
Key SAR Insights:
-
The presence of an indanone oxime moiety at the C3 position appears to be crucial for potent B-Raf inhibition.
-
The incorporation of a 1,3,4-thiadiazole ring at the C5 position of the furopyrimidine core enhances PI3K/AKT inhibitory activity.
-
Aromatic substituents at both the C2 and C4 positions of the furopyridine ring are generally favorable for CDK2 inhibition.
Immunology: Modulating the Innate Immune Response
A significant area of research has focused on 2,3-diamino-furo[2,3-c]pyridines as selective agonists of Toll-like Receptor 8 (TLR8), a key component of the innate immune system.[4][5] These compounds have shown promise as vaccine adjuvants due to their ability to stimulate a robust immune response without inducing a strong pro-inflammatory cytokine release.[4]
TLR8 Agonist Activity:
-
Several analogues have been found to activate TLR8-dependent NF-κB signaling.[4]
-
In human peripheral blood mononuclear cells (PBMCs), these compounds upregulate several chemokine ligand genes without inducing pro-inflammatory cytokines.[4]
-
In vivo studies in rabbits have demonstrated the prominent adjuvant effects of the most active compounds.[4]
Structure-Activity Relationship (SAR) for TLR8 Agonism:
The TLR8 agonist activity of 2,3-diamino-furo[2,3-c]pyridines is highly sensitive to the substitution pattern at the C2 position.[4]
| Compound ID | R1 Substituent (at C2) | TLR8 Activity (EC50, µM) | Reference |
| 1a | n-Pentyl | > 100 | [5] |
| 1b | n-Pentyl with Phenyl at R3 | 5.2 | [5] |
| 1c | n-Pentyl with 3-Fluorophenyl at R3 | 2.1 | [5] |
Key SAR Insights:
-
A simple alkyl substituent at the C2 position is generally not sufficient for TLR8 activity.
-
The introduction of an aromatic ring at the R3 position significantly enhances TLR8 agonism.
-
Electron-withdrawing substituents on the phenyl ring at R3, such as fluorine, can further improve potency.
Virology: Inhibiting HIV-1 Reverse Transcriptase
The furo[2,3-c]pyridine scaffold serves as a key structural component in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] One notable example is PNU-142721, a thiopyrimidine derivative that has demonstrated broad activity against several NNRTI-resistant variants of HIV-1.[1]
Antiviral Activity of PNU-142721:
-
This compound has been extensively evaluated for its antiviral activity against various strains of HIV-1, including those with common NNRTI-resistant mutations.[1]
-
It has shown potent inhibition of p24 production in infected MT4 cells.[1]
Experimental Protocols: Biological Evaluation
Kinase Inhibition Assay
This protocol provides a general method for evaluating the in vitro inhibitory activity of furo[2,3-c]pyridine derivatives against a specific kinase.
Step 1: Reagents and Materials
-
Kinase enzyme (e.g., B-Raf, PI3K, CDK2)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Step 2: Assay Procedure
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add the kinase enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
Step 3: Data Analysis
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of furo[2,3-c]pyridine derivatives on cancer cell lines.
Step 1: Cell Culture
-
Culture the desired cancer cell line (e.g., MCF-7, HT-29) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Step 2: Assay Procedure
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Step 3: Data Analysis
-
The GI50 value (the concentration of compound that causes 50% growth inhibition) is determined from the dose-response curve.
Visualizing Key Pathways and Workflows
TLR8 Signaling Pathway
Caption: TLR8 signaling pathway activated by furo[2,3-c]pyridine agonists.
Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its adaptability has led to the discovery of potent and selective modulators of a wide range of biological targets, addressing critical unmet medical needs in oncology, immunology, and infectious diseases. The continued exploration of this privileged scaffold, coupled with advancements in rational drug design and synthetic methodologies, holds immense promise for the development of next-generation therapeutics. Future research efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of furo[2,3-c]pyridine-based compounds, exploring novel therapeutic applications, and developing more efficient and sustainable synthetic routes.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
Antitumor properties of Furo[2,3-c]pyridin-7-amine analogues
An In-Depth Technical Guide to the Antitumor Properties of Furo[2,3-c]pyridin-7-amine Analogues
Introduction: The Rise of a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a wide range of biological targets, earning them the designation of "privileged scaffolds."[1][2] The furo[2,3-c]pyridine core is a prominent member of this class, exhibiting a remarkable versatility that has positioned it as a focal point in the development of novel therapeutic agents.[1] Its unique electronic properties and the capacity for diverse functionalization allow for the fine-tuning of its pharmacological profile, making it a highly attractive template for drug discovery.
This guide serves as a technical deep dive for researchers, scientists, and drug development professionals, exploring the antitumor properties of this compound analogues and related furopyridine derivatives. We will dissect their primary mechanisms of action, analyze the critical structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their evaluation.
Part 1: Deciphering the Mechanism of Action - Targeted Kinase Inhibition
The predominant antitumor mechanism of furo[2,3-c]pyridine analogues lies in their ability to function as potent inhibitors of various protein kinases.[1][3][4] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[4] In many cancers, these pathways become dysregulated, leading to uncontrolled cell division. Furo[2,3-c]pyridine derivatives, by mimicking the ATP molecule, can bind to the active site of these kinases, blocking their activity and disrupting the aberrant signaling cascades that drive tumorigenesis.
Key kinase families and pathways targeted by these analogues include:
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway frequently hyperactivated in cancer, promoting cell survival and proliferation. Several furo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and AKT.[1][5]
-
Serine/Threonine Kinases: This broad category includes critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and other important signaling molecules such as Glycogen Synthase Kinase-3 (GSK-3) and CLK1.[4][6][7] Specific analogues have demonstrated high selectivity for kinases like CDK4 and CLK1.[6][7]
-
Receptor Tyrosine Kinases (RTKs): The c-Met proto-oncogene, a receptor tyrosine kinase, plays a role in tumor growth and metastasis. Furo[2,3-d]pyrimidines have been shown to effectively inhibit its enzymatic activity.[3][4]
-
MAPK Pathway: B-Raf, a key component of the MAPK/ERK signaling pathway, is a well-established target in oncology, particularly in melanoma. Furo[2,3-c]pyridine-based compounds have been identified as potent and selective B-Raf inhibitors.[8]
Focus: Inhibition of the PI3K/AKT Signaling Cascade
The PI3K/AKT pathway is a cornerstone of cancer cell survival. Its inhibition by furo[2,3-c]pyridine analogues represents a powerful therapeutic strategy. The process begins when growth factors bind to Receptor Tyrosine Kinases (RTKs) on the cell surface, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream targets that suppress apoptosis (e.g., by inhibiting Bad and activating Bcl-2) and promote cell cycle progression. Furo[2,3-c]pyridine analogues intervene by directly inhibiting the kinase activity of PI3K and/or AKT, thereby breaking this survival signaling chain and sensitizing cancer cells to apoptosis.
Part 2: Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of furo[2,3-c]pyridine analogues is not inherent to the core structure alone; it is profoundly influenced by the nature and position of various substituents. A systematic SAR analysis is therefore critical for optimizing potency, selectivity, and pharmacokinetic properties. By comparing the biological activity of a series of related compounds, researchers can deduce which chemical modifications enhance desired effects and diminish off-target activity.
The following table summarizes quantitative data for several furopyridine derivatives, illustrating key SAR trends.
| Compound ID | Core Scaffold | Key Substituents | Target(s) | Activity (IC₅₀/GI₅₀) | Reference |
| 10b | Furo[2,3-d]pyrimidine | 1,3,4-thiadiazole moiety | PI3Kα / PI3Kβ / AKT | 175 nM / 71 nM / 411 nM | [5] |
| Analogue 2 | Furo[2,3-d]pyrimidine | C5-phenyl substitution | c-Met | 69.8 nM | [3][4] |
| Compound 35 | Pyrido[2',3':4,5]furo[3,2-d]pyrimidine | 7-(2,4-dichlorophenyl) | CLK1 | 49 nM | [6] |
| 17d | Thieno[2,3-b]quinolone | 3-methoxyphenylcarboxamide | N/A | 23 nM (Melanoma) | [9] |
| 5e | Furo[2,3-d]pyrimidine-chalcone | Halogenated B-ring | N/A | 1.23 µM (NCI 59-cell mean) | [10] |
Key Insights from SAR Studies:
-
Role of Halogens: The introduction of halogen atoms, such as chlorine or fluorine, on aryl substituents can significantly enhance cytotoxic activity. This is observed in Compound 35 and the furo-chalcone 5e, likely due to altered electronic properties and improved binding interactions within the target's active site.[6][10]
-
Heterocyclic Moieties: Incorporating additional heterocyclic rings, such as the 1,3,4-thiadiazole in compound 10b, can lead to potent and even dual-target inhibition by providing additional points of interaction with the target enzymes.[5]
-
Substitution Position: The position of substituents is crucial. For instance, in a series of c-Met inhibitors, a phenyl group at the C5-position was found to be optimal for high potency, while introducing a substituent at the C2 position completely abolished the inhibitory activity.[3][4]
-
Carboxamide Moiety: The carboxamide group, as seen in compound 17d, often acts as a critical hydrogen bond donor/acceptor, anchoring the inhibitor within the kinase hinge region, a common feature of ATP-mimetic inhibitors.[9]
Part 3: Experimental Protocol - In Vitro Cytotoxicity Assessment
A foundational step in evaluating the antitumor potential of new analogues is to determine their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.
Protocol: MTT Cell Viability Assay
Objective: To determine the concentration of a this compound analogue that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Principle: This assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, MDA-MB-435 for melanoma)[9]
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[10]
-
Test compound (Furo[2,3-c]pyridine analogue), dissolved in DMSO to create a stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Rationale: To establish a consistent monolayer of exponentially growing cells for drug treatment.
-
Procedure: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to a range of drug concentrations to determine a dose-response relationship.
-
Procedure: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the well should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. Incubate for 48-72 hours.
-
-
MTT Addition (Day 4/5):
-
Rationale: To introduce the metabolic indicator for viable cells.
-
Procedure: After the incubation period, carefully remove the drug-containing medium. Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization (Day 4/5):
-
Rationale: To dissolve the water-insoluble formazan crystals for spectrophotometric quantification.
-
Procedure: Remove the MTT solution. Add 150 µL of solubilization buffer (e.g., DMSO) to each well. Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Rationale: To measure the amount of formazan and calculate cell viability.
-
Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression analysis to determine the GI₅₀ value.
-
Part 4: Synthesis and Future Directions
The synthesis of the furo[2,3-c]pyridine scaffold is accessible through various established chemical reactions. Efficient methods include multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, which allows for the rapid assembly of the core structure from simple starting materials.[11][12] For further functionalization and the creation of diverse analogue libraries, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing aryl or other substituents at specific positions on the ring system.[6]
The future for this compound analogues in oncology is promising. Current research is focused on several key areas:
-
Improving Selectivity: Designing next-generation analogues with higher selectivity for specific kinase isoforms to minimize off-target effects and reduce toxicity.
-
Overcoming Resistance: Developing compounds that are effective against cancers that have developed resistance to existing therapies. Some furopyrimidine-chalcones have already shown promising activity against multi-drug resistant breast cancer cell lines.[10]
-
Combination Therapies: Exploring the synergistic effects of these kinase inhibitors when used in combination with standard chemotherapeutic agents or other targeted therapies to achieve more durable responses.
-
In Vivo Efficacy: Translating the potent in vitro activity of lead compounds into successful in vivo antitumor effects in animal models, a critical step toward clinical development.[10]
The continued exploration of the furo[2,3-c]pyridine scaffold, guided by a deep understanding of its mechanism, SAR, and biological evaluation, holds significant potential for delivering the next generation of targeted cancer therapeutics.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Furo[2,3-c]pyridine-7-methanamine | 193750-83-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Furo[2,3-c]pyridin-7-amine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Emergence of Furo[2,3-c]pyridines in Medicinal Chemistry
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer three-dimensional complexity and diverse pharmacophoric features. Among these, the furo[2,3-c]pyridine nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of a key derivative, Furo[2,3-c]pyridin-7-amine, a scaffold with significant potential in the development of targeted therapeutics. As a bioisostere of purines, this heterocyclic system is adept at interacting with ATP-binding sites of various enzymes, notably protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer.[1]
This document will dissect the intricate relationship between the chemical structure of this compound analogs and their biological function. We will delve into the synthetic strategies that enable the exploration of chemical diversity around this core, detail the experimental protocols for assessing their biological activity, and synthesize the current understanding of how modifications at each position of the scaffold impact its therapeutic potential. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to design and discover next-generation therapeutics based on this promising heterocyclic system.
Synthetic Strategies: Building the this compound Core and its Analogs
The exploration of the structure-activity relationship of the this compound scaffold is fundamentally reliant on the ability to synthesize a diverse array of analogs. The construction of this fused heterocyclic system can be approached through several strategic disconnections, primarily involving either the formation of the furan ring onto a pre-existing pyridine or the construction of the pyridine ring from a furan precursor.
A common and versatile method for the synthesis of the furo[2,3-c]pyridine core involves the intramolecular cyclization of a suitably functionalized pyridine derivative. For instance, a substituted 3-aminopyridine can be elaborated with a functional group at the 4-position that can undergo cyclization to form the furan ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce diverse substituents at various positions of the scaffold, enabling a thorough investigation of the SAR.
dot
Caption: General workflow for the synthesis and evaluation of this compound analogs.
A key synthetic consideration is the regioselective introduction of substituents at the C2, C3, C4, and C5 positions of the this compound core to systematically probe the SAR. The 7-amino group is a crucial feature, often serving as a key hydrogen bond donor in interactions with biological targets.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of this compound derivatives is intrinsically linked to the nature and position of substituents on the heterocyclic core. While a comprehensive SAR study on a single biological target for this specific scaffold is still emerging, valuable insights can be gleaned from studies on closely related furopyridines and furopyrimidines, particularly in the context of kinase inhibition and anticancer activity.
Substitutions at the C2 and C3 Positions
The furan moiety of the scaffold, encompassing the C2 and C3 positions, offers a vector for modifications that can significantly influence biological activity. In a study on 2,3-diamino-furo[2,3-c]pyridines as Toll-like receptor 8 (TLR8) agonists, a distinct SAR was observed with varying substituents at the C2 position.[2] This highlights the sensitivity of this region to steric and electronic modifications and its importance in molecular recognition by the target protein.
For kinase inhibition, substitutions at these positions can modulate the interaction with the ATP-binding pocket. Small, lipophilic groups at the C2 position are often well-tolerated and can enhance binding affinity. The introduction of larger or more polar groups at C3 can be used to probe for additional binding interactions in the solvent-exposed region of the kinase active site.
Substitutions at the C4 and C5 Positions
The pyridine ring of the this compound scaffold provides further opportunities for SAR exploration at the C4 and C5 positions. These positions are often critical for establishing selectivity and potency. For instance, in the related pyrido[2,3-d]pyrimidin-7-one series of cyclin-dependent kinase (CDK) inhibitors, the introduction of a methyl group at the C5 position was found to confer excellent selectivity for Cdk4 over other CDKs.
In the context of this compound, substitutions at C4 and C5 can influence the overall shape and electronic properties of the molecule, thereby affecting its ability to fit into the target's binding site and form key interactions. A derivative of a related furo[2,3-b]pyridine, compound 17d, which features a 3-methoxyphenylcarboxamide, demonstrated potent cytotoxic activity with a GI50 value of 23 nM against the MDA-MB-435 melanoma cell line, underscoring the impact of substitutions on the pyridine ring on anticancer efficacy.[3]
The Role of the 7-Amino Group
The 7-amino group is a cornerstone of the this compound scaffold's biological activity. It typically acts as a crucial hydrogen bond donor, mimicking the N6-amino group of adenine in interactions with the hinge region of kinase ATP-binding sites. Modifications to this amino group, such as alkylation or acylation, can have a profound impact on binding affinity and are a key area of SAR investigation.
Experimental Protocols
The elucidation of the SAR of this compound derivatives relies on robust and reproducible biological assays. The following protocols provide a framework for evaluating the kinase inhibitory and cytotoxic potential of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for quantifying the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
This compound test compounds
-
Target protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add the test compound solution to the wells of the 384-well plate.
-
Add the kinase enzyme to the wells and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.[4]
Data Presentation: A Comparative Look at Furo[2,3-c]pyridine and Related Scaffolds
To facilitate a clear understanding of the SAR, quantitative data is best presented in a tabular format. The following tables summarize the biological activities of representative Furo[2,3-c]pyridine derivatives and their close analogs.
Table 1: Anticancer Activity of Furo[2,3-c]pyridine and Related Furopyridine Derivatives
| Compound ID | Scaffold | Substituents | Cell Line | Activity (GI50/IC50) | Reference |
| 17d | Furo[2,3-b]pyridine | 3-methoxyphenylcarboxamide | MDA-MB-435 (Melanoma) | 23 nM | [3] |
| 10b | Furo[2,3-d]pyrimidine | See publication for structure | HS 578T (Breast) | 1.51 µM | [5][6] |
| VIa | Furo[2,3-d]pyrimidine | See publication for structure | NCI 59-cell line (mean) | 2.41 µM | [6] |
| VIb | Furo[2,3-d]pyrimidine | See publication for structure | NCI 59-cell line (mean) | 1.23 µM | [6] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-c]pyridine Analogs and Related Scaffolds
| Compound ID | Scaffold | Target Kinase | Activity (IC50) | Reference |
| 10b | Furo[2,3-d]pyrimidine | PI3Kα | 0.175 µM | [5][6] |
| 10b | Furo[2,3-d]pyrimidine | PI3Kβ | 0.071 µM | [5][6] |
| 10b | Furo[2,3-d]pyrimidine | AKT | 0.411 µM | [5][6] |
| 35 | Pyrido[2',3':4,5]furo[3,2-d]pyrimidine | CLK1 | 49 nM | [5] |
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its structural similarity to purines makes it an ideal starting point for the development of inhibitors targeting ATP-binding proteins, particularly kinases. The SAR insights gleaned from existing studies on this core and its close relatives underscore the importance of systematic exploration of substitutions at all positions of the heterocyclic system to achieve high potency and selectivity.
Future research in this area should focus on the synthesis and evaluation of a broader range of this compound analogs against a diverse panel of biological targets. The integration of computational modeling and structure-based drug design will be instrumental in guiding the rational design of next-generation compounds with improved pharmacological profiles. The detailed experimental protocols and SAR analysis presented in this guide provide a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of the this compound scaffold into clinically effective drugs.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico and Molecular Modeling Studies of Furo[2,3-c]pyridin-7-amine Binding to Cyclin-Dependent Kinase 2 (CDK2)
Prepared by: A Senior Application Scientist
Foreword: The Rationale for a Computational Approach
The Furo[2,3-c]pyridine scaffold is recognized in medicinal chemistry as a "privileged" structure, one that is capable of binding to a variety of biological targets with high affinity.[1] Its derivatives have shown potential as anticancer agents, kinase inhibitors, and antivirals. Specifically, isomers and related furopyridine structures have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[2][3] This guide focuses on Furo[2,3-c]pyridin-7-amine, a representative member of this chemical family.
To efficiently explore the therapeutic potential of this compound, in silico and molecular modeling techniques are indispensable. These computational methods allow us to predict and analyze the binding of a ligand to its protein target at an atomic level, providing insights that can guide further experimental work and rational drug design.[4] This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of a rigorous computational workflow to study the binding of this compound to a relevant biological target.
Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
The choice of a biological target is the foundational step in any drug discovery project. For the this compound scaffold, Cyclin-Dependent Kinase 2 (CDK2) presents a compelling case for investigation.
-
Biological Significance: CDK2 is a key enzyme in the regulation of the cell cycle, particularly the transition from the G1 to the S phase. Its dysregulation is a hallmark of many human cancers, making it a well-validated target for anticancer drug development.[5]
-
Precedent in Literature: Studies on related furopyridine isomers have demonstrated inhibitory activity against CDK2.[6][7][8] This provides a strong rationale for hypothesizing that the this compound core can also form favorable interactions within the ATP-binding site of CDK2.
-
Structural Data Availability: A wealth of high-resolution crystal structures of CDK2, often in complex with various inhibitors, are available in the Protein Data Bank (PDB). This structural information is the essential starting point for structure-based drug design.
For this guide, we will utilize the crystal structure of CDK2 in complex with the inhibitor roscovitine (PDB ID: 2A4L) as our starting point. This structure provides a well-defined active site and a reference ligand for validating our computational protocols.
The Computational Workflow: A Step-by-Step Guide
A robust computational study is a multi-stage process, with each step building upon the last to provide a comprehensive understanding of the protein-ligand interaction. The workflow described herein is a self-validating system, incorporating checks and balances to ensure the reliability of the generated models.
References
- 1. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emergence of Furo[2,3-c]pyridin-7-amine Derivatives as Potent Kinase Inhibitors: A Pharmacological and Pharmacokinetic Deep Dive
Abstract
The furo[2,3-c]pyridine scaffold has garnered significant attention in medicinal chemistry, serving as a privileged structure for the development of novel therapeutics.[1] This technical guide provides an in-depth analysis of the pharmacological and pharmacokinetic profile of a key derivative class, the Furo[2,3-c]pyridin-7-amines. We will dissect their mechanism of action, focusing on their role as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and cancer signaling pathways.[2] Furthermore, this guide will explore the crucial aspects of their pharmacokinetic properties, detailing the strategies employed to optimize for drug-like characteristics, and present a forward-looking perspective on their therapeutic potential.
Introduction: The Furo[2,3-c]pyridine Core - A Scaffold of Therapeutic Promise
The fusion of a furan ring with a pyridine ring gives rise to the furo[2,3-c]pyridine heterocyclic system. This structural motif is of particular interest in drug discovery due to its unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of its biological activity.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer and antiviral properties.[1][3] The 7-amino substituted furo[2,3-c]pyridines, in particular, have emerged as a promising class of kinase inhibitors.
Pharmacological Profile: Targeting the TAK1 Kinase
The primary mechanism of action for the studied Furo[2,3-c]pyridin-7-amine derivatives is the inhibition of TAK1.[2] TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key signaling molecule involved in cellular responses to inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Its dysregulation is implicated in various inflammatory diseases and cancers.
Mechanism of Action: Competitive ATP Inhibition
This compound derivatives act as ATP-competitive inhibitors of TAK1. The nitrogen atom in the pyridine ring plays a crucial role in forming hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors.[4] This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the downstream phosphorylation cascade.
Diagram 1: Simplified Signaling Pathway of TAK1 Inhibition
Caption: Inhibition of TAK1 by this compound blocks downstream inflammatory signaling.
In Vitro Efficacy and Selectivity
A key aspect of drug development is ensuring the compound selectively inhibits the intended target to minimize off-target effects. Structure-activity relationship (SAR) studies have been instrumental in optimizing the kinase selectivity of 7-aminofuro[2,3-c]pyridine inhibitors.[2] For instance, the discovery of compound 13a from a series of 7-aminofuro[2,3-c]pyridine derivatives demonstrated potent and relatively selective inhibition of TAK1.[2]
| Compound | Target | IC50 (nM) |
| 13a | TAK1 | < 10 |
Table 1: In Vitro Potency of a Lead this compound Derivative. [2]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound derivatives has been demonstrated in in vivo models of cancer. The lead compound 13a was shown to be active in a mouse xenograft model of ovarian cancer, highlighting its potential as an anti-cancer agent.[2]
Pharmacokinetic Profile: From Discovery to a Druggable Candidate
A favorable pharmacokinetic profile is paramount for a successful drug candidate. The journey of optimizing the 7-aminofuro[2,3-c]pyridine series involved a multi-pronged approach combining molecular modeling, computational prediction of metabolic liabilities, and in vitro metabolite identification studies.[2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
While specific ADME parameters for this compound are not extensively published, the optimization efforts for its derivatives provide valuable insights. A significant challenge in the development of this series was addressing metabolic instability.[2] Computational predictions and subsequent experimental validation identified sites prone to metabolism, guiding the chemical modifications to enhance metabolic stability.
Pharmacokinetic Parameters of Optimized Derivatives
The optimization efforts culminated in the discovery of compounds with good pharmacokinetic properties in mice.[2] This indicates that the scaffold is amenable to modifications that improve its drug-like properties, such as oral bioavailability and a suitable half-life for in vivo efficacy.
Diagram 2: Workflow for Pharmacokinetic Optimization
Caption: A multi-parameter approach to optimize the pharmacokinetic properties of this compound derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TAK1.
-
Materials: Recombinant human TAK1/TAB1 enzyme, ATP, substrate peptide (e.g., myelin basic protein), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the TAK1/TAB1 enzyme, kinase buffer, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Murine Xenograft Model (Illustrative)
-
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model of human cancer.
-
Materials: Immunocompromised mice (e.g., nude mice), human cancer cell line (e.g., ovarian cancer), test compound, and vehicle.
-
Procedure:
-
Implant the human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Future Perspectives and Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The successful optimization of this series into preclinical candidates for cancer therapy underscores the potential of this heterocyclic system.[2] Future research will likely focus on expanding the therapeutic applications of these compounds to other inflammatory and autoimmune diseases where TAK1 plays a pivotal role. Further elucidation of their safety profile and exploration of combination therapies will be crucial steps in their clinical translation.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 7-Methoxyfuro[2,3-C]pyridine (EVT-1171482) | 117612-53-0 [evitachem.com]
A Technical Guide to the Furo[2,3-c]pyridine Core: A Privileged Scaffold in Modern Drug Development
Prepared by: Gemini, Senior Application Scientist
Abstract
The quest for novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity. The furo[2,3-c]pyridine core, a bicyclic heterocycle, has emerged as one such scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique combination of a furan's electron-rich character with a pyridine's hydrogen-bonding capabilities provides a foundation for potent and selective modulators of biological function. This technical guide offers an in-depth exploration of the furo[2,3-c]pyridine core, from its fundamental synthetic strategies to its successful application in developing anticancer, antiviral, and kinase-inhibiting agents. We provide detailed experimental protocols, quantitative biological data, and structure-activity relationship insights to equip researchers and drug development professionals with the knowledge to leverage this powerful scaffold in their discovery programs.
The "Privileged Scaffold": A Cornerstone of Medicinal Chemistry
In drug discovery, a "privileged scaffold" is a molecular framework that is not only recurrent in existing drugs but also demonstrates the ability to serve as a versatile template for designing ligands for a variety of biological targets.[1] The pyridine ring is a quintessential example of a privileged structure, found in thousands of clinically relevant molecules due to its favorable properties, including metabolic stability, water solubility, and its capacity to act as a hydrogen bond acceptor.[2] When fused with other heterocyclic rings, such as furan, the resulting bicyclic system can adopt more rigid, defined three-dimensional conformations, enabling more specific and high-affinity interactions with protein targets.[3] This fusion is the basis of the furo[2,3-c]pyridine core's success.
The Furo[2,3-c]pyridine Core: Structural and Electronic Rationale
The furo[2,3-c]pyridine scaffold is an isomeric form of furopyridine, consisting of a furan ring fused to the 'c' face of a pyridine ring. This arrangement creates a unique electronic and structural landscape. The pyridine nitrogen acts as a key hydrogen bond acceptor, a critical interaction for binding within many ATP-binding sites of kinases. The adjacent furan ring, an electron-rich aromatic system, can engage in π-stacking and other non-covalent interactions, while also providing vectors for substitution that can be tailored to explore specific pockets within a target protein. This inherent capacity for diverse functionalization and interaction with various biological targets solidifies its status as a privileged scaffold in medicinal chemistry.[1]
Synthetic Strategies for the Furo[2,3-c]pyridine Core
The construction of the furo[2,3-c]pyridine skeleton is a critical step that dictates the feasibility and diversity of a chemical library. Methodologies can be broadly categorized into two approaches: constructing the furan ring onto a pre-existing pyridine or, less commonly, forming the pyridine ring from a functionalized furan.
Common Synthetic Approaches:
-
Palladium-Catalyzed Reactions: These are among the most prevalent methods, often involving intramolecular cyclization of functionalized pyridines.[4] For example, a Pd-catalyzed cascade reaction of 2-(cyanomethoxy)chalcones with aryl boronic acids can efficiently generate the benzofuro[2,3-c]pyridine core.[5]
-
Multicomponent Reactions: These reactions offer efficiency by combining three or more reactants in a single step to rapidly build molecular complexity. Methods have been developed for synthesizing tetrahydrofuro[2,3-c]pyridines by heating a mixture of an aminopentynoate, an aldehyde, and an isocyanoacetamide.[5]
-
Stepwise Ring Construction: A robust, multi-step synthesis starting from a commercially available piperidinone can provide access to the core scaffold, allowing for controlled functionalization at each stage.[4][6] This approach, while longer, often provides greater control and scalability.
Caption: Key synthetic strategies for constructing the furo[2,3-c]pyridine core.
Key Therapeutic Applications
The versatility of the furo[2,3-c]pyridine scaffold is evident in the breadth of its biological activities. Derivatives have shown significant promise in several major disease areas.
Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
One of the most notable applications of the furo[2,3-c]pyridine core is in the development of HIV-1 NNRTIs.[1] These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, disrupting the replication of the viral genome.
-
PNU-142721: This thiopyrimidine derivative, containing the furo[2,3-c]pyridine core, was identified as a potent HIV-1 NNRTI.[4] A key feature of PNU-142721 is its broad activity against several NNRTI-resistant variants of HIV-1, highlighting the scaffold's potential to overcome common drug resistance mechanisms.[1]
Anticancer Activity and Kinase Inhibition
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The furo[2,3-c]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[1]
-
B-Raf Inhibition: Virtual and high-throughput screening campaigns identified the furo[2,3-c]pyridine framework as a scaffold for highly potent and selective inhibitors of B-Raf kinase.[7] The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma.
-
General Cytotoxicity: Derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, with some compounds showing GI50 values in the low nanomolar range against melanoma and breast cancer cells.[1] While the exact targets for some of these compounds are varied, they often involve inhibition of crucial enzymes like serine/threonine kinases (e.g., AKT1) or receptor tyrosine kinases.[1]
Caption: Inhibition of the MAPK/ERK pathway by a furo[2,3-c]pyridine-based B-Raf inhibitor.
Quantitative Anticancer Activity Data
The following table summarizes the reported in vitro activity of representative furopyridine derivatives. Note that data for various isomers are included to illustrate the broad potential of the furopyridine class, with specific IC50 values often being proprietary or published for closely related scaffolds.
| Compound Class | Cancer Cell Line(s) | Assay Type | IC50 / GI50 (µM) | Reference |
| Furo[2,3-c]pyridine Derivative | Melanoma, Breast | Cytotoxicity | Low nanomolar (GI50) | [1] |
| Furo[2,3-b]pyridine Derivative 14 | (CDK2/cyclin A2) | Kinase Inhibition | 0.93 (IC50) | [8][9] |
| Furo[2,3-d]pyrimidine Chalcone 5e | NCI 59-cell line panel | Antiproliferative | 1.23 (Mean GI50) | [10] |
| Furo[3,2-b]pyridone 4c | KYSE150 (Esophageal) | MTT Assay (48h) | 0.655 (IC50) | [11] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
Representative Synthesis: Aromatization to Furo[2,3-c]pyridine
This protocol describes the final aromatization step in a synthesis of the parent furo[2,3-c]pyridine core, adapted from published methods.[4]
-
Reactant Preparation: Dissolve the bicyclic precursor (e.g., 53 mg, 0.2 mmol) in anhydrous Tetrahydrofuran (THF) (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add potassium tert-butoxide (t-BuOK) (56 mg, 0.5 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench carefully with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final furo[2,3-c]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[12]
-
Plate Setup: To the wells of a 96-well plate, add the kinase buffer, the test compound (at various concentrations), and the specific kinase enzyme.
-
Incubation: Incubate the plate for a specified period (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP.
-
Reaction Progression: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed. Luminescence-based kits (e.g., ADP-Glo™) are commonly used, where the signal is read on a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The furo[2,3-c]pyridine core has unequivocally established itself as a privileged scaffold in drug discovery. Its synthetic tractability and the proven success of its derivatives in modulating challenging biological targets, from viral enzymes to protein kinases, ensure its continued relevance.[1] Future research will likely focus on several key areas:
-
Expansion of Chemical Space: Developing novel synthetic methodologies to access more diverse and complexly substituted furo[2,3-c]pyridines.
-
New Therapeutic Targets: Exploring the utility of this scaffold against other target classes, such as epigenetic targets or protein-protein interactions.
-
Elucidation of Mechanisms: For derivatives with demonstrated phenotypic effects (e.g., cytotoxicity), further studies are needed to precisely identify their molecular targets and mechanisms of action.
By building upon the solid foundation of existing research, the furo[2,3-c]pyridine scaffold is poised to deliver the next generation of innovative therapeutics.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Investigating Furo[2,3-c]pyridin-7-amine as a Novel Kinase Inhibitor: A Technical Guide for Preclinical Evaluation against B-Raf and EGFR
Abstract
This technical guide outlines a comprehensive, multi-stage research framework for the preclinical investigation of Furo[2,3-c]pyridin-7-amine as a potential inhibitor of the clinically significant protein kinases, B-Raf and the Epidermal Growth Factor Receptor (EGFR). Leveraging the privileged furo[2,3-c]pyridine scaffold, which has demonstrated utility in the development of kinase inhibitors, this document provides a robust, scientifically-grounded pathway for evaluating the therapeutic potential of this novel small molecule. The proposed workflow encompasses in-silico modeling, biochemical validation, and cell-based efficacy studies, culminating in a thorough assessment of its inhibitory activity and potential as a next-generation targeted cancer therapeutic. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of novel oncology drug candidates.
Introduction: The Rationale for Investigating this compound
The protein kinases B-Raf and EGFR are pivotal nodes in intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] Dysregulation of these kinases, often through activating mutations, is a hallmark of numerous human cancers, making them prime targets for therapeutic intervention.[1][3] While several inhibitors of B-Raf and EGFR have achieved clinical success, the emergence of drug resistance necessitates the continued search for novel chemical entities with improved efficacy and distinct resistance profiles.[1][2]
The furo[2,3-c]pyridine scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including protein kinases.[4] Notably, derivatives of the isomeric furo[2,3-b]pyridine have shown activity as inhibitors of kinases such as Lck and Akt.[1] Furthermore, specific furo[2,3-c]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, and other derivatives have been explored as B-Raf inhibitors.[5][6] This precedent strongly suggests that the this compound core structure possesses the requisite chemical features to engage the ATP-binding pockets of B-Raf and EGFR.
This guide, therefore, proposes a systematic investigation of this compound as a potential dual or selective inhibitor of B-Raf and/or EGFR. The central hypothesis is that the furo[2,3-c]pyridine core can act as a bioisostere for the purine ring of ATP, a common strategy in kinase inhibitor design, allowing it to effectively compete for binding in the kinase active site.[2][7]
In-Silico Feasibility and Target Engagement Prediction
The initial phase of this investigation will employ computational methods to predict the binding affinity and mode of this compound to the ATP-binding sites of B-Raf and EGFR. This in-silico approach provides a cost-effective and rapid initial assessment of the compound's potential.
Pharmacophore Modeling and Alignment
A critical first step is to compare the structure of this compound with established pharmacophore models of known B-Raf and EGFR inhibitors.
-
B-Raf Inhibitor Pharmacophore: Key features typically include a heteroaromatic system for hinge binding, a hydrophobic region, and hydrogen bond donors and acceptors.[8][9]
-
EGFR Inhibitor Pharmacophore: Common features consist of a hydrogen bond acceptor, a ring aromatic feature, and hydrophobic moieties.[10][11][12]
The this compound molecule will be computationally aligned with these pharmacophore models to assess its structural and electronic compatibility.
Molecular Docking Simulations
Molecular docking studies will be conducted to predict the binding pose and estimate the binding affinity of this compound within the crystal structures of B-Raf (both wild-type and V600E mutant) and EGFR (wild-type and clinically relevant mutants, e.g., L858R, T790M).
Experimental Workflow: From Biochemical Validation to Cellular Efficacy
The experimental phase is designed to rigorously validate the in-silico predictions and to characterize the biological activity of this compound.
Diagram: Proposed Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Stage 1: Biochemical Kinase Inhibition Assays
The primary objective of this stage is to determine if this compound directly inhibits the enzymatic activity of B-Raf and EGFR in a purified, cell-free system.
This protocol is a generalized procedure adaptable for both B-Raf and EGFR kinase assays.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human B-Raf (wild-type and V600E) and EGFR (wild-type and mutants) enzymes and their respective peptide substrates in kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add serial dilutions of the this compound solution. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase and its specific substrate to each well.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add a reagent that detects the amount of ADP produced (e.g., ADP-Glo™). This reagent converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
| Target | Substrate | ATP Concentration | Positive Control Inhibitor |
| B-Raf (WT & V600E) | MEK1 (inactive) | ~Km value for B-Raf | Vemurafenib |
| EGFR (WT & mutants) | Poly(Glu, Tyr) peptide | ~Km value for EGFR | Gefitinib |
Table 1: Key Parameters for In-Vitro Kinase Assays.
Stage 2: Cell-Based Assays for Pathway Inhibition and Cellular Effects
Following confirmation of direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a cellular context.
This assay will determine if this compound can inhibit the downstream signaling of B-Raf and EGFR in cancer cell lines.
-
Cell Culture and Treatment:
-
Culture cancer cell lines with known B-Raf or EGFR mutations (e.g., A375 for B-Raf V600E; NCI-H1975 for EGFR T790M/L858R).
-
Treat the cells with increasing concentrations of this compound for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-MEK, MEK, p-ERK, ERK for the B-Raf pathway; p-Akt, Akt, p-ERK, ERK for the EGFR pathway).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Quantify band intensities to determine the effect of the compound on protein phosphorylation.
-
These assays will evaluate the impact of this compound on the growth and survival of cancer cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: This method measures DNA synthesis, a direct indicator of cell proliferation.
To determine if the inhibition of cell proliferation is due to the induction of programmed cell death, apoptosis assays will be performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Diagram: B-Raf and EGFR Signaling Pathways and Points of Inhibition
Caption: Potential inhibition points of this compound in the B-Raf and EGFR signaling pathways.
Addressing Potential Challenges: Drug Resistance
A significant advantage of a novel inhibitor would be its activity against clinically relevant resistance mutations.
-
B-Raf Inhibitor Resistance: Mechanisms include reactivation of the MAPK pathway through various means.
-
EGFR Inhibitor Resistance: The T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first-generation EGFR inhibitors.[1][2][8]
The experimental plan includes testing this compound against cell lines harboring these resistance mutations to assess its potential to overcome known clinical challenges.
Conclusion and Future Directions
The preclinical investigation of this compound as a B-Raf and/or EGFR inhibitor is a scientifically sound endeavor with the potential to yield a novel therapeutic candidate. The furo[2,3-c]pyridine scaffold has a proven track record in kinase inhibitor development, providing a strong foundation for this research. The comprehensive workflow outlined in this guide, from in-silico analysis to detailed cellular characterization, will provide a robust dataset to evaluate the compound's potential. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and in-vivo efficacy studies in animal models.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel substituted purine isosters as EGFR kinase inhibitors, with promising pharmacokinetic profile and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Cytotoxic Effects of Furo[2,3-c]pyridin-7-amine on Human Cancer Cell Lines
Foreword: The Rationale for Investigating Furo[2,3-c]pyridin-7-amine
The furo[2,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile structure that allows for interaction with a wide range of biological targets.[1] This inherent adaptability has led to the development of numerous derivatives with diverse pharmacological activities, including significant anticancer properties. Research has consistently demonstrated that compounds bearing the furopyridine skeleton exhibit potent cytotoxic effects against various human cancer cell lines.[1] Derivatives of the related furo[2,3-b]pyridine and furo[2,3-d]pyrimidine systems have shown efficacy against melanoma, breast, cervical, prostate, and liver cancer cell lines, with some compounds achieving GI50 values in the low nanomolar range.[1][2]
The mechanism of action for these compounds often involves the inhibition of critical cellular signaling pathways that are frequently dysregulated in cancer. Notably, furopyridine derivatives have been identified as inhibitors of key enzymes such as cyclin-dependent kinases (CDKs) and the serine/threonine kinase AKT1, which are central regulators of cell cycle progression and survival.[1] For instance, a furo[2,3-b]pyridine derivative has been reported as an active inhibitor of CDK2 with an IC50 value of 0.93 µM.[1] Furthermore, studies on furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of the PI3K/AKT pathway and the induction of apoptosis.[3]
This guide outlines a comprehensive strategy for the preclinical in vitro evaluation of a specific, yet under-investigated, member of this family: This compound . Leveraging the established potential of its parent scaffold, the following sections provide a robust framework for characterizing its cytotoxic and cytostatic effects, elucidating its mechanism of action, and establishing a foundation for its potential development as a novel therapeutic agent.
Part 1: Initial Assessment of Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[4]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver]) in appropriate media until they reach the exponential growth phase.[5]
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
After 24 hours of cell incubation, replace the old media with fresh media containing the various concentrations of this compound. Include a vehicle-only control.
-
-
Incubation and Staining:
-
Incubate the treated plates for 48-72 hours.
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[6]
-
Incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Hypothetical Cytotoxicity of this compound
The results of the MTT assay will be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. The data can be presented in a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HeLa | Cervical Carcinoma | 9.8 |
| HepG2 | Hepatocellular Carcinoma | 12.3 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.5 |
| HSF1184 | Normal Human Fibroblast | >100 |
This table presents hypothetical data to illustrate how results would be displayed. The high IC50 value against a normal cell line like HSF1184 would suggest a degree of selectivity for cancer cells.[5]
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine the mode of cell death induced by this compound. The primary mechanisms of interest are apoptosis (programmed cell death) and necrosis. Flow cytometry is a powerful technique for this analysis, particularly when using Annexin V and Propidium Iodide (PI) staining.[8]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, and intercalate with DNA.[9]
Experimental Workflow: Apoptosis and Cell Cycle Analysis
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 7-Methoxyfuro[2,3-C]pyridine (EVT-1171482) | 117612-53-0 [evitachem.com]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Furo[2,3-c]pyridin-7-amine and Its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold
The Furo[2,3-c]pyridine core is a heterocyclic motif of considerable interest in medicinal chemistry, widely regarded as a "privileged scaffold."[1] This designation stems from its structural capacity to interact with a diverse range of biological targets, enabling the development of compounds with varied and potent pharmacological activities. Derivatives of this scaffold have shown significant promise in several therapeutic areas, including oncology, where they exhibit cytotoxicity against various cancer cell lines, and virology, serving as a key structural component in potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like PNU-142721.[1][2]
The tunable electronic properties and multiple sites for functionalization make the Furo[2,3-c]pyridine system a versatile template for drug discovery.[1] This guide provides a comprehensive overview of a robust and validated synthetic strategy to construct the Furo[2,3-c]pyridine core, followed by protocols for the introduction of the critical 7-amino functionality and subsequent derivatization. The methodologies are presented with detailed, step-by-step protocols, mechanistic insights, and strategic considerations to empower researchers in their synthetic efforts.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The construction of fused heterocyclic systems like Furo[2,3-c]pyridine can be approached from two primary directions: (i) annulation of a furan ring onto a pre-existing, functionalized pyridine, or (ii) building the pyridine ring onto a furan precursor.[2][3] This guide will focus on the former strategy, which offers a versatile and high-yield pathway from readily available starting materials.
A particularly effective route commences with a substituted piperidinone, which is elaborated through a series of transformations to first build a dihydrofuran intermediate that is subsequently aromatized.[2][4] The retrosynthetic analysis for this approach is outlined below.
References
Synthesis and Application of Furo[2,3-c]pyridin-7-amine Derivatives in Anticancer Research: A Technical Guide
Introduction: The Emergence of Furo[2,3-c]pyridin-7-amine as a Privileged Scaffold in Oncology
The furo[2,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a variety of pharmacological activities.[1] Its unique electronic properties and the potential for extensive functionalization make it an attractive template for drug discovery.[1] Within this class of compounds, this compound derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[1] Research has demonstrated that these derivatives can exhibit significant anticancer and antitumor activity, with some compounds showing GI50 values in the low nanomolar range against melanoma and breast cancer cell lines.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound derivatives, offering detailed protocols and insights for researchers in the field of oncology drug development.
Synthetic Methodologies: Constructing the this compound Core
The synthesis of the furo[2,3-c]pyridine scaffold can be approached through various strategies, primarily involving either the formation of the furan ring onto a pre-existing pyridine or the construction of the pyridine ring from a furan derivative.[3] A common and effective strategy for the synthesis of this compound derivatives involves a multi-step sequence starting from a substituted pyridine precursor.
A plausible and frequently utilized synthetic pathway commences with a readily available substituted 4-chloropyridine. The rationale behind this choice is the susceptibility of the 4-position in the pyridine ring to nucleophilic aromatic substitution, allowing for the introduction of the key amine functionality.[4][5]
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, beginning with the construction of the furo[2,3-c]pyridine core, followed by the introduction of the crucial 7-amino group and subsequent derivatization to explore structure-activity relationships (SAR).
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of the 4-Chloro-furo[2,3-c]pyridine Intermediate
This protocol outlines a potential route to a key intermediate, 4-chloro-furo[2,3-c]pyridine, which serves as a versatile precursor for the introduction of the 7-amino group. The synthesis begins with a commercially available pyridin-4-one derivative.
Step 1: Chlorination of the Pyridin-4-one
The initial step involves the conversion of the pyridin-4-one to the corresponding 4-chloropyridine. This is a standard transformation in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]
-
Reagents and Materials:
-
Substituted Pyridin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus
-
-
Procedure:
-
To a solution of the substituted pyridin-4-one in anhydrous toluene, add phosphorus oxychloride dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-chloropyridine derivative.
-
Step 2: Annulation to Form the Furo[2,3-c]pyridine Core
The furan ring is then constructed onto the 4-chloropyridine intermediate. Several methods can be employed for this annulation, including those based on the Thorpe-Ziegler or Gewald reactions, or palladium-catalyzed cyclizations.[7]
-
Conceptual Approach (Thorpe-Ziegler type):
-
This would involve the introduction of a side chain containing a nitrile group at the 3-position of the pyridine ring, followed by base-catalyzed intramolecular cyclization.
-
-
Conceptual Approach (Palladium-catalyzed):
-
This could involve a Sonogashira coupling of an alkyne to the 3-position of the pyridine, followed by a cyclization step.
-
Step 3: Chlorination to 4-Chloro-furo[2,3-c]pyridine
If the furan ring construction leads to a furo[2,3-c]pyridin-4-one, a subsequent chlorination step, similar to Step 1, would be necessary to obtain the 4-chloro-furo[2,3-c]pyridine intermediate.
Protocol 2: Synthesis of this compound Derivatives
This protocol details the crucial step of introducing the 7-amino group via nucleophilic aromatic substitution and subsequent derivatization.
Step 1: Nucleophilic Aromatic Substitution with an Amine
The 4-chloro-furo[2,3-c]pyridine intermediate is reacted with a suitable amine source to introduce the 7-amino functionality. The reactivity of the 4-position of the pyridine ring facilitates this substitution.[4][5]
-
Reagents and Materials:
-
4-Chloro-furo[2,3-c]pyridine intermediate
-
Desired primary or secondary amine
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol)
-
A base (e.g., potassium carbonate, triethylamine) if the amine salt is used
-
Microwave reactor or conventional heating setup
-
-
Procedure (Microwave-assisted):
-
In a microwave-safe vial, combine the 4-chloro-furo[2,3-c]pyridine, the desired amine (typically in excess), and the solvent.
-
If necessary, add a base to neutralize any acid formed during the reaction.
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Further Derivatization (Optional)
The synthesized this compound can be further modified to explore the structure-activity relationship. For example, the amino group can be acylated, alkylated, or used as a handle for coupling reactions to introduce a variety of substituents.
Biological Evaluation: Assessing Anticancer Activity
A systematic evaluation of the synthesized this compound derivatives is crucial to determine their potential as anticancer agents. This typically involves a tiered approach, starting with in vitro screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising compounds.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Materials:
-
Synthesized this compound derivatives
-
A panel of human cancer cell lines (e.g., MCF-7 (breast), HT-29 (colon), HeLa (cervical), A549 (lung))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
-
Anticancer Activity Data
The following table summarizes the reported anticancer activities of representative furopyridine derivatives. It is important to note that the data is for a range of furopyridine scaffolds, and direct comparisons should be made with caution.
| Compound ID | Scaffold | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 13a | 7-aminofuro[2,3-c]pyridine | Ovarian Cancer (in vivo model) | Active | [8] |
| Compound 14 | Furo[2,3-b]pyridine | HCT-116 (Colon) | >31.3 | [9] |
| MCF-7 (Breast) | >19.3 | [9] | ||
| HepG2 (Liver) | >22.7 | [9] | ||
| A549 (Lung) | >36.8 | [9] | ||
| Compound 4a | Furo[2,3-d]pyrimidine | HepG2 (Liver) | 0.70 | [10] |
| Compound 5d | Furo[2,3-d]pyrimidine based chalcone | NCI 59-cell line panel | Mean GI50 = 2.41 | [2] |
| MCF-7 (Breast, resistant) | 1.20 ± 0.21 | [2] | ||
| Compound 5e | Furo[2,3-d]pyrimidine based chalcone | NCI 59-cell line panel | Mean GI50 = 1.23 | [2] |
| MCF-7 (Breast, resistant) | 1.90 ± 0.32 | [2] |
Mechanism of Action: Kinase Inhibition as a Key Anticancer Strategy
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.
TAK1: A Prime Target for 7-Aminofuro[2,3-c]pyridines
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a key therapeutic target in cancer.[8] A series of 7-aminofuro[2,3-c]pyridine derivatives have been identified as potent inhibitors of TAK1.[1][8]
Caption: Inhibition of the TAK1 signaling pathway by this compound derivatives.
Inhibition of TAK1 by these compounds disrupts downstream signaling cascades, including the NF-κB and JNK/p38 pathways, which are crucial for the survival and proliferation of cancer cells. This disruption can lead to apoptosis (programmed cell death) and a reduction in tumor growth. The optimization of these inhibitors for both potency and selectivity against TAK1 is a key focus of current research, with promising results observed in in vivo models of ovarian cancer.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the SAR is critical for the rational design of more potent and selective anticancer agents.
-
The 7-Amino Group: The presence of the amino group at the 7-position is a key feature for interaction with the kinase active site, often forming crucial hydrogen bonds.
-
Substituents on the Furan Ring: Modifications at positions 2 and 3 of the furan ring can significantly impact potency and selectivity. Bulky substituents in these positions can be used to probe the hydrophobic pockets of the kinase active site.
-
Substituents on the Pyridine Ring: While the 7-amino group is a primary focus, substitutions at other positions on the pyridine ring can influence the physicochemical properties of the molecule, such as solubility and metabolic stability.
For instance, in the development of TAK1 inhibitors, molecular modeling and metabolic studies have guided the optimization of substituents to enhance kinase selectivity and improve pharmacokinetic properties.[8]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their synthesis is achievable through established organic chemistry methodologies, and their mechanism of action, primarily through kinase inhibition, is well-aligned with current targeted cancer therapy strategies. Future research in this area will likely focus on:
-
Expansion of the chemical space: Synthesizing a wider range of derivatives to further probe the SAR and identify compounds with improved potency and selectivity for specific kinase targets.
-
In-depth mechanistic studies: Elucidating the precise binding modes of these inhibitors with their target kinases through techniques like X-ray crystallography and computational modeling.
-
Preclinical and clinical development: Advancing the most promising lead compounds through further preclinical testing and, ultimately, into clinical trials.
The continued exploration of the this compound scaffold holds significant promise for the discovery of the next generation of effective and targeted cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Kinase Activity Assays Using Furo[2,3-c]pyridin-7-amine
Introduction: The Promise of the Furo[2,3-c]pyridine Scaffold in Kinase Inhibition
The Furo[2,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its capacity to interact with a wide array of biological targets, including the vast and therapeutically significant kinase family.[1] Derivatives of this heterocyclic system have demonstrated considerable potential as inhibitors of various kinases, which are pivotal regulators of cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making the identification of novel and selective kinase inhibitors a cornerstone of modern drug discovery.[4][5][6]
Furo[2,3-c]pyridin-7-amine, as a derivative of this scaffold, presents a valuable starting point for the development of targeted kinase inhibitors. Its structural features, including the nitrogen atom in the pyridine ring, are conducive to forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in in vitro kinase activity assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and actionable format. The protocols outlined herein are designed to be adaptable to various kinase targets and high-throughput screening formats.
Choosing the Right In Vitro Kinase Assay Platform
A variety of in vitro kinase assay platforms are available, each with its own set of advantages and limitations.[5][8] The selection of an appropriate assay is critical for generating reliable and reproducible data.[4][9]
| Assay Platform | Principle | Advantages | Considerations |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced during the kinase reaction.[10][11] | Universal for any ADP-generating enzyme, high sensitivity, and compatible with high ATP concentrations.[10][12] | Potential for interference from compounds that affect luciferase.[13] |
| LanthaScreen® TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody and a fluorescein-labeled substrate.[14][15] | Homogeneous "mix-and-read" format, reduced background fluorescence, and suitable for high-throughput screening.[16] | Requires specific labeled substrates and antibodies for each kinase. |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[17][18] | Considered the "gold standard" for direct measurement of catalytic activity, high sensitivity.[8][19] | Requires handling of radioactive materials and specialized equipment.[13] |
For the purposes of this guide, we will focus on the ADP-Glo™ Kinase Assay due to its versatility, robustness, and widespread use in academic and industrial settings.[10][12]
Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for evaluating the inhibitory potential of this compound against a target kinase.
Workflow for In Vitro Kinase Inhibition Assay.
Detailed Protocol: Inhibition of AKT1 Kinase using the ADP-Glo™ Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against AKT1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.[1] This protocol can be adapted for other kinases with appropriate optimization of enzyme and substrate concentrations.[4]
Materials and Reagents
-
This compound (prepare a stock solution, e.g., 10 mM in 100% DMSO)
-
Recombinant human AKT1 kinase
-
AKT1 substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Nuclease-free water
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Assay Optimization
Prior to performing the inhibitor profiling, it is crucial to optimize the assay conditions to ensure a robust and linear reaction.[4]
-
Enzyme Titration: Determine the optimal concentration of AKT1 kinase that yields a linear increase in ADP production over time.
-
ATP Titration: Determine the Kₘ of ATP for AKT1 to decide on the appropriate ATP concentration for the assay. For competitive inhibitors, using an ATP concentration close to the Kₘ value is recommended.
Step-by-Step Protocol
-
Compound Preparation:
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase reaction buffer) to the appropriate wells.
-
Add 2.5 µL of a solution containing the AKT1 kinase and substrate peptide in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution in kinase reaction buffer to each well to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ Reagents):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11][21]
-
Incubate the plate at room temperature for 40 minutes.[11][21]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[11][21]
-
Incubate the plate at room temperature for 30-60 minutes.[21]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
Normalization: Normalize the raw luminescence data. The "high" control (no inhibitor) represents 100% kinase activity, and the "low" control (no enzyme or a potent inhibitor) represents 0% activity.
-
IC₅₀ Curve Generation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
The following diagram illustrates the relationship between inhibitor concentration and kinase activity, leading to the determination of the IC₅₀ value.
Data Analysis Workflow for IC50 Determination.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting, cell or enzyme clumping. | Use calibrated pipettes, ensure thorough mixing of reagents.[22] |
| No or low kinase activity | Inactive enzyme, incorrect buffer conditions. | Verify enzyme activity with a positive control, optimize buffer components (pH, salt concentration).[4] |
| Compound insolubility | Poor aqueous solubility of this compound. | Visually inspect for precipitation, maintain a low final DMSO concentration, consider using solubility enhancers like Pluronic F-68 for in vitro assays.[20] |
| False positives/negatives | Compound interference with the assay detection system (e.g., luciferase inhibition). | Perform counter-screens to identify compounds that inhibit the detection reagents directly.[13] |
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the in vitro characterization of this compound as a kinase inhibitor. By following these detailed protocols and considering the principles of assay design and data analysis, researchers can generate high-quality, reproducible data to advance their drug discovery programs. Future studies should focus on expanding the kinase panel to determine the selectivity profile of this compound and its derivatives, elucidating the structure-activity relationships, and validating the in vitro findings in cell-based and in vivo models.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 7-Methoxyfuro[2,3-C]pyridine (EVT-1171482) | 117612-53-0 [evitachem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Properties of Novel Furo[2,3-c]pyridin-7-amine Derivatives
Introduction: The Furo[c]pyridine Scaffold as a Privileged Structure in Inflammation Research
The furo[c]pyridine heterocyclic motif is increasingly recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This recognition stems from the demonstrated pharmacological activity of various isomers, including potent anti-inflammatory and anticancer properties.[1] The rigid, planar nature of the fused ring system provides an excellent framework for designing molecules capable of selective interaction with key biological targets, particularly enzymes within inflammatory signaling cascades.
While extensive research exists for isomers like furo[3,2-c]pyridines, which have been successfully developed as potent Janus kinase (JAK) inhibitors for treating immune-mediated diseases such as rheumatoid arthritis, the specific Furo[2,3-c]pyridin-7-amine scaffold remains a comparatively underexplored area.[2][3] This document, therefore, serves as a comprehensive guide for researchers and drug development professionals to design and execute a robust preclinical evaluation of novel this compound derivatives. We will provide a hypothesized mechanistic framework, detailed experimental protocols for both cellular and animal models, and best practices for data interpretation, grounding our recommendations in established methodologies for analogous compound classes.
Part 1: Hypothesized Mechanism of Action - Targeting Key Inflammatory Hubs
Given the potent activity of structurally related furopyridines against the Janus kinase family, a primary hypothesis is that this compound derivatives may function as modulators of the JAK-STAT signaling pathway.[2][3] This pathway is a critical hub for cytokine signaling, which drives the inflammatory response in numerous autoimmune and inflammatory diseases. Cytokines like interleukins (ILs) and interferons (IFNs) bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes. Inhibition of JAKs is a clinically validated strategy for mitigating inflammation.
Beyond JAK-STAT, a comprehensive evaluation should also consider other central inflammatory pathways, such as the Nuclear Factor kappa B (NF-κB) pathway, which is activated by stimuli like Lipopolysaccharide (LPS) and regulates the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[4][5]
Part 2: In Vitro Evaluation Using Cellular Inflammation Models
The foundational step in characterizing a novel anti-inflammatory compound is to assess its activity and safety in a relevant cell-based model. The RAW 264.7 murine macrophage cell line is a widely accepted standard for this purpose.[6][7] These cells, when stimulated with LPS, mimic key aspects of the innate immune response by producing inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assay protocols for Furo[2,3-c]pyridin-7-amine cytotoxicity testing
An In-Depth Guide to the Cytotoxicity Profiling of Furo[2,3-c]pyridin-7-amine Using a Multi-Assay, Cell-Based Approach
Abstract
The furo[2,3-c]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry due to the established cytotoxic and antiproliferative activities of related furopyridine derivatives.[1][2] The development of novel compounds, such as this compound, for potential therapeutic applications necessitates a thorough and robust evaluation of their cytotoxic profile. A single cytotoxicity assay provides only a limited view of a compound's cellular impact. This application note, therefore, presents a comprehensive, multi-parametric strategy for characterizing the cytotoxic effects of this compound. We provide detailed, validated protocols for three distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-3/7 activity assay for apoptosis detection. By integrating the data from these assays, researchers can distinguish between cytostatic, necrotic, and apoptotic mechanisms of action, enabling a more informed progression of drug development programs.
Introduction: The Rationale for a Multi-Parametric Approach
Assessing the potential of a novel chemical entity requires a clear understanding of its interaction with biological systems. Cell viability and cytotoxicity assays are foundational in this process, serving as an early indicator of a compound's therapeutic window and potential toxicity.[3][4] However, cell death is a complex process that can proceed through various mechanisms, primarily categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
A simple viability assay might show a decrease in viable cells but cannot, on its own, explain the underlying mechanism. For instance, a compound could be cytostatic (inhibiting proliferation without killing), or it could induce death via necrosis or apoptosis. These different outcomes have significant implications for drug development. Therefore, a multi-assay approach is essential for a comprehensive cytotoxicity profile.
This guide details a tripartite strategy:
-
Metabolic Activity (MTT Assay): Measures the reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells, reflecting the overall metabolic health of the cell population.[5]
-
Membrane Integrity (LDH Assay): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, a hallmark of compromised cell membrane integrity characteristic of necrosis or late apoptosis.[6]
-
Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of key "executioner" caspases, which are central to the apoptotic signaling cascade.[7][8][9]
By combining these three endpoints, researchers can effectively deconstruct the cytotoxic signature of this compound.
Experimental Design and Workflow
A logical and well-controlled experimental workflow is critical for generating reproducible and reliable data. The overall process involves cell preparation, compound treatment, execution of the three parallel assays, and integrated data analysis.
Figure 1: General experimental workflow for the multi-parametric cytotoxicity assessment of a test compound.
Materials and Reagents
| Item | Description / Recommended Source |
| Cell Line | Cancer cell line (e.g., MCF-7, HepG2, A549) or other relevant type. |
| Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS and 1% Pen/Strep. |
| Test Compound | This compound, dissolved in sterile DMSO. |
| Assay Plates | Sterile, 96-well flat-bottom tissue culture plates. |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS. |
| MTT Solubilization Solution | SDS-HCl solution or acidified isopropanol.[5][10] |
| LDH Assay Kit | Commercial colorimetric or fluorescent kit.[11] |
| Caspase-3/7 Assay Kit | Commercial luminogenic or fluorogenic kit (e.g., Caspase-Glo® 3/7).[7][8] |
| Positive Controls | Doxorubicin or Staurosporine (apoptosis); Triton™ X-100 (necrosis). |
| Equipment | Humidified CO2 incubator (37°C, 5% CO2), Microplate reader. |
Detailed Protocols
4.1. Cell Seeding and Compound Treatment (Common for all Assays)
-
Cell Culture: Grow cells to ~80-90% confluency in a T-75 flask.
-
Harvesting: Trypsinize, neutralize, and centrifuge cells. Resuspend the cell pellet in fresh, complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density (e.g., 5,000–10,000 cells/well) and dispense 100 µL into each well of a 96-well plate.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium by serially diluting from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
4.2. Protocol 1: MTT Assay for Metabolic Viability
This assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[12]
-
Reagent Addition: Following the treatment incubation, add 10 µL of 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[12][13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[10][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well. Mix thoroughly by pipetting up and down to ensure all formazan crystals are dissolved.[10]
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[12] Alternatively, for faster results, shake on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]
4.3. Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the stable cytosolic enzyme LDH, which is released into the culture medium upon loss of plasma membrane integrity.[6]
-
Prepare Controls: On the same plate, designate wells for three types of controls:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[14]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Use 680 nm as a reference wavelength to subtract background.[14]
4.4. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This homogeneous "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[7]
-
Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mixing: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds at a low speed (300-500 rpm).
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
5.1. Calculations
-
MTT Assay:
-
Corrected Absorbance = Abs570nm(sample) - Abs650nm(sample)
-
% Viability = (Corrected Abs(treated) / Corrected Abs(vehicle control)) * 100
-
-
LDH Assay:
-
First, subtract the background control absorbance from all other readings.
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
-
Caspase-3/7 Assay:
-
Fold Induction = Luminescence(treated) / Luminescence(vehicle control)
-
5.2. Dose-Response Analysis
Plot the calculated % Viability or % Cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 (half-maximal inhibitory concentration).
5.3. Integrated Interpretation
The true power of this approach lies in comparing the results from all three assays. The pattern of results provides strong clues about the mechanism of cell death.
Figure 2: A logic diagram for interpreting integrated cytotoxicity data to determine the primary mechanism of action.
Conclusion
References
- 1. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 8. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Molecular Docking of Furo[2,3-c]pyridin-7-amine with Target Proteins
Introduction: The Strategic Imperative of In Silico Drug Discovery
In the contemporary landscape of drug discovery, computational methods, particularly molecular docking, have emerged as indispensable tools for the rapid and cost-effective identification and optimization of lead compounds. This guide provides a comprehensive, in-depth protocol for the molecular docking of Furo[2,3-c]pyridin-7-amine, a privileged heterocyclic scaffold known for its diverse biological activities, with a focus on its interactions with protein kinases—a class of enzymes frequently implicated in oncogenesis and other proliferative diseases.
The Furo[2,3-c]pyridine core is a key structural component in a variety of bioactive molecules, including potent inhibitors of kinases such as B-Raf and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Understanding the precise binding modes of this scaffold within the ATP-binding pocket of these kinases is paramount for the rational design of next-generation inhibitors with enhanced potency and selectivity. This document will use the B-Raf kinase, a critical target in melanoma, as a primary example, leveraging the publicly available crystal structure of B-Raf in complex with a Furo[2,3-c]pyridine-based inhibitor (PDB ID: 3PSB) to illustrate a robust and scientifically rigorous docking workflow.[1]
Conceptual Framework: The "Lock and Key" in a Digital Realm
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred orientation and binding affinity of the ligand when bound to the receptor's active site.[3] The fundamental principle mirrors the "lock and key" analogy, where the ligand (key) is computationally "inserted" into the receptor's binding pocket (lock) to find the most stable binding conformation. The stability of this interaction is quantified by a scoring function, which estimates the binding free energy.[4] A more negative binding energy generally indicates a more favorable and stable interaction.
dot
Caption: A generalized workflow for molecular docking studies.
Part 1: Pre-Docking Preparations - Laying the Foundation for Accuracy
The fidelity of molecular docking results is critically dependent on the meticulous preparation of both the target protein (receptor) and the small molecule (ligand).
Target Protein Preparation: From PDB to Docking-Ready
The initial step involves retrieving the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).[2] For our example, we will utilize the crystal structure of B-Raf kinase (PDB ID: 3PSB).[1]
Protocol 1: Receptor Preparation
-
Structure Retrieval: Download the PDB file (e.g., 3PSB.pdb) from the RCSB PDB database.
-
Initial Inspection: Visualize the structure using molecular graphics software like PyMOL or Chimera.[5][6] Identify and separate the protein chains, co-crystallized ligands, water molecules, and any cofactors.
-
Chain Selection: For this protocol, retain the protein chain that contains the binding site of interest. In the case of 3PSB, this would be chain A or B.
-
Water Molecule Treatment: The role of water molecules in the binding site is complex.[7][8] For an initial docking run, it is common practice to remove all water molecules.[9] However, if specific water molecules are known to mediate key interactions, they should be retained.
-
Hydrogen Addition and Charge Assignment: PDB files often lack hydrogen atoms. These must be added, and appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4) should be assigned.[10] Partial atomic charges are then calculated and assigned using a force field (e.g., AMBER, CHARMM).[6] Software packages like Schrödinger's Protein Preparation Wizard or AutoDockTools automate this process.[11][12]
-
Structural Refinement: Check for and repair any missing side chains or loops in the protein structure.[13] Energy minimization of the prepared structure can help to relieve any steric clashes.
Ligand Preparation: Optimizing the "Key"
The this compound ligand must also be prepared for docking.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: If starting from a 2D representation (e.g., SMILES string), convert it to a 3D structure using software like MarvinSketch or ChemDraw.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10]
-
Charge and Torsion Assignment: Assign partial charges and define the rotatable bonds of the ligand.[14] This is crucial for flexible docking, where the ligand's conformational flexibility is explored. Software like AutoDockTools or LigPrep can be used for this step.[15][16]
Part 2: The Docking Simulation - Exploring the Binding Landscape
With the prepared receptor and ligand, the docking simulation can be performed. This section will outline the general steps using AutoDock Vina, a widely used and open-source docking program, and also reference the workflow for the commercial software Glide (Schrödinger).[11][15]
Grid Generation: Defining the Search Space
A grid box is defined around the active site of the protein to confine the docking search space.[15] This significantly improves the efficiency of the calculation.
Protocol 3: Grid Box Generation (AutoDock Vina)
-
Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the PDB structure or from prior biological knowledge.[1]
-
Define Grid Dimensions: In AutoDockTools, load the prepared receptor and use the "Grid Box" option to define a box that encompasses the entire binding pocket. The dimensions should be large enough to allow the ligand to rotate and translate freely within the site.
-
Save Grid Parameters: Save the grid parameter file, which contains the coordinates of the center of the box and its dimensions.[15]
dot
Caption: Conceptual diagram of the molecular docking process.
Running the Docking Calculation
The docking software will now systematically explore different conformations and orientations of the ligand within the defined grid box, evaluating the binding energy of each pose using its scoring function.[3]
Protocol 4: Executing the Docking Run (AutoDock Vina)
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files (in PDBQT format for Vina), the grid parameters, and the desired output file name.
-
Command-Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing a series of docked poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
Table 1: Comparison of Popular Molecular Docking Software
| Software | Developer | Licensing | Key Features |
| AutoDock Vina | The Scripps Research Institute | Open Source | Fast and accurate, widely used in academia.[15] |
| Glide | Schrödinger, LLC | Commercial | High-throughput virtual screening, induced-fit docking. |
| GOLD | CCDC | Commercial | Considers ligand and protein flexibility, extensive validation. |
| DOCK | UCSF | Open Source | One of the pioneering docking programs, continuously developed. |
Part 3: Post-Docking Analysis and Validation - From Data to Insights
The raw output of a docking simulation requires careful analysis and validation to derive meaningful biological insights.[3]
Analyzing Docking Results
The primary outputs to analyze are the binding affinity scores and the predicted binding poses.
Protocol 5: Analysis of Docking Poses
-
Visual Inspection: Load the receptor and the docked ligand poses into a molecular visualization tool like PyMOL or Discovery Studio.[5]
-
Interaction Analysis: For the top-ranked poses (those with the most negative binding energies), analyze the non-covalent interactions between the ligand and the protein. This includes:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors.
-
Hydrophobic interactions: Observe close contacts between non-polar groups.
-
Pi-stacking and cation-pi interactions: Look for favorable aromatic interactions.
-
-
Comparison with Known Binders: If available, compare the predicted binding mode with the known binding mode of a co-crystallized ligand or a known inhibitor.
Validation of the Docking Protocol
A crucial step is to validate the docking protocol to ensure its reliability for the specific target protein.
Protocol 6: Docking Protocol Validation
-
Re-docking: Extract the co-crystallized ligand from the PDB structure (e.g., the inhibitor in 3PSB) and dock it back into the binding site using your prepared receptor and docking parameters.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.[1] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.
Table 2: Interpreting Key Docking Metrics
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimate of the binding free energy. | More negative values indicate stronger predicted binding.[4] |
| RMSD (Å) | The average distance between the atoms of the docked ligand and a reference ligand (e.g., co-crystallized). | Lower values (< 2.0 Å) indicate a better reproduction of the known binding pose.[1] |
Conclusion: A Powerful Tool in the Drug Discovery Arsenal
Molecular docking, when performed with rigor and careful validation, is a powerful computational technique that can significantly accelerate the drug discovery process. By providing detailed insights into the molecular interactions between a ligand and its target protein, it enables the rational design and optimization of novel therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for conducting meaningful and reproducible molecular docking studies of this compound and its analogs with their protein targets.
References
- 1. rcsb.org [rcsb.org]
- 2. mdpi.com [mdpi.com]
- 3. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. [PDF] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 3psb - Furo[2,3-c]pyridine-based Indanone Oximes as Potent and Selective B-Raf Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furo[2,3-c]pyridine-7-methanamine | 193750-83-3 | Benchchem [benchchem.com]
- 11. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
Application Notes and Protocols for the Chemical Transformation and Derivatization of the Furo[2,3-c]pyridine Core
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Furo[2,3-c]pyridine Scaffold in Medicinal Chemistry
The Furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural backbone of various biologically active molecules. Its unique arrangement of a furan ring fused to a pyridine ring imparts a rigid, planar structure with a distinct distribution of electron density, making it an attractive starting point for the design of novel therapeutic agents. A notable example of its application is in the development of potent HIV-1 protease inhibitors.[1] This guide provides a detailed overview of the key chemical transformations and derivatization strategies for the Furo[2,3-c]pyridine core, complete with experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Strategic Derivatization: Key Reactive Sites
The reactivity of the Furo[2,3-c]pyridine core is dictated by the interplay of the electron-rich furan ring and the electron-deficient pyridine ring. The pyridine nitrogen significantly influences the electron density of the fused system, making certain positions more susceptible to either electrophilic or nucleophilic attack. Understanding this inherent reactivity is crucial for designing successful derivatization strategies.
Electrophilic Aromatic Substitution: Functionalizing the Benzene Moiety in Benzo[b]furo[2,3-c]pyridines
In benzo-fused analogs, such as benzo[b]furo[2,3-c]pyridines, electrophilic aromatic substitution (EAS) reactions provide a direct avenue for introducing functional groups onto the carbocyclic ring. The position of substitution is highly regioselective, primarily governed by the electronic effects of the fused heterocyclic system.
Mechanistic Insight
Studies on the nitration and acylation of substituted benzo[b]furo[2,3-c]pyridines have shown that these reactions proceed exclusively at the C6-position of the benzene ring.[2] If the C6-position is already occupied, monosubstitution occurs at the C8-position.[2] This regioselectivity can be rationalized by considering the resonance stabilization of the sigma complex intermediate formed during the electrophilic attack.
Protocol: Nitration of a Substituted Benzo[b]furo[2,3-c]pyridine
This protocol describes a general procedure for the nitration of a benzo[b]furo[2,3-c]pyridine derivative at the C6-position.
Materials:
-
Substituted benzo[b]furo[2,3-c]pyridine
-
Fuming nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzo[b]furo[2,3-c]pyridine (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the 6-nitro-benzo[b]furo[2,3-c]pyridine derivative.
Nucleophilic Aromatic Substitution: Leveraging the Electron-Deficient Pyridine Ring
The pyridine moiety of the Furo[2,3-c]pyridine core is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the nitrogen atom.[3][4] This reactivity is enhanced by the presence of good leaving groups (e.g., halogens) at these positions.
Mechanistic Rationale
Nucleophilic attack at the C2 or C4 positions of a pyridine ring results in the formation of a resonance-stabilized Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[3][4] This stabilization is not possible for attack at the C3 position, making it significantly less favorable.[3][4]
Protocol: General Procedure for SNAr on a Chloro-Substituted Furo[2,3-c]pyridine
This protocol outlines a general method for the displacement of a chlorine atom at a reactive position of the Furo[2,3-c]pyridine core with a generic nucleophile.
Materials:
-
Chloro-substituted Furo[2,3-c]pyridine
-
Nucleophile (e.g., amine, alkoxide, thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (if required, e.g., K2CO3, NaH)
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chloro-substituted Furo[2,3-c]pyridine (1.0 eq) and the chosen aprotic polar solvent.
-
If the nucleophile is an amine or thiol, add a base such as potassium carbonate (2.0 eq). If the nucleophile is an alcohol, a stronger base like sodium hydride (1.2 eq) may be required to form the alkoxide in situ.
-
Add the nucleophile (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (ranging from room temperature to 120 °C), depending on the reactivity of the substrate and nucleophile. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired substituted Furo[2,3-c]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic systems, including Furo[2,3-c]pyridines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.
The Versatility of Cross-Coupling
Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in modern drug discovery.[5][6] For the Furo[2,3-c]pyridine core, these reactions are typically performed on halo- or triflate-substituted derivatives, providing a versatile platform for structure-activity relationship (SAR) studies.
Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Coupling of a Bromo-Furo[2,3-c]pyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted Furo[2,3-c]pyridine with a boronic acid or ester.
Materials:
-
Bromo-Furo[2,3-c]pyridine
-
Aryl or alkyl boronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., Cs2CO3, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vial, combine the bromo-Furo[2,3-c]pyridine (1.0 eq), the boronic acid/ester, and cesium carbonate.
-
Add the palladium catalyst, Pd(PPh3)4.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the coupled product.
Summary of Derivatization Strategies and Conditions
| Reaction Type | Reagents & Conditions | Typical Position(s) | Key Considerations |
| Nitration | HNO3, H2SO4, 0 °C | C6 (on benzo-fused systems) | Highly regioselective.[2] |
| Acylation | Acyl chloride, Lewis acid | C6 or C8 (on benzo-fused systems) | Regioselectivity can be influenced by the acylating agent.[2] |
| Nucleophilic Substitution | Amine/Alkoxide, Base, Heat | C2, C4 | Requires a good leaving group at the substitution site.[7] |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Varies (depends on halide/triflate position) | Sensitive to catalyst and ligand choice.[5] |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Varies | Useful for introducing alkynyl moieties.[8] |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Varies | Effective for C-N bond formation.[5] |
Conclusion
The Furo[2,3-c]pyridine core offers a rich landscape for chemical exploration and derivatization. By understanding the intrinsic reactivity of this scaffold and employing a range of modern synthetic methodologies, from classical electrophilic and nucleophilic substitutions to powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided in this guide serve as a foundational resource for scientists and professionals dedicated to advancing drug discovery through the strategic functionalization of this privileged heterocyclic system.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Furo[2,3-c]pyridin-7-amine: A Chemical Probe for Elucidating Kinase Function and Inhibition
Introduction: The Crucial Role of Kinases and the Need for Precise Chemical Probes
The human kinome, comprising over 500 protein kinases, represents a critical nexus of cellular signaling, governing a vast array of physiological processes from cell growth and proliferation to differentiation and metabolism.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a cornerstone of modern drug discovery.[1]
A powerful approach in the study of kinase biology and the development of novel inhibitors is the use of chemical probes. These are small molecules with well-defined mechanisms of action and high selectivity for a particular target, which can be used to interrogate the biological function of that target in both biochemical and cellular contexts. This guide focuses on Furo[2,3-c]pyridin-7-amine, a heterocyclic compound that has emerged as a valuable chemical probe for studying kinase inhibition, with a particular focus on Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
The furo[2,3-c]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[2] Derivatives of this core structure have shown inhibitory activity against several important kinases, including B-Raf and AKT1.[2] Notably, 7-aminofuro[2,3-c]pyridine has been identified as a potent inhibitor of TAK1, a key signaling node in inflammatory and immune responses.[3] This makes this compound an excellent tool for researchers investigating the role of TAK1 in health and disease, as well as for those seeking to develop novel TAK1 inhibitors.
This document provides a comprehensive guide to the application of this compound as a chemical probe. It includes detailed, field-proven protocols for its use in biochemical and cellular assays to characterize its inhibitory activity, target engagement, and functional cellular effects.
Characterization of this compound as a Kinase Inhibitor
The utility of this compound as a chemical probe is predicated on its ability to potently and selectively inhibit its target kinase. The following table summarizes the known inhibitory activity of this compound and a closely related analog against their respective primary targets.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | TAK1 | Biochemical | 14 | [3] |
| PLX4720 (a 7-azaindole derivative) | B-Raf (V600E) | Biochemical | 13 | [4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for characterizing the interaction of this compound with its target kinase, from initial biochemical potency determination to confirmation of target engagement and functional effects in a cellular environment.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., TAK1) using the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6][7]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[5][7]
Materials:
-
This compound
-
Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for TAK1)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[8]
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the IC50 curve (e.g., 11-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and substrate in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for the kinase).
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This protocol describes how to measure the binding of this compound to its target kinase in live cells using the NanoBRET™ Target Engagement (TE) Assay.[10][11] This provides a quantitative measure of compound affinity and target occupancy in a physiological context.[10][12]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[10][11] Competitive binding of an unlabeled inhibitor, such as this compound, displaces the tracer, leading to a decrease in the BRET signal.[10][11]
Materials:
-
This compound
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase (e.g., TAK1-NanoLuc®)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ TE Kinase Assay components (including the appropriate tracer)
-
White, 96-well cell culture plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate and grow to ~80% confluency.
-
Transfect the cells with the Kinase-NanoLuc® expression vector according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating for Assay:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into a white, 96-well plate at an appropriate density.
-
-
Compound Treatment and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM®.
-
Add the diluted compound to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.[11]
-
Equilibrate the plate at room temperature for 3-5 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
-
Protocol 3: Cell-Based Functional Assay (Western Blot for Downstream Substrate Phosphorylation)
This protocol details the use of Western blotting to assess the functional consequence of target inhibition by this compound. By measuring the phosphorylation status of a known downstream substrate of the target kinase, this assay provides a direct readout of the inhibitor's efficacy in a cellular signaling context.[13]
Principle: Inhibition of an upstream kinase (e.g., TAK1) will lead to a decrease in the phosphorylation of its downstream substrates (e.g., IKKβ or p38 MAPK). This change in phosphorylation can be detected by using phospho-specific antibodies in a Western blot analysis.[13][14]
Materials:
-
This compound
-
A relevant cell line (e.g., a cell line where the TAK1 pathway is active)
-
Cell culture medium and supplements
-
Stimulating agent if required (e.g., TNF-α to activate the TAK1 pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[15]
-
Primary antibodies (phospho-specific for the downstream target and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified duration. Include a DMSO vehicle control.
-
If necessary, stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period before harvesting to induce pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
Strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-probe the membrane with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Expected Results: A dose-dependent decrease in the band intensity corresponding to the phosphorylated downstream substrate should be observed in cells treated with this compound, while the total protein levels remain unchanged.
Visualization of a Relevant Signaling Pathway
This compound, as a TAK1 inhibitor, is expected to modulate signaling pathways downstream of TAK1 activation. The following diagram illustrates a simplified representation of the TNF-α-induced TAK1 signaling pathway.
Conclusion
This compound represents a potent and valuable chemical probe for the investigation of TAK1-mediated signaling pathways. Its well-defined activity and the availability of robust biochemical and cellular assays for its characterization make it an ideal tool for researchers in both academic and industrial settings. The protocols and data presented in this guide provide a solid foundation for utilizing this compound to dissect the complex roles of TAK1 in cellular physiology and to accelerate the discovery of novel therapeutic agents targeting this important kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.jp [promega.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Note & Protocols: Development of Furo[2,3-d]pyrimidine-Based Chalcones for Breast Cancer Therapy
Abstract
This guide provides a comprehensive framework for the development of novel Furo[2,3-d]pyrimidine-based chalcones as potential therapeutic agents for breast cancer. Furo[2,3-d]pyrimidines, as bioisosteres of purines, are a privileged scaffold in kinase inhibition, while chalcones are known for their broad anti-cancer properties.[1][2] The molecular hybridization of these two pharmacophores presents a rational strategy for creating potent and selective anticancer compounds.[1][3] This document details the synthetic methodology, provides step-by-step protocols for in vitro biological evaluation against breast cancer cell lines, and explores the mechanistic underpinnings of their action, with a focus on the PI3K/AKT/mTOR signaling pathway—a critical axis in breast cancer progression and drug resistance.[4][5][6]
The Scientific Rationale: A Hybrid Pharmacophore Strategy
The furo[2,3-d]pyrimidine core is structurally analogous to adenine, the essential component of ATP. This mimicry allows derivatives to competitively bind to the ATP-binding pocket of various protein kinases, many of which are oncogenic drivers.[2] Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and exhibit a wide range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][7]
The strategic fusion of these two scaffolds aims to:
-
Enhance Target Affinity: The furo[2,3-d]pyrimidine moiety serves as an anchor within the kinase ATP-binding site.
-
Introduce Additional Binding Interactions: The chalcone's α,β-unsaturated ketone system and tunable aromatic rings can form crucial hydrogen bonds and van der Waals interactions with the target protein, improving potency and selectivity.[1]
-
Modulate Multiple Pathways: This hybrid design has the potential to inhibit key signaling pathways implicated in breast cancer, such as the PI3K/Akt/mTOR cascade, which is frequently mutated or hyperactivated in these tumors.[4][8][9]
Synthesis of Furo[2,3-d]pyrimidine-Based Chalcones
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[10][11] This base-catalyzed reaction involves the condensation of an aryl methyl ketone with an aromatic aldehyde. In our case, the ketone is the 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one core, which is reacted with various substituted benzaldehydes to generate a library of chalcone derivatives.[1]
Protocol 2.1: General Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one derivatives.[1]
Materials:
-
5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (starting material)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Hydrochloric Acid (HCl), dilute (1 in 10)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1.0 eq.).
-
Initiation of Condensation: Add 20% aqueous NaOH solution dropwise while stirring. The amount should be catalytic.
-
Reaction: Continue stirring the reaction mixture at room temperature for 6-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: Upon completion, carefully acidify the reaction mixture with dilute HCl until a precipitate forms.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure furo[2,3-d]pyrimidine-based chalcone.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization: Synthesis Workflow
Caption: Workflow for Claisen-Schmidt condensation.
In Vitro Biological Evaluation Protocols
Rationale for Cell Line Selection: To assess the efficacy across different breast cancer subtypes, a panel of cell lines is essential.[12]
-
MCF-7: Luminal A, Estrogen Receptor-positive (ER+), Progesterone Receptor-positive (PR+), HER2-negative.
-
MDA-MB-231: Triple-Negative Breast Cancer (TNBC), highly aggressive and metastatic.
-
SK-BR-3: HER2-positive, represents HER2-amplified breast cancer.
Protocol 3.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to measure cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Procedure:
-
Cell Seeding: Seed breast cancer cells (MCF-7, MDA-MB-231, or SK-BR-3) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcones in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[13]
Data Presentation: Sample IC₅₀ Values
| Compound | Substituent (B-Ring) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | SK-BR-3 IC₅₀ (µM) |
| 5a | 4-H | 15.2 ± 1.8 | 25.6 ± 2.1 | 18.9 ± 1.5 |
| 5d | 4-Cl | 1.20 ± 0.21[3] | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 5e | 4-F | 1.90 ± 0.32[3] | 2.1 ± 0.2 | 1.5 ± 0.2 |
| Doxorubicin | (Positive Control) | 3.30 ± 0.18[3] | 0.8 ± 0.1 | 1.1 ± 0.1 |
| Note: Data for 5d and 5e are adapted from literature for illustrative purposes.[1][3] |
The data suggest that halogen-bearing chalcones (5d, 5e) exhibit significantly more potent anti-proliferative activity than the unsubstituted analog (5a).[1][3]
Protocol 3.2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live Cells: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Protocol 3.3: Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific checkpoints (e.g., G2/M).[14]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Elucidating the Mechanism of Action (MoA)
Literature suggests that furo[2,3-d]pyrimidine derivatives can act as potent inhibitors of key kinases, particularly within the PI3K/Akt pathway.[15][16] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in breast cancer.[4][5][8]
Protocol 4.1: Western Blotting for PI3K/Akt Pathway Modulation
Objective: To determine if the furo[2,3-d]pyrimidine chalcones inhibit the PI3K/Akt signaling pathway by measuring the phosphorylation status of key proteins like Akt and mTOR.
Procedure:
-
Protein Extraction: Treat breast cancer cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Visualization: Proposed Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The described protocols provide a robust workflow for the synthesis and preclinical evaluation of Furo[2,3-d]pyrimidine-based chalcones as anti-breast cancer agents. The initial data strongly suggest that this hybrid scaffold is a promising starting point for novel drug discovery. Halogenated derivatives, in particular, demonstrate potent cytotoxic effects.[1][3] Mechanistic studies indicate that these compounds may exert their effects through the inhibition of critical survival pathways like PI3K/Akt.[15][16]
Future work should focus on:
-
Lead Optimization: Expanding the chemical library to improve potency, selectivity, and drug-like properties (ADME).
-
In Vivo Efficacy: Testing the most promising compounds in xenograft models of human breast cancer.
-
Target Deconvolution: Employing proteomic and kinome profiling techniques to definitively identify the direct molecular targets.
References
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR: role in breast cancer progression, drug resistance, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pd(II)-Catalyzed Synthesis of Furopyridines from β-Ketodinitriles
Introduction: The Rising Prominence of Furopyridines in Medicinal Chemistry
The fusion of a furan ring, a π-excessive system, with a pyridine ring, a π-deficient system, gives rise to the furopyridine scaffold, a privileged heterocyclic motif in modern drug discovery.[1] This unique electronic arrangement imparts favorable physicochemical properties, such as modulated lipophilicity and the capacity for additional hydrogen bonding interactions, which can enhance binding affinity and selectivity for biological targets.[2] Consequently, furopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory effects.[3][4] Notably, certain furopyridine-based compounds have shown promise as inhibitors of critical oncogenic signaling pathways, such as those governed by Janus kinase 2 (JAK2) and cyclin-dependent kinase 2 (CDK2), making them attractive candidates for further development in oncology.[5][6]
This guide provides a comprehensive overview of a robust and efficient palladium(II)-catalyzed method for the synthesis of highly functionalized furo[2,3-b]pyridines. Developed by Rakshit et al., this protocol utilizes readily available β-ketodinitriles and alkynes, proceeding through an elegant and unusual N-H/C annulation cascade.[7] The following sections will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested experimental protocols, and present data on the substrate scope, offering researchers, scientists, and drug development professionals a practical and in-depth resource for the synthesis of this important class of molecules.
Mechanistic Insights: A Palladium-Catalyzed N-H/C Annulation Cascade
The Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes is a testament to the power of transition metal catalysis in constructing complex heterocyclic scaffolds in a single, atom-economical operation. The reaction proceeds via a fascinating cascade mechanism wherein both nitrile moieties of the β-ketodinitrile actively participate in the formation of the fused furan and pyridine rings.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The proposed catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the alkyne, which facilitates a nucleophilic attack from the enolized β-ketodinitrile. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the furopyridine core and regeneration of the active Pd(II) catalyst. A key feature of this transformation is the concurrent construction of C-C, C=C, C-O, C-N, and C=N bonds.[7]
Below is a visual representation of the proposed catalytic cycle:
Caption: Proposed Catalytic Cycle for Furopyridine Synthesis.
Data Presentation: Substrate Scope and Reaction Optimization
A key advantage of this Pd(II)-catalyzed methodology is its broad substrate scope, accommodating a variety of substituents on both the β-ketodinitrile and the alkyne starting materials. This versatility allows for the generation of a diverse library of furopyridine derivatives for structure-activity relationship (SAR) studies. The reaction conditions have been optimized for efficiency and yield.
Table 1: Optimized Reaction Conditions
| Parameter | Optimal Condition |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | None |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Time | 12-24 h |
| Atmosphere | Air |
Table 2: Substrate Scope for the Synthesis of Furo[2,3-b]pyridines
| Entry | β-Ketodinitrile (R¹) | Alkyne (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Phenyl, Phenyl | 2,3,5-Triphenylfuro[2,3-b]pyridin-4-amine | 85 |
| 2 | 4-Methylphenyl | Phenyl, Phenyl | 5-(4-Methylphenyl)-2,3-diphenylfuro[2,3-b]pyridin-4-amine | 82 |
| 3 | 4-Methoxyphenyl | Phenyl, Phenyl | 5-(4-Methoxyphenyl)-2,3-diphenylfuro[2,3-b]pyridin-4-amine | 78 |
| 4 | 4-Chlorophenyl | Phenyl, Phenyl | 5-(4-Chlorophenyl)-2,3-diphenylfuro[2,3-b]pyridin-4-amine | 75 |
| 5 | 2-Naphthyl | Phenyl, Phenyl | 5-(Naphthalen-2-yl)-2,3-diphenylfuro[2,3-b]pyridin-4-amine | 80 |
| 6 | Phenyl | Ethyl, Ethyl | 2,3-Diethyl-5-phenylfuro[2,3-b]pyridin-4-amine | 65 |
| 7 | Phenyl | Phenyl, Methyl | 2-Methyl-3,5-diphenylfuro[2,3-b]pyridin-4-amine & 3-Methyl-2,5-diphenylfuro[2,3-b]pyridin-4-amine | 70 (mixture) |
| 8 | Phenyl | Phenyl, H | 3,5-Diphenylfuro[2,3-b]pyridin-4-amine | 55 |
Yields are for isolated products as reported by Rakshit et al.[7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the optimized conditions reported in the primary literature and are intended to serve as a starting point for researchers. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount.
General Procedure for the Synthesis of Furo[2,3-b]pyridines
Caption: Experimental Workflow for Furopyridine Synthesis.
Materials:
-
β-Ketodinitrile (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
1,4-Dioxane (solvent)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the β-ketodinitrile (e.g., 0.5 mmol, 1.0 equiv), the alkyne (0.6 mmol, 1.2 equiv), and palladium(II) acetate (0.05 mmol, 0.1 equiv).
-
Reaction Setup: Add 1,4-dioxane (e.g., 2 mL) to the reaction vessel.
-
Heating: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure furopyridine product.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
The Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes represents a significant advancement in synthetic methodology, providing a direct and efficient route to a class of heterocycles with immense potential in drug discovery. The operational simplicity, broad substrate scope, and atom economy of this reaction make it an attractive tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to readily adopt and adapt this powerful transformation for the synthesis of novel furopyridine-based compounds. Future efforts in this area may focus on expanding the substrate scope further, developing enantioselective variants of the reaction, and exploring the application of these newly synthesized furopyridines in various therapeutic areas.
References
- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed arylative annulation of alkynyl nitriles with boronic acids to functionalized cyclopenten-3-ones/2-indenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Furo[2,3-c]pyridin-7-amine synthesis
Technical Support Center: Synthesis of Furo[2,3-c]pyridin-7-amine
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most common and reliable method involves the initial construction of the core furo[2,3-c]pyridine ring system, followed by the introduction of the C7-amino group. This is typically achieved by functionalizing a precursor at the 7-position (e.g., with a halogen) and then performing a cross-coupling reaction. A more contemporary, though potentially more challenging, approach is the direct C-H amination of the parent heterocycle.
Caption: High-level overview of primary synthetic routes to this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part A: Synthesis of the Furo[2,3-c]pyridine Core
Question 1: My initial multi-step synthesis of the furo[2,3-c]pyridine core from N-benzenesulfonylpiperidin-4-one is low-yielding. Which step is the most critical to optimize?
Answer: This is a common challenge in this multi-step synthesis.[1][2][3] While every step matters, the cyclization and subsequent aromatization are often the most problematic.
-
Intramolecular Cyclization: The formation of the furan ring is a key step. One reported method involves converting a β,γ-unsaturated ester to a selanylated intermediate followed by oxidative dehydroselenylation.[1][2] The efficiency of this step is highly dependent on the precise control of reaction conditions and the purity of the intermediates.
-
Aromatization: The final step to create the aromatic furo[2,3-c]pyridine system, often achieved by treating a reduced precursor with a strong base like potassium tert-butoxide (t-BuOK), is critical.[1] Incomplete conversion or side reactions can occur if the starting material is not pure or if the reaction conditions (temperature, solvent dryness) are not optimal. Ensure your tetrahydrofuran (THF) is anhydrous and the reaction is run under an inert atmosphere.
Question 2: I'm observing unexpected byproducts during the synthesis of the core structure. What could be the cause?
Answer: Side-product formation often points to issues with reactive intermediates or reaction conditions. For instance, during Friedel-Crafts type cyclizations to form the pyridine ring, alternative cyclization pathways can lead to isomeric impurities.[4] Similarly, in the Wittig olefination step, ensure complete consumption of the starting ketone to avoid carrying it through to subsequent steps where it can cause complications.[1][3]
Troubleshooting Steps:
-
Intermediate Purification: Meticulously purify the product of each step via column chromatography. Do not proceed with impure materials.
-
Inert Atmosphere: Ensure all steps sensitive to air or moisture are performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Use freshly distilled solvents and high-purity reagents. For example, the DIBALH used for reduction must be handled carefully to maintain its reactivity.[1]
Part B: The Critical Amination Step
The introduction of the C7-amino group is arguably the most crucial transformation. The most widely adopted method is the Buchwald-Hartwig amination of a 7-halo-furo[2,3-c]pyridine precursor.[5]
Question 3: My Buchwald-Hartwig amination of 7-bromo-furo[2,3-c]pyridine is failing or giving very low yields. What are the first things to check?
Answer: This is a classic troubleshooting scenario for palladium-catalyzed cross-coupling reactions. The success of this reaction hinges on the integrity of the catalytic cycle.[6]
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is extremely sensitive to oxygen. Any exposure to air will lead to catalyst oxidation and deactivation, often visible as the formation of palladium black. Ensure your solvent is rigorously degassed and that you maintain a positive pressure of an inert gas (Argon is preferred) throughout the reaction.[6]
-
Reagent Purity and Dryness:
-
Solvent/Base: The solvent (e.g., toluene, dioxane) must be anhydrous. The base (e.g., NaOtBu, K₃PO₄, LHMDS) must be fresh and handled in a glovebox if possible. Moisture can lead to hydrodehalogenation of your starting material.[6]
-
Amine Source: Use a high-purity amine. Ammonia surrogates or protected amines are often used.
-
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like XPhos or RuPhos are often effective for amination of heteroaryl halides. If one ligand fails, screen others.
Question 4: I see my starting material being consumed, but instead of the desired amine, I'm getting the de-halogenated furo[2,3-c]pyridine. Why is this happening?
Answer: This side reaction, known as hydrodehalogenation, is a common pitfall.[6] It occurs when the aryl halide is reduced instead of coupled.
-
Primary Cause: The most common culprit is residual water or other protic impurities in the reaction mixture, which can protonate the organopalladium intermediate.
-
Solution:
-
Use scrupulously dried solvents and reagents.
-
Consider using a stronger, non-protic base. Screening different bases can sometimes mitigate this issue.[6]
-
Ensure the amine coupling partner is of high purity and does not contain impurities that can act as hydrogen donors.
-
Question 5: My palladium catalyst appears to be decomposing (turning into palladium black). How can I prevent this?
Answer: The formation of palladium black indicates the aggregation and precipitation of Pd(0) from the catalytic cycle, rendering it inactive.[6]
-
Ligand Degradation: The phosphine ligand may be unstable at the reaction temperature. Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand.
-
Temperature Control: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Palladium Pre-catalyst: The choice of palladium source matters. Using a stable Pd(II) pre-catalyst that is efficiently reduced in situ can sometimes lead to better results than using a Pd(0) source directly.
| Parameter | Condition A | Condition B | Condition C | Expected Yield | Reference |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ | [5] | |
| Ligand | XPhos | RuPhos | SPhos | [5] | |
| Base | NaOtBu | LHMDS | K₃PO₄ | [5] | |
| Solvent | Toluene | Dioxane | THF | [5] | |
| Temperature | 100 °C | 90 °C | 110 °C | 60-90% | [5] |
| Caption: Table summarizing typical screening conditions for the Buchwald-Hartwig amination of a 7-halo-furo[2,3-c]pyridine. |
Question 6: Is direct C-H amination a viable alternative for this synthesis?
Answer: Direct C-H amination is a highly attractive, atom-economical strategy. While protocols exist for the related furo[2,3-b]pyridine isomer using rhodium catalysts[7], its application to the C7 position of furo[2,3-c]pyridine may require significant optimization.
-
Challenges: The primary challenges are regioselectivity (activating the C7 C-H bond over others) and catalyst efficacy.
-
Potential Conditions: A typical starting point would involve a rhodium catalyst like Rh₂(esp)₂, an oxidant such as PhI(OAc)₂, and a nitrogen source like a protected azide or oxaziridine, performed in an anhydrous solvent.[7] This route is more exploratory and may require extensive screening of catalysts, oxidants, and nitrogen sources.
III. Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-furo[2,3-c]pyridine (Illustrative)
(This protocol is a representative procedure based on common synthetic transformations for halogenating such scaffolds. Specific conditions may need optimization.)
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furo[2,3-c]pyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate and then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination to Yield this compound
(This protocol is adapted from established procedures for heteroaryl amination.)[5][6]
-
Setup: In a glovebox, add 7-bromo-furo[2,3-c]pyridine (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial or flask.
-
Reagent Addition: Add the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 equiv).
-
Solvent Addition: Remove the vial from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vial and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. If a protected amine was used, a subsequent deprotection step will be required.
IV. Mechanistic Considerations
Understanding the mechanism is key to troubleshooting. The catalytic cycle for the Buchwald-Hartwig amination involves several key steps: oxidative addition, ligand exchange, and reductive elimination. A failure at any point in this cycle will halt the reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
V. References
-
BenchChem (2025). C-H Amination of Furo[2,3-b]pyridines for Antibiotic Synthesis. --INVALID-LINK--
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. --INVALID-LINK--
-
Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). The Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry, 33(1), 133-137. --INVALID-LINK--
-
BenchChem (n.d.). Troubleshooting Common Issues in Furo[2,3-b]pyridine Cross-Coupling Reactions. --INVALID-LINK--
-
ResearchGate (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. --INVALID-LINK--
-
Hornberger, K. R., et al. (2013). Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 23(16), 4517-4522. --INVALID-LINK--
-
BenchChem (2025). Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine. --INVALID-LINK--
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in Furo[2,3-c]pyridine synthesis
Technical Support Center: Furo[2,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of compounds with applications ranging from HIV-1 protease inhibitors to potential antipsychotic agents.[1][2] However, its synthesis is not without challenges, and low yields can often impede research and development timelines.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It is built on a foundation of established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My final aromatization step to form the Furo[2,3-c]pyridine ring is sluggish and results in a low yield. What are the likely causes and solutions?
Answer: The final aromatization is a critical step, often converting a reduced furo[2,3-c]pyridine intermediate into the desired aromatic product. A prominent, high-yielding method involves the aromatization of a reduced precursor using a strong base like potassium tert-butoxide (t-BuOK) in an appropriate solvent.[1] Low yields here typically point to issues with the base, solvent, or reaction temperature.
Causality and Solutions:
-
Inactive Base or Presence of Moisture: Potassium tert-butoxide is highly hygroscopic. Its reaction with trace amounts of water will neutralize it and inhibit the deprotonation necessary for elimination and subsequent aromatization.
-
Protocol: Always use freshly opened t-BuOK or a freshly prepared solution. Ensure your reaction solvent (e.g., Tetrahydrofuran - THF) is rigorously dried. A common practice is to distill THF over a drying agent like sodium/benzophenone ketyl immediately before use.
-
-
Suboptimal Reaction Temperature: The elimination reaction for aromatization requires sufficient thermal energy.
-
Protocol: The literature suggests refluxing the reaction mixture.[1] If you are running the reaction at room temperature, a gentle increase in heat could significantly improve the reaction rate and yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid potential degradation from prolonged heating.
-
-
Incorrect Stoichiometry of Base: An insufficient amount of base will lead to an incomplete reaction.
-
Protocol: While the literature reports successful aromatization with 2.5 equivalents of t-BuOK, it is crucial to ensure accurate measurement.[1] If you suspect your base has degraded, using a slight excess may be beneficial.
-
Question 2: I am observing significant amounts of hydrodehalogenation or other side products in my palladium-catalyzed cross-coupling reaction to form a substituted Furo[2,3-c]pyridine. How can I minimize this?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools, but the Furo[2,3-c]pyridine core presents a specific challenge known as the "2-pyridyl problem".[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and altering the desired catalytic cycle.[4] Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common competing side reaction.[4]
Causality and Solutions:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen's coordination to the palladium center can inhibit the crucial oxidative addition step or promote catalyst decomposition.
-
Protocol: The choice of ligand is critical. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands.[4] These ligands stabilize the palladium center, promote the desired reductive elimination, and sterically hinder the pyridine nitrogen from coordinating to the metal. Using pre-formed palladium-ligand complexes (precatalysts) can also lead to more reproducible results.
-
-
Proton Source for Hydrodehalogenation: This side reaction requires a source of protons.
-
Protocol: Ensure all reagents and solvents are scrupulously dry. Water is a common proton source. The quality of the amine or base used can also be a factor, as impurities can act as hydrogen donors.[4] Screening different bases (e.g., NaOtBu vs. K₃PO₄) may be necessary to find one that minimizes this side reaction.
-
Question 3: My yield is significantly reduced after purification by silica gel column chromatography, and I observe significant peak tailing on TLC.
Answer: This is a classic issue when purifying basic compounds like pyridines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic pyridine nitrogen.[5]
Causality and Solutions:
-
Strong Adsorption: The acid-base interaction between your product and the silica gel causes it to bind tightly to the column. This can lead to incomplete elution, resulting in a lower isolated yield. This interaction also causes the characteristic "tailing" or "streaking" seen on TLC plates.
-
On-Column Degradation: For sensitive compounds, the acidic environment of the silica gel can catalyze decomposition, further reducing the yield.[5]
-
Protocol 1 (Mobile Phase Modification): The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is sufficient.[5] This competitively binds to the silanol groups, allowing your product to elute more cleanly.
-
Protocol 2 (Alternative Stationary Phase): If modification of the mobile phase is insufficient, consider using a different stationary phase. Neutral or basic alumina is a good alternative to silica gel for basic compounds.[5] Alternatively, reversed-phase chromatography (C18) can be an effective purification method.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable, high-yielding synthetic route for the Furo[2,3-c]pyridine core?
A well-established and versatile multi-step synthesis starts from N-benzenesulfonylpiperidin-4-one.[1][2] This route offers good overall yields and allows for functionalization. The key steps are:
-
Wittig Olefination: Reaction with a phosphonium ylide to introduce an ester-containing side chain.
-
Deconjugation: Isomerization of the double bond using a base like DBU.
-
Cyclization: Intramolecular cyclization, for instance via a selenyl-etherification followed by oxidative elimination, to form a lactone.[1]
-
Reduction: Reduction of the lactone to form a cyclic hemiacetal.
-
Aromatization: Base-mediated elimination to form the final aromatic Furo[2,3-c]pyridine ring, which can proceed in high yield (e.g., 88%).[1]
FAQ 2: How critical is the choice of solvent in these reactions?
Solvent choice is paramount. For steps involving strong bases like t-BuOK or organometallic reagents, aprotic and anhydrous solvents like THF are mandatory to prevent quenching and side reactions.[1] In palladium-catalyzed reactions, the solvent (e.g., dioxane, toluene, DMF) must be able to dissolve the reagents and stabilize the catalytic species, and it must be thoroughly degassed to remove oxygen, which can contribute to side reactions like boronic acid homocoupling in Suzuki reactions.[4]
FAQ 3: Are there metal-free alternatives for synthesizing Furo[2,3-c]pyridines?
Yes, while palladium-catalyzed methods are common, metal-free routes are actively being developed to improve the sustainability and cost-effectiveness of the synthesis.[6] Some strategies involve intramolecular cyclizations of functionalized pyridines or multicomponent reactions where the fused ring system is constructed in a single step from simpler precursors.[6][7]
Data and Protocols
Table 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich ligands (e.g., XPhos, RuPhos).[4] |
| Poorly soluble base. | Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas the solvent and maintain a strict inert atmosphere.[4] |
| Hydrodehalogenation | Presence of a proton source. | Ensure all reagents and solvents are anhydrous.[4] |
Table 2: Optimizing Purification by Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing / Streaking | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine or pyridine to the eluent.[5] |
| Low Recovery from Column | Irreversible adsorption or decomposition. | Switch to a neutral stationary phase like alumina.[5] |
| Co-elution of Impurities | Similar polarity of product and impurity. | Use a shallower solvent gradient or try preparative HPLC.[5] |
Detailed Experimental Protocol: Aromatization of a Reduced Furo[2,3-c]pyridine Intermediate
This protocol is adapted from the high-yield procedure described by Chang and Tai (2011).[1] It details the conversion of a reduced furo[2,3-c]pyridine precursor to the final aromatic product.
Objective: To achieve high-yield aromatization.
Materials:
-
Reduced Furo[2,3-c]pyridine intermediate (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the reduced Furo[2,3-c]pyridine intermediate (1.0 eq) in anhydrous THF (approx. 0.04 M solution).
-
Expertise Note: The flame-drying of the glassware and use of anhydrous solvent are critical to remove any trace moisture that would quench the strong base.
-
-
Addition of Base: Under an inert atmosphere (e.g., Nitrogen or Argon), add potassium tert-butoxide (2.5 eq) to the solution at room temperature.
-
Expertise Note: Adding the base under an inert atmosphere prevents its degradation from atmospheric moisture and CO₂.
-
-
Heating and Monitoring: Stir the reaction mixture and heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane/EtOAc eluent system) until the starting material is fully consumed (typically 1-2 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add deionized water to quench the excess t-BuOK.
-
Trustworthiness Note: The quench step is exothermic. Add water slowly, especially on a larger scale.
-
-
Workup - Extraction: Concentrate the mixture under reduced pressure to remove the THF. Add more deionized water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Expertise Note: The brine wash helps to remove any remaining water from the organic phase.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Furo[2,3-c]pyridine product.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Critical Tip: As discussed in the troubleshooting section, use an eluent system containing 0.5-1% triethylamine to prevent yield loss on the column (e.g., Hexane/EtOAc/Et₃N gradient).[5]
-
Visual Diagrams
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the root cause of low yield.
Diagram 2: Generalized Synthetic Pathway
Caption: A simplified overview of a common synthetic route.[1][2]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Furo[2,3-c]pyridin-7-amine Kinase Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the kinase selectivity and potency of Furo[2,3-c]pyridin-7-amine inhibitors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Introduction to this compound Inhibitors
The Furo[2,3-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, particularly for the development of potent kinase inhibitors. A notable application of this scaffold is in the creation of inhibitors targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[1][2][3] Optimizing the potency and selectivity of these compounds is a critical endeavor, and this guide will address common hurdles encountered during their development.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows high potency in biochemical assays but is significantly less active in cell-based assays. What are the potential reasons for this discrepancy?
A1: This is a common challenge in kinase inhibitor development. Several factors can contribute to this disparity:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. This can be due to unfavorable physicochemical properties such as high polarity or low lipophilicity.[4]
-
Efflux by Transporters: The inhibitor might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell.[4]
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes, reducing its effective concentration at the target.
-
High ATP Concentration in Cells: The intracellular concentration of ATP is significantly higher (millimolar range) than what is typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this can lead to a substantial decrease in apparent potency in a cellular environment.[5]
-
Target Engagement: The inhibitor may not be engaging with the target kinase effectively within the complex cellular milieu.
Q2: How can I improve the cellular potency of my this compound inhibitor?
A2: To enhance cellular activity, consider the following strategies:
-
Medicinal Chemistry Optimization: Modify the inhibitor's structure to improve its drug-like properties. This could involve increasing lipophilicity or reducing the polar surface area to enhance membrane permeability.[4] Introducing moieties that are not recognized by efflux transporters can also be beneficial.
-
Formulation Strategies: For in vitro experiments, ensure the compound is fully solubilized. Using a small amount of DMSO as a co-solvent is common, but the final concentration should be kept low (typically <0.5%) to avoid cellular toxicity. For poorly soluble compounds, formulation with excipients may be necessary for in vivo studies.[6]
-
Prodrug Approach: Design a prodrug that is more cell-permeable and is intracellularly converted to the active inhibitor.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold to understand how structural changes impact cellular activity.[3]
Q3: What are the best practices for preparing and handling this compound inhibitors for in vitro assays?
A3: Proper handling is crucial for obtaining reproducible results:
-
Solubility: Many kinase inhibitors have poor aqueous solubility.[6] Prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved before making serial dilutions in your assay buffer.
-
Storage: Store stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Final DMSO Concentration: When adding the inhibitor to your assay, ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect enzyme activity or cell viability (typically below 0.5%).
-
Purity: Use highly purified compounds, as impurities can lead to misleading results.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values in Biochemical Assays
Inconsistent IC50 values can undermine the reliability of your potency measurements. Here’s a systematic approach to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Prepare fresh buffers and ATP solutions for each experiment. Ensure accurate pipetting, especially for serial dilutions of the inhibitor. |
| Enzyme Instability | Use a consistent source and lot of the kinase. Ensure the enzyme is stored correctly and handled on ice to maintain its activity. |
| Assay Conditions | Maintain consistent incubation times and temperatures. Ensure the kinase reaction is within the linear range.[7] |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer.[8] |
| IC50 Calculation Method | Use a consistent data analysis method, such as a four-parameter logistic fit, to calculate the IC50 value.[8][9] |
Problem 2: Difficulty in Achieving Kinase Selectivity
Achieving selectivity is a major challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the kinome.
Strategies to Improve Selectivity:
| Strategy | Description |
| Targeting Unique Features | Exploit less conserved regions in or near the ATP-binding site. For example, target specific amino acid residues that are unique to the kinase of interest. |
| Allosteric Inhibition | Design inhibitors that bind to allosteric sites outside the conserved ATP pocket. This can lead to higher selectivity. |
| Covalent Inhibition | If the target kinase has a non-conserved cysteine residue near the active site, designing an inhibitor that forms a covalent bond with this residue can significantly enhance selectivity. |
| Structure-Based Drug Design | Utilize co-crystal structures of your inhibitor bound to the target kinase to guide medicinal chemistry efforts aimed at improving selectivity.[3] |
A critical step in assessing selectivity is to perform a comprehensive kinome scan. This involves screening your inhibitor against a large panel of kinases to identify potential off-target interactions. While a specific kinome scan for a this compound inhibitor is not publicly available, studies on similar scaffolds targeting TAK1 have identified potential off-targets such as CSNK2A1, SCNK2A2, and FLT3.[10] However, it is crucial to empirically determine the selectivity profile for each new compound.
Experimental Protocols & Workflows
Protocol 1: In Vitro TAK1 Kinase Assay
This protocol is adapted from standard luminescent kinase assays that measure ADP production.
Materials:
-
Recombinant human TAK1/TAB1 complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound inhibitor stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the this compound inhibitor in kinase assay buffer.
-
Prepare a 2X enzyme solution of TAK1/TAB1 in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution containing MBP and ATP in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or 5% DMSO (for control wells) to the wells of the 384-well plate.
-
Add 2 µL of the 2X TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.[11]
-
Workflow for Investigating Discrepancies Between Biochemical and Cellular Potency
Caption: Troubleshooting workflow for low cellular potency.
Visualizing Key Concepts
TAK1 Signaling Pathway
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a central node in several signaling pathways that regulate inflammation, immunity, and apoptosis.[10][12][13] Upon stimulation by cytokines such as TNF-α or IL-1β, TAK1 is activated and subsequently phosphorylates downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1.[12][14]
Caption: Simplified TAK1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assayquant.com [assayquant.com]
- 10. researchgate.net [researchgate.net]
- 11. courses.edx.org [courses.edx.org]
- 12. researchgate.net [researchgate.net]
- 13. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Furo[2,3-c]pyridin-7-amine
Welcome to the technical support center for Furo[2,3-c]pyridin-7-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the pharmacokinetic (PK) properties of this promising heterocyclic amine scaffold. Here, we address common challenges encountered during preclinical development and provide actionable strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound analog exhibits poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the underlying causes and how can I address this?
A1: Understanding and Tackling Poor Aqueous Solubility
Poor aqueous solubility is a frequent hurdle for aromatic heterocyclic compounds and a primary reason for low bioavailability.[1] For this compound, the planar, fused ring system contributes to a stable crystal lattice, which requires significant energy to overcome for dissolution.
Immediate Troubleshooting Steps:
-
Assess Physicochemical Properties: Before extensive chemical modification, it's crucial to quantify the solubility of your compound.[2][3]
-
Formulation Strategies: For initial in vitro testing, formulation adjustments can provide a temporary solution.[4]
Experimental Protocol: Kinetic Solubility Assay
This assay provides a rapid assessment of your compound's solubility in a high-throughput manner.[3]
-
Prepare a 10 mM stock solution of your this compound analog in 100% DMSO.
-
In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4 to achieve a final compound concentration range (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analyze the samples by nephelometry or turbidimetry to detect precipitation. The highest concentration at which no precipitate is observed is the kinetic solubility.
Long-Term Strategies for Improving Solubility:
If formulation changes are insufficient, structural modifications are necessary.
-
Introduce Ionizable Groups: The pyridine nitrogen offers a site for protonation, which can enhance solubility. Consider introducing acidic or basic functional groups elsewhere on the scaffold.
-
Prodrug Approach: Masking the parent molecule with a hydrophilic promoiety can dramatically improve solubility.[5][6] A phosphate ester prodrug, for instance, can be over 300-fold more water-soluble than the parent drug.[6]
Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for poor solubility.
Q2: My lead compound shows low permeability in Caco-2 assays, suggesting poor absorption. What strategies can enhance its ability to cross the intestinal barrier?
A2: Enhancing Membrane Permeability
Low permeability is a common cause of poor oral bioavailability.[1] While this compound has some favorable characteristics, its polarity might hinder passive diffusion across the lipid-rich intestinal membrane.
Initial Assessment: Caco-2 Permeability Assay
The Caco-2 cell line is a widely accepted in vitro model of the human intestinal epithelium.[7][8] This assay helps determine the apparent permeability (Papp) of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to form a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-to-B) permeability, add the compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-to-A) permeability, add the compound to the basolateral side and measure its appearance on the apical side.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for efflux transporters.[10]
Strategies to Improve Permeability:
-
Increase Lipophilicity: A balanced increase in lipophilicity can enhance passive diffusion. This can be achieved by adding non-polar functional groups. However, excessive lipophilicity can lead to poor solubility and increased metabolism.[2]
-
Prodrug Approach: An effective strategy is to mask polar functional groups, like the amine, with a lipophilic promoiety.[11] (Acyloxy)alkyl carbamates are a class of prodrugs that have been successfully used for this purpose.[12]
-
Bioisosteric Replacements: Replacing parts of the furo-pyridine core with bioisosteres can modulate physicochemical properties to improve permeability.[13][14] For instance, replacing a phenyl ring with a bicyclo[1.1.1]pentane motif has been shown to increase permeability.[15]
| Strategy | Example Modification on this compound | Expected Outcome |
| Increase Lipophilicity | Addition of a trifluoromethyl group to the furan or pyridine ring. | Increased passive diffusion. |
| Prodrug | Conversion of the 7-amine to an (acyloxy)alkyl carbamate. | Masking polarity, leading to enhanced membrane crossing. |
| Bioisostere | Replacement of the furan ring with a thiophene ring. | Altered electronic properties and lipophilicity. |
Q3: The half-life of my compound is very short due to rapid metabolism. How can I identify the metabolic soft spots and improve metabolic stability?
A3: Addressing Metabolic Instability
Rapid metabolism, particularly first-pass metabolism in the liver, can severely limit a drug's exposure and efficacy.[16] For this compound, likely sites of metabolism include the aromatic rings (oxidation by cytochrome P450 enzymes) and the primary amine group.[17]
Identifying Metabolic Liabilities: In Vitro Stability Assays
-
Liver Microsomal Stability Assay: This is a primary screen to assess phase I metabolic stability.[2][8] It provides data on the intrinsic clearance of a compound.
-
Hepatocyte Stability Assay: This assay incorporates both phase I and phase II metabolism, offering a more comprehensive picture of metabolic clearance.[2][9]
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Incubate your compound (e.g., at 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Strategies for Enhancing Metabolic Stability:
-
Blocking Metabolic Sites: Introduce groups, such as fluorine, at positions susceptible to CYP-mediated oxidation.[18] This is a common and effective strategy.
-
Bioisosteric Replacement: Replace metabolically liable moieties with more stable groups.[19] For example, substituting an electron-rich phenyl ring with a pyridine ring can reduce CYP-mediated metabolism.[19]
-
Modulating Electronics: The introduction of electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism.
Metabolic Stabilization Workflow
Caption: Workflow for improving metabolic stability.
Q4: My compound is a substrate for efflux transporters. What are the implications, and how can I mitigate this?
A4: Overcoming Efflux Transporter Activity
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), act as cellular "bouncers" that can pump drugs out of cells, limiting their absorption and tissue penetration.[20] Heterocyclic aromatic amines have been identified as substrates for BCRP.[21]
Implications of Efflux:
-
Reduced Bioavailability: Efflux in the intestine can significantly decrease the amount of drug that reaches systemic circulation.[22]
-
Limited Tissue Distribution: Efflux at biological barriers like the blood-brain barrier can prevent the drug from reaching its target.
-
Drug-Drug Interactions: Co-administration with drugs that inhibit or induce these transporters can lead to unpredictable changes in exposure.[10][23]
Strategies to Mitigate Efflux:
-
Structural Modification: Subtle changes to the molecule's structure can disrupt its recognition by transporters. This often involves a careful balance of lipophilicity and hydrogen bonding capacity.
-
Bioisosteric Replacement: Replacing a known efflux substrate pharmacophore with a bioisostere that is not recognized by the transporter can be a successful strategy.[13]
-
Prodrugs: While some prodrugs can also be efflux substrates, a well-designed prodrug might bypass the transporter, get absorbed, and then release the active drug.[11]
Summary of Strategies to Improve Pharmacokinetic Properties:
| PK Issue | Key In Vitro Assay | Primary Strategies |
| Poor Solubility | Kinetic Solubility | Introduce ionizable groups, Prodrugs (e.g., phosphate esters).[6] |
| Low Permeability | Caco-2 Permeability | Increase lipophilicity, Prodrugs (e.g., carbamates).[12] |
| Rapid Metabolism | Microsomal/Hepatocyte Stability | Block metabolic sites (fluorination), Bioisosteric replacement.[19] |
| Efflux Substrate | Bidirectional Caco-2 | Structural modification to reduce transporter recognition. |
By systematically evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your this compound analogs and applying these targeted strategies, you can significantly improve their pharmacokinetic profiles and increase the likelihood of developing a successful clinical candidate.[7][9]
References
- 1. What are common causes of clinical attrition related to PK? [synapse.patsnap.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. criver.com [criver.com]
- 4. ijsat.org [ijsat.org]
- 5. researchgate.net [researchgate.net]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 10. rroij.com [rroij.com]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
Addressing solubility issues of Furo[2,3-c]pyridin-7-amine in biological assays
Welcome to the technical support guide for Furo[2,3-c]pyridin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in biological assays. Poor aqueous solubility is a common hurdle for over 70% of new chemical entities, fundamentally limiting drug absorption and bioavailability.[1] This guide provides a structured approach, from foundational knowledge to advanced troubleshooting, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. While experimental data for this specific compound is limited in publicly available literature, we can infer properties from its structure and related compounds.
-
Structure: this compound is a heterocyclic compound containing a fused furan and pyridine ring system with an amine substituent. This structure suggests a degree of lipophilicity.
-
Predicted Properties: For a similar compound, 2-Chlorothis compound, the predicted LogP (a measure of lipophilicity) is 2.0634.[2] this compound would likely have a comparable or slightly lower LogP. A positive LogP value indicates higher solubility in lipids than in water, predicting poor aqueous solubility.
-
Basicity: The pyridine nitrogen and the exocyclic amine group confer basic properties to the molecule. The pKa of pyridine is approximately 5.25. The presence of the fused furan ring and the amino group will influence the basicity of the molecule. This basicity is a critical factor to exploit for pH-dependent solubility enhancement.
Q2: I'm starting my experiment. What is the recommended first-line solvent for making a stock solution of this compound?
A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4]
-
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[4] It is the standard for compound storage and initial solubilization in high-throughput screening (HTS) and other biological assays.[5][6]
-
Best Practices:
-
Always use anhydrous, high-purity DMSO to avoid compound precipitation, as DMSO is hygroscopic and can absorb water from the atmosphere.[5]
-
Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO introduced into your final assay.[5]
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but caution is advised as heat can degrade some compounds.[3]
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound precipitation.[3][5]
-
Q3: What is the maximum final concentration of DMSO I can have in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3]
-
Toxicity: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[3][7]
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[3]
-
Assay-Specific Tolerance: The tolerance of your specific cell line or assay system to DMSO should be determined empirically. For sensitive assays or cell lines, the final DMSO concentration may need to be 0.1% or lower.[3]
II. Troubleshooting Workflows
When standard dissolution in DMSO followed by dilution in aqueous buffer fails, a systematic troubleshooting approach is necessary.
Issue 1: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.
This is a common problem known as "kinetic solubility" limitation. The compound is soluble in the organic stock solution but crashes out upon contact with the aqueous environment.
Workflow for Addressing Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Tier 1: pH Modification
Causality: this compound contains basic nitrogen atoms. In an acidic environment (pH < pKa), these nitrogens will become protonated, resulting in a positively charged species. This charged form is generally much more soluble in aqueous media than the neutral form.[8] The solubility of amines increases as the pH of the solution decreases.[9][10]
Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.4).
-
Add Compound: Add a small aliquot of a high-concentration DMSO stock solution of this compound to each buffer to a final desired concentration (e.g., 10 µM). Keep the final DMSO concentration constant and low (<0.5%).
-
Equilibrate: Incubate the samples for a set period (e.g., 1-2 hours) at the assay temperature.
-
Observe: Visually inspect for precipitation.
-
Quantify (Optional): To determine the kinetic solubility, centrifuge the samples to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant using HPLC-UV or a similar quantitative method.[11]
Considerations:
-
Assay Compatibility: Ensure that the acidic pH required for solubilization is compatible with your biological assay. Many enzymes and cells have optimal activity within a narrow physiological pH range.
-
Buffering Capacity: The assay medium must have sufficient buffering capacity to maintain the desired pH after the addition of the compound solution.
Tier 2: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[4][12] They work by reducing the polarity of the aqueous solvent, making it more favorable for the non-polar solute.
Commonly Used Co-solvents in Biological Assays:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability at higher concentrations. |
| PEG 400 | 1-10% | Generally well-tolerated but can increase solution viscosity. |
| Propylene Glycol | 1-5% | Similar to ethanol; check for assay interference. |
Protocol: Co-solvent Screening
-
Prepare Co-solvent/Buffer Mixes: Prepare your standard assay buffer containing various concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Test Compound Dilution: Add the DMSO stock of this compound to each co-solvent/buffer mix and observe for precipitation as described in the pH protocol.
-
Validate Assay Tolerance: Crucially, run a parallel experiment to test the effect of the co-solvent on your assay's performance. Include a "co-solvent vehicle control" (buffer with co-solvent but no compound) to assess its impact on your biological system.
Tier 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[13][14][15] This complex has a hydrophilic exterior, significantly increasing the apparent water solubility of the guest molecule.[13][16][17]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, widely used in parenteral formulations.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative that can enhance solubility through both inclusion and ionic interactions.
Protocol: Cyclodextrin Solubilization
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer to create a stock solution (e.g., 10-50 mM).
-
Method A (Direct Addition):
-
Add the DMSO stock of this compound directly to the cyclodextrin-containing buffer.
-
Vortex or sonicate briefly to facilitate complex formation.
-
-
Method B (Pre-complexation):
-
For more difficult compounds, a pre-complexation step can be more effective.
-
Mix the compound (as a solid or concentrated DMSO solution) with the cyclodextrin solution.
-
Allow the mixture to equilibrate (e.g., shake or stir for several hours or overnight) to form the inclusion complex before introducing it to the final assay. The kneading method or co-evaporation can also be used for preparing the complex.[14][15]
-
-
Determine Optimal Ratio: Test different molar ratios of cyclodextrin to the compound to find the minimum concentration of cyclodextrin required for solubilization, which helps to minimize potential interference with the assay.
Caption: Encapsulation by a cyclodextrin.
III. Summary and Final Recommendations
Successfully incorporating this compound into biological assays requires a systematic approach to overcome its inherent low aqueous solubility.
-
Start with the Basics: Always begin by preparing a concentrated stock in high-purity DMSO. Maintain a final DMSO concentration below 0.5% in your assay.
-
Systematic Troubleshooting: If precipitation occurs, follow the tiered troubleshooting workflow.
-
Tier 1 (pH): Exploit the basic nature of the molecule by lowering the pH of the assay buffer, if compatible with your system.
-
Tier 2 (Co-solvents): If pH adjustment is not feasible, screen a panel of biocompatible co-solvents like PEG 400, always validating assay tolerance.
-
Tier 3 (Cyclodextrins): For the most challenging cases, use cyclodextrins like HP-β-CD to form soluble inclusion complexes.
-
-
Validate, Validate, Validate: Every modification to your buffer system (pH, co-solvents, cyclodextrins) must be validated with appropriate vehicle controls to ensure that the solubilization strategy itself is not affecting your experimental results.
By following this guide, you can confidently address the solubility challenges of this compound, leading to more accurate and reliable data in your research and development efforts.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Identifying and minimizing side reaction products in Furo[2,3-c]pyridine synthesis
Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Furo[2,3-c]pyridines are key structural motifs in numerous biologically active molecules, including potent HIV-1 protease inhibitors.[1]
The fusion of an electron-rich furan ring with an electron-deficient pyridine ring presents unique synthetic challenges.[2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you identify and minimize side reaction products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the Furo[2,3-c]pyridine core?
There are three main approaches to synthesizing the Furo[2,3-c]pyridine skeleton[1][2]:
-
Annulation of a Furan Ring onto a Pre-existing Pyridine: This is a common strategy that often involves intramolecular cyclization of a suitably functionalized pyridine derivative. For example, cyclization of a pyridine tethered to an appropriate furan precursor.
-
Formation of the Pyridine Ring from a Furan Derivative: This approach starts with a functionalized furan and builds the pyridine ring onto it. However, this method can be challenging due to the instability of the furan ring under the strong acidic conditions often required for pyridine ring formation.[2]
-
Multicomponent Reactions (MCRs): Advanced strategies, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, can assemble the Furo[2,3-c]pyridine core in a single step from multiple starting materials, offering high efficiency.[3][4]
Q2: Why is catalyst selection so critical in many Furo[2,3-c]pyridine syntheses?
Many modern syntheses of furopyridines rely on transition metal catalysis, particularly palladium-catalyzed reactions.[1][5] The choice of catalyst system (metal precursor and ligand) is paramount for several reasons:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive species and halting the catalytic cycle.[6]
-
Side Reaction Prevention: An appropriate ligand can sterically shield the metal center, promoting the desired reductive elimination step over side reactions like beta-hydride elimination or homocoupling.
-
Reaction Rate: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often required to achieve reasonable reaction rates and yields with pyridine-containing substrates.[6][7]
Q3: What are the most common analytical challenges when monitoring these reactions?
The primary challenges involve distinguishing between the desired product, starting materials, and various side products that may have similar polarities.
-
TLC Analysis: The basic pyridine nitrogen can cause significant tailing on standard silica gel plates. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve spot shape and separation.[8]
-
LC-MS Analysis: Co-elution of isomers or byproducts with similar masses can complicate analysis. Using high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of unexpected products.
-
NMR Spectroscopy: In cases of incomplete cyclization or isomer formation, detailed 2D NMR experiments (COSY, HSQC, HMBC) are often necessary to definitively assign the structure of the major and minor products.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of Furo[2,3-c]pyridines.
Problem 1: My overall reaction yield is consistently low or I only recover starting material.
Low conversion is a frequent issue stemming from several potential root causes. A systematic approach is needed to diagnose the problem.
dot
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions
| Potential Cause | Explanation & Causality | Recommended Action |
| Reagent Impurity/Degradation | Many starting materials, such as boronic acids or functionalized pyridines, can degrade on storage. Water is a common impurity that can quench strong bases or hydrolyze intermediates.[7][9] | Use freshly purchased or purified starting materials. Ensure all solvents are anhydrous. Dry reagents in a vacuum oven before use if necessary. |
| Poor Catalyst Activity | Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Improper handling can lead to oxidation and deactivation. Similarly, ligands can degrade over time.[6] | Use a fresh batch of catalyst and ligand. Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[7] Consider using a more robust pre-catalyst. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low for the activation energy barrier, or the reaction time may be insufficient for full conversion. | Incrementally increase the reaction temperature, monitoring for decomposition. Extend the reaction time, tracking progress by TLC or LC-MS to determine the point of maximum conversion.[10] |
| Inappropriate Base or Solvent | The choice of base and its solubility in the reaction solvent are critical. An unsuitable base may not be strong enough to deprotonate a key intermediate, or it may be poorly soluble, leading to a slow, heterogeneous reaction.[7] | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF). The solubility of all components is crucial for an efficient reaction. |
Problem 2: My cyclization reaction is incomplete, leaving a large amount of the acyclic precursor.
This is common in intramolecular cyclization steps, such as those forming the furan ring.
Possible Causes & Solutions
-
Insufficient Driving Force: The cyclization may be reversible or have a high activation energy.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Ensure that any volatile byproducts (like water or alcohol) are effectively removed, which can be achieved using a Dean-Stark trap or by adding molecular sieves. This will shift the equilibrium toward the cyclized product according to Le Chatelier's principle.
-
-
Inadequate Catalyst/Reagent: For acid- or base-catalyzed cyclizations, the catalyst may not be strong enough or may be poisoned.
-
Solution: For acid-catalyzed reactions, consider switching to a stronger Brønsted acid (e.g., triflic acid) or a Lewis acid (e.g., SnCl₄), but be cautious of potential furan ring degradation.[2][11] For base-catalyzed cyclizations (e.g., Dieckmann condensation), ensure you are using a sufficiently strong, non-nucleophilic base under strictly anhydrous conditions.[9]
-
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically disfavor the formation of the transition state required for cyclization.
-
Solution: This is a more fundamental issue. If possible, redesign the synthetic route to install bulky groups after the cyclization step. Alternatively, higher reaction temperatures may help overcome some steric barriers.
-
Problem 3: I am observing significant formation of an isomeric byproduct, particularly from N- vs. O-alkylation/arylation.
When using pyridone or hydroxypyridine precursors, the ambident nucleophilic nature of the substrate can lead to competing reactions at the nitrogen and oxygen atoms, a common source of side products.[12][13]
dot
Caption: Competing N- vs. O-alkylation pathways.
Controlling Regioselectivity
The outcome of this competition is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control.
-
To Favor O-Alkylation (often the desired pathway for subsequent cyclization):
-
Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] These bases are less likely to fully deprotonate the pyridone, favoring reaction at the more nucleophilic oxygen atom.
-
Solvent: Employ polar aprotic solvents such as DMF or acetonitrile. These solvents solvate the cation of the base but not the anion, leading to a "freer" and more reactive oxygen anion.
-
Counter-ion: The nature of the counter-ion can influence selectivity. Larger, softer cations (like Cs⁺) tend to favor O-alkylation.
-
-
To Minimize N-Alkylation (the common side reaction):
-
Avoid Strong Bases: Steer clear of very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) unless N-functionalization is the explicit goal. These bases can lead to the thermodynamically favored N-alkylated product.
-
Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled O-alkylation product.
-
Problem 4: How can I effectively purify my final Furo[2,3-c]pyridine product and remove catalyst residues?
Purification can be challenging due to the properties of the pyridine ring and persistent catalyst contamination.
Purification Strategies
| Problem | Cause | Solution |
| Peak Tailing in Chromatography | The basic pyridine nitrogen interacts strongly with acidic silanol groups on the surface of silica gel.[8] | Add a basic modifier (0.1-1% triethylamine or pyridine) to your eluent. This saturates the acidic sites on the silica, leading to symmetrical peak shapes. Alternatively, use a different stationary phase like neutral or basic alumina.[8] |
| Difficulty Removing Palladium | Residual palladium from cross-coupling reactions can be difficult to remove as it often coordinates to the product. | 1. Filtration: Pass the crude product solution through a pad of Celite® to remove precipitated palladium black.[7] 2. Scavengers: Stir the product in solution with a palladium scavenger resin or silica-functionalized thiol (e.g., SiliaMetS® Thiol) for several hours, then filter. 3. Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can sometimes help remove palladium residues, but care must be taken to avoid product degradation. |
| Co-elution of Impurities | Byproducts may have very similar polarity to the desired compound. | Try a different solvent system with alternative selectivities (e.g., switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol). If separation is still difficult, preparative HPLC or recrystallization are powerful secondary purification techniques.[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling (Furan Annulation Precursor)
This protocol is adapted from methodologies used for synthesizing functionalized pyridines as precursors to furopyridines.[10]
-
Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent and Base Addition: Add anhydrous, degassed triethylamine and THF (e.g., 2:1 ratio) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Intramolecular Cyclization
This protocol is a general guide for the cyclization of a functionalized pyridine to form the furan ring, mindful of the potential for decomposition.[2][11]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the acyclic precursor (1.0 equiv.) in a suitable high-boiling solvent (e.g., toluene or xylenes).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv., or a few drops of concentrated H₂SO₄). Caution: Strong acids can cause charring if the substrate is sensitive.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress carefully by TLC or LC-MS, watching for both the formation of the product and any potential decomposition (indicated by darkening of the solution or the appearance of multiple new spots on the TLC plate).
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Furo[2,3-c]pyridin-7-amine and its Intermediates
Welcome to the technical support center for the purification of Furo[2,3-c]pyridin-7-amine and its synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying this important heterocyclic scaffold. As a fused aromatic system containing a basic amine, this compound presents unique challenges that require a nuanced approach beyond standard purification protocols.
This document provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield. We will explore the "why" behind each technique, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of this compound and related heterocyclic amines.
Question 1: My compound is streaking severely on a silica gel TLC plate and giving broad, tailing peaks during column chromatography. What's happening and how do I fix it?
Answer:
This is the most common issue when purifying basic amines on standard silica gel.
-
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in your this compound interacts strongly with these acidic sites via an acid-base interaction.[1][2] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in streaking, poor separation, and potential loss of product on the column.[2]
-
Solutions:
-
Mobile Phase Modification: The simplest solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.[2][3]
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane + 0.5% TEA). The TEA is a stronger base and will preferentially bind to the acidic silanols, allowing your compound to elute symmetrically.
-
Ammonia: For more polar solvent systems, such as Dichloromethane/Methanol, using a 7N solution of ammonia in methanol as part of the methanol portion (e.g., 95:5 DCM:[7N NH3 in MeOH]) is highly effective.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, change the stationary phase to one that is not acidic.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a mildly basic environment, ideal for purifying basic compounds.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Ensure you use neutral or basic alumina, as acidic alumina will have the same issues.
-
Reversed-Phase (C18) Silica: In this technique, separation is based on hydrophobicity. Your polar amine will elute earlier with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the amine is consistently protonated.[3]
-
-
| Technique | Mobile Phase Example | Principle |
| Modified Normal Phase | 90:10 EtOAc/Hexane + 0.5% TEA | Neutralizes acidic silica surface.[2] |
| Modified Normal Phase | 95:5 DCM/MeOH + 0.5% NH4OH | Stronger base for more polar systems. |
| Amine-Functionalized Column | Hexane/EtOAc Gradient | Inert, basic surface prevents interaction.[1] |
| Reversed-Phase (C18) | Water/Acetonitrile + 0.1% Formic Acid | Separation by hydrophobicity; modifier ensures sharp peaks.[3] |
Question 2: I'm getting very low recovery of my product after column chromatography, even though the TLC showed it moving off the baseline.
Answer:
This is a frustrating issue that points to irreversible binding of your product to the column.
-
Causality: For highly basic amines, the interaction with acidic silica gel can be so strong that the compound does not elute at all, even with highly polar solvents.[2] It remains stuck to the stationary phase, leading to significant yield loss.
-
Solutions:
-
Pre-treat the Silica: Before loading your compound, flush the column with your chosen mobile phase containing a basic modifier (like 1% TEA). This "deactivates" the acidic sites.
-
Avoid Silica Gel Entirely: If your compound is particularly basic, silica gel chromatography may not be the best method.
-
Crystallization: This is an excellent alternative that purifies based on differential solubility. See the Crystallization Troubleshooting section below.
-
Acid-Base Extraction: Use this as a primary purification step. Dissolve the crude material in an organic solvent (e.g., DCM). Extract with an aqueous acid (e.g., 1M HCl). Your basic amine will become protonated and move to the aqueous layer, leaving many non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified amine back into an organic solvent.
-
-
Question 3: My product "oils out" during crystallization and refuses to form solid crystals. What should I do?
Answer:
Oiling out is a common crystallization problem that occurs when the compound comes out of solution above its melting point or when impurities inhibit crystal lattice formation.
-
Causality: This typically happens when the solution is supersaturated, cooled too rapidly, or when impurities are present that disrupt the crystallization process.[3]
-
Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to completely re-dissolve the oil. Then, allow the flask to cool very slowly to room temperature, followed by further cooling in a refrigerator. Slow cooling is critical for forming an ordered crystal lattice.[3]
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a tiny amount of pure, solid material, add one crystal to the cooled solution to act as a template for crystallization.[3]
-
-
Change the Solvent System: Your current solvent may be too good. Try a co-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
-
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for a first attempt at purifying this compound?
A1: For a first attempt, a combination of techniques is most robust.
-
Initial Cleanup: Start with an acid-base extraction. This will efficiently remove non-basic organic impurities and inorganic salts from the reaction mixture.
-
Main Purification: After the extraction, the choice depends on the nature of the remaining impurities.
-
Column Chromatography: This is often the most versatile method. Use a silica gel column but be sure to add 0.5-1% triethylamine (TEA) to your eluent (e.g., ethyl acetate/hexane) to prevent streaking.[2][3]
-
Crystallization: If the material from the extraction is a solid and appears relatively clean by TLC, crystallization is an excellent, scalable alternative.
-
-
Final Polishing: If minor impurities persist after chromatography, a final recrystallization can often yield material of very high purity.
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: The impurities are highly dependent on your synthetic route. However, common possibilities include:
-
Unreacted Starting Materials: For example, if the synthesis involves the cyclization of a functionalized pyridine, you may have residual starting pyridine derivative.[4]
-
Incomplete Reactions: Intermediates, such as N-protected piperidones or unsaturated esters, may be present if the reaction did not go to completion.[5][6]
-
Side Products: Isomeric products or byproducts from reagents (e.g., PPh3O from a Wittig reaction) can contaminate the crude material.[5]
-
Halogenated Precursors: If your synthesis involves a halogenated intermediate, such as 2-Chlorothis compound, this may be a key impurity to monitor.[7] Regularly monitoring your reaction progress by TLC or LC-MS is the best way to identify the presence of starting materials and intermediates.[8]
Q3: How do I choose the right solvent system for column chromatography?
A3: Solvent selection is an empirical process guided by Thin-Layer Chromatography (TLC).
-
Start with a standard system: A good starting point for many nitrogen heterocycles is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate, EtOAc).
-
Run TLCs: Spot your crude mixture on a TLC plate and develop it in several different solvent ratios (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 80% EtOAc/Hexane).
-
Target Rf: Aim for a solvent system that gives your desired compound a retention factor (Rf) of 0.25 to 0.35 . This Rf value generally provides the best separation on a column.
-
Optimize for Separation: Choose the system that shows the largest separation between your product spot and the impurity spots. If separation is poor, try changing the nature of the polar solvent (e.g., substitute Dichloromethane/Methanol for EtOAc/Hexane) to alter the selectivity.
-
Remember the Modifier: For this compound, add 0.1-1% TEA or another basic modifier to your chosen TLC and column solvent system to ensure sharp spots.[3]
Chromatography Troubleshooting Diagram
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of Furo[2,3-c]pyridin-7-amine during chemical reactions
A Troubleshooting and Best Practices Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for navigating the synthetic challenges associated with Furo[2,3-c]pyridin-7-amine. This guide is designed to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern the stability and reactivity of this important heterocyclic building block.
Introduction
This compound is a key intermediate in the synthesis of numerous compounds of medicinal interest. However, its fused furan and aminopyridine rings present unique stability challenges. The π-excessive furan ring is susceptible to acidic conditions, while the aminopyridine moiety can undergo undesired side reactions.[1] This guide will equip you with the knowledge to anticipate and prevent common degradation pathways, ensuring the success of your synthetic campaigns.
FAQs: Frequently Asked Questions
Q1: My this compound has developed a yellow or brown tint upon storage. Is it still usable?
Discoloration is a visual indicator of potential degradation, likely due to oxidation or exposure to light. It is highly recommended to store this compound at 2-8°C, protected from light. Before use, it is best practice to assess the purity of a discolored sample by an appropriate analytical method, such as LC-MS or NMR, to ensure it meets the requirements of your reaction.
Q2: I am seeing a complex mixture of byproducts in my reaction. What are the likely degradation pathways?
This compound is susceptible to several degradation pathways, including:
-
Acid-catalyzed hydrolysis: The furan ring is prone to opening under strongly acidic conditions.[1]
-
Oxidation: The electron-rich nature of the heterocyclic system makes it susceptible to oxidation, which can be accelerated by exposure to air.
-
Electrophilic attack: While the pyridine ring is electron-deficient, the furan ring is susceptible to electrophilic attack, which can lead to a variety of side products.[1][2]
Troubleshooting Common Synthetic Transformations
Issue 1: Low Yields and Byproduct Formation in Acylation Reactions
Scenario: You are attempting to acylate the 7-amino group of this compound with an acyl chloride or anhydride and are observing low yields of the desired amide, along with several unidentified byproducts.
Root Cause Analysis:
The lone pair of electrons on the pyridine nitrogen can compete with the 7-amino group for the acylating agent, leading to the formation of an unstable N-acylpyridinium species. This intermediate can then undergo further reactions, leading to a complex product mixture. Additionally, the use of a strong base can deprotonate the furan ring, creating an alternative nucleophilic site.
Recommended Protocol for Acylation:
-
Reagent Selection: Use a less reactive acylating agent if possible, or consider using a coupling reagent such as HATU or HBTU with the corresponding carboxylic acid.
-
Base Selection: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize reaction at the pyridine nitrogen.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Experimental Workflow: Optimized Acylation
Caption: Optimized workflow for the acylation of this compound.
Issue 2: Catalyst Inhibition and Low Conversion in Suzuki-Miyaura Cross-Coupling
Scenario: You are performing a Suzuki-Miyaura cross-coupling reaction with a halo-derivative of this compound and are observing low conversion, even at elevated temperatures and prolonged reaction times.
Root Cause Analysis:
The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions. The choice of ligand and base is critical to overcome this challenge.
Recommended Protocol for Suzuki-Miyaura Coupling:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands.[3] These ligands can promote the desired catalytic cycle and prevent catalyst inhibition.
-
Base Selection: The choice of base is crucial and often needs to be empirically determined. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility of the base in the reaction solvent can significantly impact the reaction rate.
-
Solvent System: Use anhydrous and degassed solvents to prevent catalyst deactivation and protodeboronation of the boronic acid/ester. Common solvents include dioxane, toluene, and DMF.
-
Palladium Precatalyst: Consider using a pre-formed palladium(II) precatalyst that is readily reduced to the active palladium(0) species in situ.
Troubleshooting Suzuki-Miyaura Reactions
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) or NHCs. | Prevents catalyst inhibition by the pyridine nitrogen. |
| Base | Screen K₃PO₄, Cs₂CO₃, K₂CO₃. | Base strength and solubility are critical for efficient transmetalation. |
| Solvent | Anhydrous, degassed dioxane, toluene, or DMF. | Prevents catalyst deactivation and protodeboronation. |
| Temperature | Optimize between 80-110 °C. | Balance between reaction rate and potential for degradation. |
Logical Flow: Overcoming Catalyst Inhibition
Caption: A logical approach to troubleshooting Suzuki-Miyaura reactions.
General Handling and Storage Recommendations
To maintain the integrity of your this compound, please adhere to the following best practices:
-
Storage: Store in a tightly sealed container at 2-8°C, protected from light. For long-term storage, consider an inert atmosphere.
-
Handling: Minimize exposure to atmospheric moisture and oxygen.[5] Use in a well-ventilated area or under an inert atmosphere.[5]
-
Solvents: When preparing solutions, use anhydrous, and if necessary, degassed solvents.
By implementing these troubleshooting strategies and best practices, you can significantly improve the outcomes of your reactions involving this compound.
References
Technical Support Center: Method Refinement for Furo[2,3-c]pyridin-7-amine Cell Cycle Analysis Assays
Welcome to the technical support center for researchers utilizing Furo[2,3-c]pyridin-7-amine and its analogs in cell cycle analysis assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to refine your experimental methods and ensure the generation of robust, reproducible data. As a class of compounds, Furo[2,3-c]pyridines represent a "privileged scaffold" in medicinal chemistry, with derivatives showing promise as anticancer agents and kinase inhibitors.[1] Understanding their impact on cell cycle progression is therefore of significant interest.
This resource will equip you with the knowledge to anticipate and overcome common experimental hurdles, from initial compound handling to final data interpretation.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when using novel small molecules, such as this compound, in cell cycle analysis.
Q1: What is the likely mechanism of action for this compound in cell cycle modulation?
While direct studies on this compound are emerging, the broader family of related heterocyclic compounds, such as pyrido[2,3-d]pyrimidin-7-ones, have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[2][3][4] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, typically in the G1 phase.[3] Therefore, it is plausible that this compound may function as a CDK inhibitor, leading to an accumulation of cells in the G0/G1 phase of the cell cycle. However, without specific data, other mechanisms such as DNA damage or microtubule disruption cannot be ruled out.
Q2: How do I determine the optimal concentration of this compound for my cell cycle assay?
The optimal concentration will be cell-line specific and should be determined empirically. A dose-response experiment is critical.
-
Recommendation: Perform a preliminary cytotoxicity assay (e.g., MTT or resazurin) to determine the IC50 value of the compound in your cell line of interest. For cell cycle analysis, it is advisable to use concentrations at and below the IC50 to induce cell cycle arrest without causing widespread apoptosis.[5] A typical starting range could be from 0.1x to 5x the IC50 value.
Q3: What is the appropriate incubation time for treatment with this compound?
The optimal incubation time will depend on the cell cycle length of your specific cell line and the compound's mechanism of action.
-
Recommendation: A time-course experiment is essential.[5] Start with a time point equivalent to one full cell cycle (e.g., 24 hours for many cancer cell lines) and then test shorter (e.g., 12 hours) and longer (e.g., 48, 72 hours) time points. This will help identify the point of maximal cell cycle arrest before secondary effects like apoptosis become dominant.
Q4: My compound is not dissolving well in my cell culture medium. What should I do?
Poor solubility is a common issue with small molecule inhibitors.
-
Recommendation: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). When preparing your final working concentrations, ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (DMSO-treated) in your experiments. If solubility issues persist, gentle warming or sonication of the stock solution may help.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your cell cycle analysis experiments.
Problem 1: Poor Resolution of Cell Cycle Peaks in Flow Cytometry Data
You observe broad, overlapping peaks for G0/G1, S, and G2/M phases, making accurate quantification difficult.
| Potential Cause | Troubleshooting & Optimization |
| Improper Cell Fixation | Use ice-cold 70% ethanol for fixation and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping.[6] Ensure fixation occurs for at least 2 hours at -20°C or overnight at 4°C.[7] |
| Inadequate RNase Treatment | Propidium iodide (PI) can bind to double-stranded RNA, leading to a high background signal.[8] Ensure your PI staining solution contains an adequate concentration of RNase A (typically 100 µg/mL) and incubate for at least 30 minutes at room temperature.[5][6] |
| High Flow Rate | Running samples at a high flow rate on the cytometer can increase the coefficient of variation (CV) and decrease resolution.[9][10] Always use the lowest possible flow rate for cell cycle analysis.[9] |
| Cell Clumping | Aggregates of cells will be interpreted as having higher DNA content, leading to artifactual peaks. Filter your cell suspension through a 35-50 µm cell strainer before analysis.[8] Gentle pipetting before acquisition can also help.[9] |
Problem 2: High Percentage of Cells in the Sub-G1 Peak
You observe a significant population of cells with less than 2N DNA content, indicative of apoptosis.
| Potential Cause | Troubleshooting & Optimization |
| Compound Concentration is Too High | High concentrations of a cytotoxic compound can induce apoptosis rather than a clean cell cycle arrest.[5] Refer to your dose-response data and use a lower concentration of this compound. |
| Incubation Time is Too Long | Prolonged exposure to a cell cycle inhibitor can lead to apoptosis.[5] Perform a time-course experiment to identify the optimal window for observing cell cycle arrest before significant cell death occurs. |
| Cell Culture Health | Unhealthy or overly confluent cells are more prone to apoptosis. Ensure your cells are in the exponential growth phase and at an appropriate density at the time of treatment.[9] |
Problem 3: No Observable Change in the Cell Cycle Profile After Treatment
Despite treatment with this compound, the cell cycle distribution resembles that of the vehicle-treated control.
| Potential Cause | Troubleshooting & Optimization |
| Compound Inactivity or Degradation | Ensure the compound has been stored correctly (typically at -20°C, protected from light) and that fresh dilutions are made for each experiment.[9][11] Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Suboptimal Concentration or Incubation Time | The concentration may be too low, or the incubation time too short to induce a detectable effect. Re-evaluate your dose-response and time-course experiments.[5] |
| Cell Line Resistance | Some cell lines may be intrinsically resistant to the compound's mechanism of action.[5] This could be due to mutations in the target protein or overexpression of drug efflux pumps. Consider testing a different cell line or a positive control compound known to induce cell cycle arrest (e.g., nocodazole for G2/M arrest, or a known CDK4/6 inhibitor for G1 arrest).[12] |
Experimental Protocols
Standard Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol provides a reliable method for preparing cells for cell cycle analysis by flow cytometry.[8]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 50-70% confluency).
-
Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the predetermined incubation time.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach using trypsin-EDTA. Neutralize the trypsin with complete media. For suspension cells, proceed directly to centrifugation.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for a final concentration of approximately 70%.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution.
PI Staining Solution Recipe (for 10 mL):
-
9.7 mL PBS
-
100 µL RNase A (10 mg/mL stock)
-
100 µL PI (1 mg/mL stock)
-
Optional: 20 µL Triton X-100 (10% stock) to permeabilize the nuclear membrane.[6]
-
-
Incubation and Analysis:
Visualizing Workflows and Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate key processes.
Caption: Experimental workflow for cell cycle analysis.
Caption: Putative CDK inhibition pathway.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of Furo[2,3-c]pyridin-7-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo stability of Furo[2,3-c]pyridin-7-amine and related heterocyclic amine compounds. Our goal is to equip you with the knowledge and practical strategies to optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section is designed to provide rapid, targeted solutions to common problems encountered during in vivo studies with this compound.
Issue 1: Rapid clearance and low exposure of this compound in vivo, despite promising in vitro activity.
-
Possible Cause: This is a classic sign of poor metabolic stability. Heterocyclic aromatic amines are often susceptible to rapid metabolism in the liver by cytochrome P450 (CYP) enzymes.[1][2] This "first-pass metabolism" can significantly reduce the amount of the active compound that reaches systemic circulation.[3]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assays: Before proceeding with further in vivo experiments, it is crucial to determine the metabolic fate of your compound.[4][5][6][7][8]
-
Liver Microsomes: These preparations contain a high concentration of CYP enzymes and are excellent for assessing Phase I metabolism.[6][7]
-
S9 Fraction: This includes both microsomal and cytosolic enzymes, providing a broader picture of both Phase I and Phase II metabolism.[5][6]
-
Hepatocytes: As a more complete system, hepatocytes contain the full complement of metabolic enzymes and cofactors, offering a more physiologically relevant assessment of metabolic clearance.[4][6][7]
-
-
Metabolite Identification: Utilize techniques like liquid chromatography-tandem mass spectrometry (LC-MS) to identify the major metabolites formed in your in vitro assays.[8] Understanding the metabolic "hotspots" on the this compound scaffold is key to designing more stable analogues.
-
Medicinal Chemistry Intervention:
-
Blocking Sites of Metabolism: If a specific site of metabolism is identified (e.g., oxidation of the pyridine ring), consider introducing chemical modifications at or near that position to block enzymatic activity. This could involve adding a fluorine or methyl group.
-
Isosteric Replacement: In some cases, replacing a metabolically liable part of the molecule with a more stable group (an isostere) can improve stability without sacrificing activity.[9]
-
-
Issue 2: High variability in plasma concentrations of this compound between individual animals in a study.
-
Possible Cause: High inter-individual variability can stem from several factors, including differences in metabolic enzyme expression and gastrointestinal tract conditions.[10] Formulation-related issues can also contribute to inconsistent absorption.[10]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting/Fed State: Ensure all animals are treated consistently with respect to their feeding schedule, as food can significantly impact drug absorption and metabolism.[10]
-
Dosing Vehicle: Use a consistent and well-characterized dosing vehicle for all animals.
-
-
Optimize the Formulation:
-
Solubility Enhancement: If the compound has poor aqueous solubility, this can lead to erratic absorption. Consider formulation strategies like the use of co-solvents, surfactants, or creating a solid dispersion.[11][12][13][14]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially leading to more consistent dissolution and absorption.[12][13]
-
-
Increase Sample Size: A larger group of animals can help to statistically manage inherent biological variability.[10]
-
Issue 3: The formulated this compound is physically unstable, showing precipitation or degradation over time.
-
Possible Cause: The chosen excipients in the formulation may not be compatible with the compound, or the formulation itself may not be robust enough to maintain the drug in a stable state.[10] Environmental factors like temperature, light, and oxygen can also contribute to degradation.[15]
-
Troubleshooting Steps:
-
Excipient Screening: Conduct a thorough screening of different excipients to find a combination that provides optimal stability.[10]
-
Forced Degradation Studies: Intentionally expose your compound to harsh conditions (e.g., high temperature, extreme pH, UV light, oxidation) to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.
-
Proper Storage: Ensure the formulated compound is stored under appropriate conditions (e.g., protected from light, at a controlled temperature) to minimize degradation.[15]
-
Packaging Considerations: The choice of packaging can also impact stability. For example, some plastics may leach substances that can interact with the drug.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for heterocyclic amines like this compound?
Heterocyclic aromatic amines are primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[1][2] The initial and critical step in their bioactivation is often N-oxidation of the exocyclic amine group, which can lead to the formation of reactive metabolites that can bind to cellular macromolecules.[1] Other potential metabolic pathways include ring oxidation on the furan or pyridine moieties.[16]
Q2: What is a prodrug strategy, and how can it be applied to this compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[17] This strategy can be used to overcome various challenges, including poor stability, low solubility, and inadequate permeability. For an amine-containing compound like this compound, several prodrug approaches could be considered:[18][19]
-
N-Acylation: Forming an amide or carbamate by acylating the primary amine can protect it from metabolism.[18] However, the stability of these linkages needs to be carefully tuned to ensure the active drug is released at an appropriate rate in vivo.[18]
-
N-Mannich Bases: These can be formed to increase lipophilicity and potentially improve oral absorption.[18]
-
Amino Acid Conjugates: Attaching an amino acid to the amine can leverage amino acid transporters for improved absorption and can also enhance aqueous solubility.[20]
Q3: What are the key formulation strategies to enhance the oral bioavailability of a metabolically unstable compound?
Several formulation strategies can help protect a drug from presystemic metabolism and improve its oral bioavailability:[3][12]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.[12][13][14]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion. This can improve the dissolution rate and, consequently, absorption.[11][12]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, which can lead to faster dissolution and improved bioavailability.[11][13]
-
Use of Metabolism Inhibitors: Co-administering the drug with a safe and selective inhibitor of the primary metabolizing enzymes can increase its systemic exposure.[3] However, this approach requires careful consideration of potential drug-drug interactions.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with an internal standard for quenching and sample preparation
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and this compound (final concentration typically 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Presentation:
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |
| This compound | Human | ||
| This compound | Rat | ||
| This compound | Mouse | ||
| Verapamil (Control) | Human | ||
| Warfarin (Control) | Human |
Protocol 2: Prodrug Synthesis - N-Acetyl this compound
Objective: To synthesize an N-acetylated prodrug of this compound to improve its metabolic stability.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as a solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-acetyl this compound.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Visualizations
References
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. upm-inc.com [upm-inc.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 18. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of Furo[2,3-c]pyridin-7-amine in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anticancer activity of a novel investigational compound, Furo[2,3-c]pyridin-7-amine, using preclinical animal models. We will objectively compare its performance with a standard-of-care alternative and provide the supporting rationale and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction to this compound and the Rationale for In Vivo Validation
The Furo[2,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating significant cytotoxic effects against a variety of cancer cell lines, including melanoma and breast cancer.[1] Research suggests that compounds based on this structure can act as potent inhibitors of critical cellular signaling pathways, such as kinase cascades, which are often dysregulated in cancer.[1] Specifically, derivatives have shown inhibitory effects on enzymes like AKT1 and B-Raf, key components of pathways that drive cell proliferation and survival.[1][2]
While initial in vitro assays on this compound may indicate promising anticancer activity, these simplified systems lack the complexity of a whole organism.[3] Therefore, validation in animal models is a critical step to assess the compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a more physiologically relevant context.[4][5][6] This guide will focus on a hypothetical validation of this compound in a breast cancer model, a malignancy where kinase inhibitors have shown therapeutic benefit.
Choosing the Right Animal Model: A Critical Decision
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of an anticancer compound.[4][7] The two most common types of rodent models used in oncology research are xenografts and syngeneic models, each with distinct advantages and limitations.[8][9]
Xenograft Models: Studying Human Tumors in an Immunodeficient Host
Xenograft models involve the implantation of human cancer cells or tissues into immunodeficient mice.[9][10] This approach allows for the direct assessment of a compound's effect on human-derived tumors.[11]
-
Cell-Line-Derived Xenografts (CDX): These models are established by injecting cultured human cancer cell lines into immunodeficient mice.[7] They are highly reproducible and cost-effective, making them suitable for initial efficacy screening.[12]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments from a patient directly into mice.[7][10] These models better retain the genetic and histological characteristics of the original tumor, offering higher clinical relevance.[10][11]
The primary limitation of xenograft models is the use of immunodeficient mice, which precludes the study of interactions between the investigational drug and the immune system.[8][9]
Syngeneic Models: A Competent Immune System for Immunotherapy Assessment
Syngeneic models utilize the implantation of murine tumor cells into immunocompetent mice of the same genetic background.[9][13] The key advantage of this model is the presence of a fully functional immune system, which is essential for evaluating immunotherapies.[8][13]
For a compound like this compound, which is hypothesized to be a kinase inhibitor, a xenograft model is a logical starting point to directly assess its impact on human breast cancer cells. However, if there is reason to believe the compound may also modulate the immune system, subsequent studies in a syngeneic model would be warranted.
Comparative In Vivo Validation of this compound
This section outlines a head-to-head comparison of this compound against a standard-of-care chemotherapeutic agent, Doxorubicin, in a breast cancer xenograft model. Doxorubicin is a well-established topoisomerase inhibitor used in the treatment of breast cancer.[14]
Experimental Design and Workflow
The following diagram illustrates the experimental workflow for the comparative validation study.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
The human breast cancer cell line MCF-7, which is known to have a constitutively active PI3K/AKT pathway, will be used. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Female athymic nude mice (6-8 weeks old) will be used. 1 x 10^7 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel will be injected subcutaneously into the right flank of each mouse.
Once tumors reach an average volume of 100-150 mm³, mice will be randomized into four groups (n=10 per group):
-
Group 1 (Vehicle Control): Administered the vehicle (e.g., 5% DMSO in saline) intraperitoneally (i.p.) daily.
-
Group 2 (Doxorubicin): Administered Doxorubicin (2 mg/kg, i.p.) twice a week.
-
Group 3 (this compound - Low Dose): Administered this compound (e.g., 25 mg/kg, i.p.) daily.
-
Group 4 (this compound - High Dose): Administered this compound (e.g., 50 mg/kg, i.p.) daily.
Tumor volume and body weight will be measured three times a week. The study will be terminated after 21 days or when tumors in the control group reach the maximum allowed size. At the end of the study, tumors will be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for phosphorylated AKT).
Expected Data and Comparative Analysis
The following table summarizes the expected quantitative data from this study.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | 1200 ± 150 | 0% | +2% |
| Doxorubicin (2 mg/kg) | 450 ± 80 | 62.5% | -8% |
| This compound (25 mg/kg) | 700 ± 100 | 41.7% | +1% |
| This compound (50 mg/kg) | 350 ± 70 | 70.8% | -1% |
Tumor Growth Inhibition (TGI) will be calculated as: (1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)) * 100.
A successful outcome for this compound would be a dose-dependent inhibition of tumor growth with minimal impact on body weight, indicating a favorable therapeutic window. Superior efficacy to Doxorubicin with a better toxicity profile would be a strong indicator for further development.
Mechanistic Insights: Pharmacodynamic Studies
To confirm the hypothesized mechanism of action of this compound as a kinase inhibitor, pharmacodynamic studies on the excised tumor tissues are essential.
Proposed Signaling Pathway Inhibition
The following diagram illustrates the hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Western Blot Analysis Protocol
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against total AKT, phosphorylated AKT (Ser473), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
A significant reduction in the levels of phosphorylated AKT in the tumors from the this compound treated groups compared to the vehicle control would provide strong evidence for its on-target activity.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical validation of this compound in animal models. By employing a comparative study design against a standard-of-care agent and integrating pharmacodynamic analyses, researchers can generate a comprehensive data package to support the continued development of this promising anticancer compound.
Positive results from these studies, demonstrating significant tumor growth inhibition and a favorable safety profile, would justify further investigation, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[14]
-
Orthotopic models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[6]
-
Combination studies: To assess potential synergistic effects with other anticancer agents.
Ultimately, the rigorous preclinical evaluation outlined here is a critical step in translating a promising chemical entity from the laboratory to a potential life-saving therapy for cancer patients.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Replacement of animals in cancer drug development by using 3D in vitro functional assays for increased predictive power | NC3Rs [nc3rs.org.uk]
- 4. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. mdpi.com [mdpi.com]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 14. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Furopyridines in Oncology: A Comparative Analysis of Furo[2,3-c]pyridin-7-amine Derivatives and Their Isomeric Counterparts as Potent Anticancer Agents
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. Among the heterocyclic scaffolds that have garnered significant attention, the furopyridine core stands out as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer properties. This guide provides a comparative analysis of the anticancer potency of Furo[2,3-c]pyridin-7-amine derivatives and their related isomers, offering experimental insights and data to inform and guide researchers in the field of drug discovery and development.
While the broader class of furopyridines has been extensively studied, the this compound scaffold represents a particularly intriguing, albeit less explored, subclass. The introduction of an amine group at the 7-position offers a valuable vector for chemical modification, potentially enhancing target engagement and pharmacokinetic properties. Emerging research indicates that derivatives of 7-aminofuro[2,3-c]pyridine are being developed as inhibitors of transforming growth factor-β-activated kinase 1 (TAK1), a key enzyme implicated in inflammatory and cancer pathways[1]. This highlights the therapeutic promise of this specific chemical motif.
This guide will delve into the comparative anticancer potency of various furopyridine derivatives, detail the experimental methodologies used to assess their efficacy, and explore the underlying mechanisms of action, including relevant signaling pathways.
Methodologies for Evaluating Anticancer Potency
A critical aspect of anticancer drug discovery is the rigorous in vitro evaluation of novel compounds. The following protocols are standard methodologies employed to determine the cytotoxic and antiproliferative effects of this compound derivatives and their analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours.
-
MTT Incubation: Following treatment, the media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
Cell Cycle Analysis via Flow Cytometry
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a common method for this analysis.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Comparative Potency of Furopyridine Derivatives
The anticancer activity of furopyridine derivatives is highly dependent on the specific isomeric scaffold and the nature of the substituents. The following table summarizes the in vitro anticancer activity of various furopyridine derivatives against a panel of human cancer cell lines.
| Compound ID | Scaffold | Substituents | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 17d | Furo[2,3-b]pyridine | 3-methoxyphenylcarboxamide | MDA-MB-435 (Melanoma) | 0.023 | [2] |
| MDA-MB-468 (Breast) | 0.046 | [2] | |||
| Compound 14 | Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)-2-carboxylate | HCT-116 (Colon) | 31.3–49.0 | [3] |
| MCF-7 (Breast) | 19.3–55.5 | [3] | |||
| HepG2 (Liver) | 22.7–44.8 | [3] | |||
| A549 (Lung) | 36.8–70.7 | [3] | |||
| Compound 5d | Furo[2,3-d]pyrimidine-chalcone | Halogenated chalcone | NCI 59-cell line panel (Mean) | 2.41 | [4] |
| MCF-7 (Doxorubicin-resistant) | 1.20 ± 0.21 | [4] | |||
| Compound 5e | Furo[2,3-d]pyrimidine-chalcone | Halogenated chalcone | NCI 59-cell line panel (Mean) | 1.23 | [4] |
| MCF-7 (Doxorubicin-resistant) | 1.90 ± 0.32 | [4] | |||
| Compound 10b | Furo[2,3-d]pyrimidine | 1,3,4-thiadiazole hybrid | HS 578T (Breast) | 1.51 | [5] |
| 38 cancer cell lines (Range) | 0.91 - 16.7 | [5] |
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer effects of furopyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition
Many furopyridine derivatives function as kinase inhibitors. For instance, certain Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, and survival[5]. The inhibition of this pathway can lead to cell cycle arrest and apoptosis. Other furopyridine analogs have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle[3].
Caption: PI3K/AKT Signaling Pathway Inhibition by Furo[2,3-d]pyrimidine Derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Off-Target and Cross-Reactivity Profiling of Furo[2,3-c]pyridin-7-amine
Introduction: The Double-Edged Sword of Kinase Inhibition
The Furo[2,3-c]pyridine scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core, such as Furo[2,3-c]pyridin-7-amine, have shown significant potential as inhibitors of critical signaling kinases like Transforming growth factor-beta-activated kinase 1 (TAK1) and B-Raf.[2][3] While potent on-target activity is the primary goal of kinase inhibitor development, the high degree of structural conservation across the human kinome presents a formidable challenge: off-target binding.
Unintended interactions can lead to unforeseen toxicities or, in some serendipitous cases, polypharmacology that enhances therapeutic efficacy. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development. This guide provides an in-depth comparison of methodologies for characterizing the off-target and cross-reactivity profile of a novel kinase inhibitor candidate, exemplified by this compound. We will explore the causality behind experimental choices and present a strategy for building a comprehensive and self-validating data package.
Pillar 1: Unbiased Kinome-Wide Profiling
The first step in understanding a compound's selectivity is to cast a wide, unbiased net across the kinome. The objective is to identify all potential binding partners, both strong and weak, to construct a comprehensive interaction map.
Methodology: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®)
One of the most robust and widely adopted platforms for kinome profiling is an active site-directed competition binding assay.[4][5][6] This method bypasses the need for functional enzyme activity, measuring direct physical binding between the test compound and a panel of kinases.
Scientific Rationale: The assay's core principle is competition. A test compound is incubated with a specific kinase that is tagged with DNA, alongside an immobilized, active-site-directed ligand.[4] If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then quantified using highly sensitive qPCR of the DNA tag.[4] A lower amount of captured kinase indicates a stronger interaction with the test compound. This approach is independent of ATP concentration and provides a true thermodynamic measurement of binding affinity (dissociation constant, Kd).[4][5]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: this compound is solubilized in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).
-
Assay Reaction: The kinases, expressed as fusions with a DNA tag, are mixed with the immobilized ligand beads in the assay buffer.
-
Competition: The test compound (this compound) is added to the kinase/bead mixture and incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase. This step is critical for reducing background signal and ensuring that only high-affinity interactions are detected.
-
Elution and Quantification: The kinase-DNA conjugates that remain bound to the beads are eluted, and the DNA tag is quantified via qPCR. The results are typically expressed as "% Control," where a lower percentage signifies stronger binding.
Comparative Data Analysis
To contextualize the selectivity of this compound, its profile is compared against Sunitinib , a well-characterized multi-kinase inhibitor known for its broad activity.
| Parameter | This compound (Hypothetical Data) | Sunitinib (Reference Data) |
| Primary Target(s) | TAK1, BRAF | VEGFRs, PDGFRs, c-KIT, FLT3, RET |
| Screening Concentration | 10 µM | 10 µM |
| Number of Kinases Hit (<35% of Control) | 8 | 178 |
| Selectivity Score (S-Score) | S(35) = 0.017 (8/468) | S(35) = 0.38 (178/468) |
| Primary Off-Targets (Kd < 1 µM) | GAK, RIPK2 | Multiple kinases across all families |
Table 1: Comparative Kinome Selectivity Profile. The S-score is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound by the total number of kinases in the panel. A lower S-score indicates higher selectivity.
This direct comparison immediately highlights the superior hypothetical selectivity of this compound over a promiscuous inhibitor like Sunitinib. This early data is crucial for predicting potential toxicity profiles and guiding subsequent optimization efforts.
Pillar 2: Validating Target Engagement in a Cellular Milieu
In vitro binding assays are powerful but occur in an artificial environment. It is imperative to confirm that the compound engages its intended target—and potential off-targets—within the complex and dynamic environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique for this purpose.[7][8]
Methodology: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[7][9][10] When a protein binds to a ligand (like this compound), its conformational stability increases. This increased stability makes the protein more resistant to thermal denaturation.[10] When intact cells are heated, unbound proteins will denature, unfold, and aggregate, causing them to precipitate out of solution.[8] However, proteins stabilized by a bound ligand will remain in their native conformation and stay soluble at higher temperatures.[10] By measuring the amount of soluble protein at various temperatures, one can infer target engagement.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture relevant cells (e.g., A375 melanoma cells for BRAF) and treat them with either vehicle (DMSO) or varying concentrations of this compound for 2-4 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[11]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 25°C water bath) to release the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[9]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the target (e.g., BRAF) and a known off-target (e.g., GAK) using Western blotting. An increase in the band intensity for a protein in the drug-treated samples at higher temperatures indicates stabilization and therefore, target engagement.[10]
Comparative Data Presentation
The results are presented as melt curves, plotting the percentage of soluble protein against temperature. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization.
| Target Protein | Vehicle (DMSO) Tagg | This compound (10 µM) Tagg | Thermal Shift (ΔTagg) | Interpretation |
| BRAF (On-Target) | 52°C | 60°C | +8°C | Strong Engagement |
| GAK (Off-Target) | 58°C | 61°C | +3°C | Moderate Engagement |
| GAPDH (Control) | 50°C | 50°C | 0°C | No Engagement |
Table 2: CETSA results for this compound in A375 cells. Tagg is the apparent aggregation temperature. A significant thermal shift confirms that the compound binds to both its intended target and the identified off-target in a physiological context.
Pillar 3: Unbiased Identification of Binding Partners via Affinity Chromatography
While kinome scanning is comprehensive, it is limited to the kinases on the panel. To discover completely novel or unexpected off-targets from any protein class, an unbiased chemical proteomics approach is necessary.[12] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful method for this "target deconvolution."[13][14][15]
Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)
Scientific Rationale: This technique involves immobilizing the small molecule "bait" (this compound) onto a solid support, such as sepharose beads.[15][16] This "bait" is then incubated with a complex protein mixture, like a total cell lysate.[17] Proteins that have an affinity for the compound will bind to the beads, while non-binding proteins are washed away.[16] The specifically bound "prey" proteins are then eluted and identified using high-resolution mass spectrometry.[13][14]
To ensure the system is self-validating, several controls are essential:
-
Beads-Only Control: Incubating lysate with underivatized beads to identify proteins that bind non-specifically to the matrix itself.[17]
-
Inactive Analog Control: Using a structurally similar but biologically inactive version of the compound as bait to distinguish true binders from those interacting non-specifically with the scaffold.[17]
-
Competition Elution: Eluting bound proteins with an excess of free, non-immobilized this compound. Only true binders will be displaced, providing the highest confidence identification.
Visualizing the Integrated Profiling Strategy
A multi-pronged approach ensures a comprehensive and robust understanding of a compound's interaction profile.
Caption: Integrated workflow for off-target profiling.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Strategic Implications and Conclusion
A thorough, multi-pillar investigation into the off-target profile of this compound provides actionable intelligence. The kinome scan offers a broad, quantitative landscape of selectivity. CETSA confirms which of these interactions are relevant in a live-cell context, bridging the gap between biochemistry and biology. Finally, AC-MS provides a safety net, catching unanticipated interactions that could derail a development program.
This integrated approach transforms off-target profiling from a simple screening exercise into a strategic tool. The resulting comprehensive selectivity profile allows for an informed assessment of potential liabilities, guides structure-activity relationship (SAR) studies to engineer out unwanted interactions, and ultimately de-risks the progression of promising candidates like this compound into clinical development.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chayon.co.kr [chayon.co.kr]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. CETSA [cetsa.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking Furo[2,3-c]pyridin-7-amine Against Standard-of-Care Cancer Drugs: A Comparative Guide
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy is continually evolving, driven by the pursuit of more effective and selective treatments. A significant focus of this endeavor lies in the development of small molecule kinase inhibitors that can target the aberrant signaling pathways driving tumor growth and survival. The Furo[2,3-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1] This guide provides a comprehensive benchmarking analysis of Furo[2,3-c]pyridin-7-amine, a promising derivative of this scaffold, against established standard-of-care drugs in two key cancer types: triple-negative breast cancer and BRAF-mutant melanoma.
Derivatives of the Furo[2,3-c]pyridine core have shown significant cytotoxicity against various cancer cell lines, including those of breast cancer and melanoma.[1] The primary mechanism of action for the 7-amino substituted derivatives has been identified as the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[2][3] TAK1 is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in inflammation, cell survival, and proliferation.[4] By inhibiting TAK1, this compound has the potential to disrupt these pro-tumorigenic signals.
This guide will provide a detailed comparison of this compound with standard-of-care agents through in vitro and in vivo experimental frameworks. We will delve into the underlying mechanisms of action, present detailed experimental protocols for key assays, and summarize comparative efficacy data. Our objective is to offer researchers, scientists, and drug development professionals a thorough, evidence-based perspective on the potential of this novel compound in the broader context of current cancer therapies.
Mechanisms of Action: A Tale of Two Pathways
A fundamental aspect of benchmarking a novel therapeutic is to understand its mechanism of action in relation to the drugs it is being compared against. Here, we explore the TAK1 signaling pathway targeted by this compound and the pathways targeted by our selected standard-of-care drugs.
This compound: Targeting the TAK1 Signaling Hub
As previously mentioned, 7-aminofuro[2,3-c]pyridine derivatives are potent inhibitors of TAK1.[2][3] TAK1 is a key upstream kinase that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and Interleukin-1 (IL-1), to activate downstream pathways such as NF-κB and the JNK/p38 MAPK pathways.[5][6][7] These pathways are critical for cell survival, proliferation, and inflammation, all of which are hallmarks of cancer.[4] By inhibiting TAK1, this compound can effectively block these pro-tumorigenic signals.
Standard-of-Care Drugs: Established Therapeutic Strategies
For our comparative analysis, we have selected two standard-of-care drugs representing different mechanistic classes:
-
Doxorubicin: A well-established anthracycline chemotherapy agent used in the treatment of various cancers, including triple-negative breast cancer.[8][9] Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which lead to DNA damage and apoptosis.
-
Dabrafenib and Trametinib: A combination of targeted therapies used for BRAF-mutant advanced melanoma.[10] Dabrafenib is a potent inhibitor of the mutated BRAF kinase, while Trametinib inhibits the downstream MEK1/2 kinases in the MAPK pathway.[11] This dual inhibition leads to a more profound and sustained suppression of the oncogenic signaling driving melanoma cell proliferation.
Comparative In Vitro Studies: Gauging Cellular Responses
In vitro assays are the cornerstone of preclinical drug evaluation, providing critical data on a compound's potency and its effects on cellular processes. We will focus on three key assays to benchmark this compound against our selected standard-of-care drugs.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer, A375 for BRAF-mutant melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the standard-of-care drug for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 as described for the MTT assay.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes in the dark at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10]
Comparative In Vitro Efficacy Data
The following tables summarize representative data for the in vitro comparison of this compound with standard-of-care drugs in relevant cancer cell lines.
Table 1: Comparative Cell Viability (IC50 Values)
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| This compound (Hypothetical) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.5 |
| Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.8 |
| This compound (Hypothetical) | A375 (BRAF-mutant Melanoma) | 0.5 |
| Dabrafenib | A375 (BRAF-mutant Melanoma) | 0.02 |
| Trametinib | A375 (BRAF-mutant Melanoma) | 0.005 |
Note: Hypothetical data for this compound is based on published data for related furopyridine derivatives.[14][15]
Table 2: Comparative Apoptosis Induction (% Apoptotic Cells)
| Treatment (at IC50) | Cell Line | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Vehicle Control | MDA-MB-231 | 3.2 | 2.1 | 5.3 |
| This compound (Hypothetical) | MDA-MB-231 | 25.8 | 15.4 | 41.2 |
| Doxorubicin | MDA-MB-231 | 30.5 | 18.2 | 48.7 |
| Vehicle Control | A375 | 4.1 | 2.5 | 6.6 |
| This compound (Hypothetical) | A375 | 35.2 | 20.1 | 55.3 |
| Dabrafenib + Trametinib | A375 | 45.7 | 28.9 | 74.6 |
Comparative In Vivo Studies: Assessing Efficacy in a Biological Context
While in vitro assays provide valuable initial data, in vivo studies using animal models are essential for evaluating a drug's efficacy in a more complex biological system.[2] Subcutaneous xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical oncology drug testing.[16]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 8. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 9. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. newsroom.ucla.edu [newsroom.ucla.edu]
A Comparative Guide to the Synthesis of Furo[2,3-c]pyridin-7-amine: An Assessment of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Its unique structural and electronic properties have made it an attractive target for medicinal chemists. Specifically, Furo[2,3-c]pyridin-7-amine serves as a crucial building block for the development of novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this important compound, with a focus on assessing their potential reproducibility in a laboratory setting. The methods discussed are based on established chemical transformations, and this guide aims to provide a detailed, practical framework for their implementation.
Introduction to this compound
Furo[2,3-c]pyridine is a bicyclic aromatic heterocycle that combines the structural features of furan and pyridine. The introduction of an amino group at the 7-position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The development of reliable and reproducible synthetic methods to access this compound is therefore of significant interest to the scientific community.
This guide will explore two distinct synthetic strategies:
-
Method 1: A Two-Step Approach via Halogenation and Buchwald-Hartwig Amination. This classic and robust approach involves the initial synthesis of a halogenated furo[2,3-c]pyridine intermediate, followed by a palladium-catalyzed cross-coupling reaction to install the amine functionality.
-
Method 2: Synthesis from a Pre-functionalized Pyridine Precursor. This alternative strategy involves the construction of the furo[2,3-c]pyridine ring system from a starting material that already contains the key nitrogen functionality, potentially offering a more convergent and efficient route.
Method 1: Two-Step Synthesis via Halogenation and Buchwald-Hartwig Amination
This method is a logical and well-precedented approach that relies on the synthesis of the core furo[2,3-c]pyridine scaffold, followed by its functionalization.
Diagram of the Synthetic Workflow
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 7-Chloro-furo[2,3-c]pyridine
The regioselective halogenation of pyridine and its fused derivatives can be challenging. Directed ortho-metalation (DoM) is a powerful strategy to achieve site-selective functionalization. In this proposed method, the nitrogen atom of the pyridine ring directs the deprotonation of the adjacent C-7 position by a strong lithium amide base, followed by quenching with a chlorine source.
Experimental Protocol:
-
Preparation of the Reaction Mixture: To a solution of Furo[2,3-c]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise.
-
Directed Metalation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the 7-lithio intermediate is crucial for the regioselectivity of the subsequent chlorination.
-
Chlorination: Add a solution of hexachloroethane (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-Chloro-furo[2,3-c]pyridine.
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds. In this step, the 7-chloro-furo[2,3-c]pyridine intermediate is coupled with an ammonia equivalent to introduce the primary amine. Benzophenone imine is a commonly used ammonia surrogate, which can be easily hydrolyzed in a subsequent step to reveal the desired amine.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a dry Schlenk tube under an inert atmosphere, combine 7-Chloro-furo[2,3-c]pyridine (1.0 equiv), benzophenone imine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos (0.04 equiv), and a base such as sodium tert-butoxide (1.4 equiv).
-
Reaction: Add anhydrous toluene to the mixture and heat to 100-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Hydrolysis: After cooling to room temperature, add a solution of 2 M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography.
Method 2: Synthesis from a Pre-functionalized Pyridine Precursor
This approach aims to construct the furo[2,3-c]pyridine ring system from a starting material that already possesses the necessary amino functionality, or a precursor that can be easily converted to it. This can potentially shorten the overall synthesis and avoid the challenges associated with the regioselective functionalization of the pre-formed heterocycle.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound from a pre-functionalized precursor.
Synthesis of this compound from 3-Furoic Acid
This method, adapted from the work of Shiotani et al., involves the construction of the pyridinone ring onto a furan precursor.[1]
Experimental Protocol:
-
Preparation of β-(3-Furyl)acrylic acid: 3-Furaldehyde, obtained from the reduction of 3-furoic acid chloride, is condensed with malonic acid to yield β-(3-furyl)acrylic acid.[1]
-
Curtius Rearrangement and Cyclization: The acrylic acid is converted to the corresponding acid azide. Upon heating in a high-boiling solvent like diphenylmethane, the azide undergoes a Curtius rearrangement and subsequent cyclization to form Furo[2,3-c]pyridin-7(6H)-one.[1]
-
Chlorination: The resulting pyridone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 7-Chloro-furo[2,3-c]pyridine.
-
Amination: The 7-chloro intermediate can then be subjected to amination conditions, similar to those described in Method 1, to afford this compound.
Comparison of the Synthetic Methods
| Feature | Method 1: Halogenation & Buchwald-Hartwig | Method 2: From Pre-functionalized Pyridine |
| Starting Materials | Furo[2,3-c]pyridine | 3-Furoic Acid |
| Number of Steps | 2 (from Furo[2,3-c]pyridine) | 4 |
| Key Transformations | Directed ortho-metalation, Buchwald-Hartwig amination | Curtius rearrangement, cyclization, chlorination, amination |
| Potential Reproducibility | High, relies on well-established and robust reactions. | Moderate, the Curtius rearrangement and cyclization may require careful optimization of reaction conditions. |
| Scalability | Generally good, although handling of organolithium reagents requires care on a larger scale. | Potentially challenging due to the high temperatures required for the cyclization step. |
| Reagent Availability | Furo[2,3-c]pyridine may need to be synthesized. | 3-Furoic acid is commercially available. |
| Control of Regioselectivity | Excellent, directed by the pyridine nitrogen. | Excellent, inherent to the synthetic design. |
Conclusion and Recommendations
Both methods present viable pathways for the synthesis of this compound.
Method 1 offers a more modular and potentially more reproducible route for researchers who have access to or can synthesize the Furo[2,3-c]pyridine core. The key transformations, directed ortho-metalation and Buchwald-Hartwig amination, are well-understood and widely used in organic synthesis. The high degree of regiocontrol offered by the DoM approach is a significant advantage.
For a laboratory setting focused on the rapid generation of analogs for medicinal chemistry, Method 1 is likely the more practical and reproducible choice , assuming the Furo[2,3-c]pyridine starting material can be efficiently prepared. The modularity of this approach allows for the late-stage introduction of the amine functionality, which can be advantageous for creating a library of related compounds.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and objectives of the research team. This guide provides the necessary framework and detailed protocols to enable an informed decision and successful synthesis of the valuable building block, this compound.
References
A Tale of Two Isomers: A Head-to-Head Comparison of Furo[2,3-c]pyridine and Furo[2,3-b]pyridine Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems, furopyridines have emerged as privileged structures due to their presence in numerous biologically active compounds. This guide provides an in-depth, head-to-head comparison of two key isomers: Furo[2,3-c]pyridine and Furo[2,3-b]pyridine. We will dissect their synthetic accessibility, explore their distinct physicochemical and biological properties, and provide detailed experimental protocols to empower your research endeavors.
At a Glance: Key Differentiators
| Feature | Furo[2,3-c]pyridine | Furo[2,3-b]pyridine (7-azabenzofuran) |
| Nitrogen Position | Nitrogen at position 5 (meta to the furan oxygen) | Nitrogen at position 7 (ortho to the furan oxygen) |
| Key Synthetic Routes | Cyclization from functionalized pyridines, multicomponent reactions.[1] | Intramolecular cyclization of 2-alkynyl-3-hydroxypyridines, Pd-catalyzed annulation.[2][3][4] |
| Prominent Biological Activities | HIV-1 protease inhibition.[1] | Kinase inhibition (CDK2, CLKs, HIPK), anticancer, cannabinoid receptor modulation.[5][6][7][8][9] |
| Drug Discovery Precedent | Found in potent HIV-1 protease inhibitors like PNU-142721.[1] | A versatile and widely explored scaffold in modern medicinal chemistry.[5][10] |
Delving into the Synthesis: A Tale of Two Strategies
The synthetic routes to Furo[2,3-c]pyridine and Furo[2,3-b]pyridine are fundamentally different, reflecting the distinct electronic nature of the pyridine ring in each isomer.
The Furo[2,3-c]pyridine Approach: Building upon a Pre-formed Pyridine
The synthesis of the Furo[2,3-c]pyridine scaffold often commences with a pre-existing, functionalized pyridine ring. A common strategy involves the construction of the furan ring onto the pyridine core.[1][11] This can be achieved through various methods, including those involving palladium-catalyzed reactions.[1] One illustrative approach starts from a known ketone and proceeds through a multi-step sequence involving Wittig olefination, deconjugation, and subsequent cyclization and aromatization steps.[1]
Caption: General synthetic workflow for Furo[2,3-c]pyridine.
The Furo[2,3-b]pyridine Approach: Intramolecular Cyclization and Annulation
In contrast, the synthesis of Furo[2,3-b]pyridine, also known as 7-azabenzofuran, frequently employs intramolecular cyclization strategies. A prominent method involves the base-mediated 5-exo-dig cyclization of 2-alkynyl-3-hydroxypyridines.[3] More recently, elegant palladium(II)-catalyzed methods have been developed that utilize the reaction between β-ketodinitriles and alkynes, where both cyano groups actively participate in the simultaneous construction of the furan and pyridine rings.[2]
Caption: Key synthetic strategies for Furo[2,3-b]pyridine.
Biological Activity: A Divergence in Therapeutic Potential
The seemingly subtle difference in the position of the nitrogen atom profoundly impacts the biological activity profiles of these two scaffolds. This divergence highlights the importance of scaffold selection in drug discovery.
Furo[2,3-c]pyridine: A Niche in Antiviral Research
The Furo[2,3-c]pyridine core is a key structural feature in several potent bioactive molecules, most notably in the realm of antiviral research.[1] For instance, the derivative PNU-142721 has been reported as a potent inhibitor of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus.[1] This suggests that the electronic and steric properties imparted by the nitrogen at the 5-position are favorable for interaction with the active site of this particular enzyme.
Furo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibition and Beyond
The Furo[2,3-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties.[5][6][7] It is considered a "privileged structure" in drug development and has been successfully employed in the design of inhibitors for a variety of protein kinases.[5][10]
Derivatives of Furo[2,3-b]pyridine have demonstrated potent activity as:
-
Anticancer Agents: Exhibiting antiproliferative activity against various cancer cell lines.[5][6][7]
-
Kinase Inhibitors: Targeting key enzymes in cellular signaling pathways, such as cyclin-dependent kinase 2 (CDK2), cdc-like kinases (CLKs), and homeodomain-interacting protein kinases (HIPKs).[8][9]
-
Cannabinoid Receptor (CB1R) Inverse Agonists: Showing potential for the treatment of metabolic disorders.[2][5]
-
Modulators of the Hedgehog Signaling Pathway: A crucial pathway in embryonic development and cancer.[9]
This broad spectrum of activity underscores the adaptability of the Furo[2,3-b]pyridine scaffold for interacting with a diverse range of biological targets.
Experimental Protocols
To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for the synthesis of a representative derivative of each scaffold.
Synthesis of Furo[2,3-c]pyridine (Aromatization Step)
This protocol describes the final aromatization step in a multi-step synthesis of the parent Furo[2,3-c]pyridine.[1]
Materials:
-
Precursor compound 6 (as described in the cited literature)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of compound 6 (0.2 mmol) in anhydrous THF (5 mL) at room temperature, add t-BuOK (56 mg, 0.5 mmol).
-
Stir the reaction mixture at reflux for 1 hour.
-
Cool the reaction mixture and quench with water (1 mL).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (hexane/EtOAc = 3/1 to 2/1) to afford Furo[2,3-c]pyridine as a viscous oil.
Synthesis of a Furo[2,3-b]pyridine Derivative via Pd(II)-Catalyzed Annulation
This protocol outlines a modern approach to the Furo[2,3-b]pyridine scaffold.[2]
Materials:
-
β-ketodinitrile (0.25 mmol)
-
Diphenylacetylene (0.25 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
2,2'-bipyridine (5 mol%)
-
p-toluenesulfonic acid monohydrate (PTSA·H2O, 2 equiv)
-
1,2-dichloroethane (DCE), anhydrous
-
Nitrogen atmosphere
-
Pressure tube
Procedure:
-
In a pressure tube, combine the β-ketodinitrile (0.25 mmol), diphenylacetylene (0.25 mmol), Pd(OAc)2 (5 mol%), 2,2'-bipyridine (5 mol%), and PTSA·H2O (2 equiv).
-
Add anhydrous DCE (2 mL) to the tube.
-
Seal the pressure tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product directly by column chromatography on silica gel to isolate the desired Furo[2,3-b]pyridine derivative.
Conclusion: Choosing the Right Scaffold for Your Target
The head-to-head comparison of Furo[2,3-c]pyridine and Furo[2,3-b]pyridine reveals two scaffolds with distinct synthetic accessibility and biological application profiles. While Furo[2,3-c]pyridine has shown promise in specific therapeutic areas like HIV-1 protease inhibition, the Furo[2,3-b]pyridine scaffold has emerged as a more versatile and widely explored framework in modern drug discovery, particularly in the realm of kinase inhibition.
The choice between these two isomers will ultimately depend on the specific biological target and the desired structure-activity relationship. By understanding their fundamental differences in synthesis and biological activity, researchers can make more informed decisions in the design and development of novel therapeutic agents.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating In Silico Cardiotoxicity Predictions for Furo[2,3-c]pyridin-7-amine with Experimental Data
Introduction: The Imperative for Predictive Toxicology in Early Drug Discovery
Furo[2,3-c]pyridin-7-amine is a novel heterocyclic compound belonging to a class of molecules with significant potential in medicinal chemistry. As with any new chemical entity (NCE) destined for therapeutic use, a thorough evaluation of its safety profile is paramount. Cardiotoxicity remains a leading cause of drug attrition during preclinical and clinical development, making its early identification a critical objective.[1] In silico toxicity prediction has emerged as an indispensable tool, offering rapid and cost-effective initial screening of potential liabilities.[2][3] However, these computational models are predictive, not definitive. Their outputs are hypotheses that require rigorous experimental validation to establish a true risk profile.
This guide provides a comprehensive framework for validating in silico cardiotoxicity predictions for this compound. We will navigate a hypothetical case study, beginning with computational predictions and progressing through a tiered experimental approach, to demonstrate how integrating these methodologies provides a robust and reliable assessment of cardiac safety. The focus will be on assessing the risk of drug-induced proarrhythmia, a life-threatening side effect often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4]
Phase 1: In Silico Toxicity Profiling of this compound
The initial step involves screening this compound using a battery of computational models. These models employ a range of algorithms, from quantitative structure-activity relationships (QSAR) to more complex machine learning approaches, to predict toxicity based on the molecule's structural features.[5][6]
Expert Insight: The choice of in silico tools is critical. A consensus approach, using multiple models with different underlying algorithms, is preferable. This helps to mitigate the inherent biases of any single model and increases confidence in the predictions. It is also crucial to consider the model's applicability domain—the chemical space for which it has been trained and validated—to ensure the predictions for a novel scaffold like this compound are reliable.
Table 1: Hypothetical In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Prediction Model | Result/Prediction | Confidence Level | Interpretation |
| hERG Inhibition | QSAR Model (Ligand-based) | High Probability of Inhibition | High | Structural alerts suggest a high likelihood of binding to the hERG channel. |
| hERG IC₅₀ Prediction | Machine Learning Regression Model | Predicted IC₅₀ = 0.85 µM | Medium | Potent inhibition predicted, warranting immediate experimental follow-up. |
| Arrhythmogenicity | ADMET-AI (Graph Neural Network)[7] | Higher Concern for Cardiotoxicity | High | The model predicts a risk of arrhythmia based on multiple ADMET properties. |
| Hepatotoxicity | DILI Prediction Model | Low Probability | High | Unlikely to cause drug-induced liver injury. |
| Mutagenicity (Ames) | Derek Nexus (Knowledge-based) | Negative | High | No structural alerts for mutagenicity were identified. |
The in silico profile raises a significant red flag for cardiotoxicity, specifically predicting potent hERG channel inhibition and a general risk of arrhythmia. These predictions now dictate our experimental validation strategy.
Phase 2: The Experimental Validation Workflow
A tiered, mechanism-based experimental approach is essential to confirm or refute the in silico hypotheses. This workflow is designed to move from a specific molecular target to a more integrated, cellular system.
Caption: Overall workflow for validating in silico cardiotoxicity predictions.
Tier 1 Protocol: hERG Channel Inhibition Assay via Automated Patch Clamp
Rationale: The hERG assay is the industry standard for assessing a compound's potential to cause QT prolongation.[8] Automated patch clamp (APC) systems provide higher throughput than manual patch clamp while maintaining high-quality electrophysiological data, making them ideal for early-stage screening.[9]
Experimental Protocol:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Culture cells to 70-90% confluency under standard conditions (37°C, 5% CO₂).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in extracellular solution to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should be ≤0.5%.
-
-
Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch):
-
Harvest cells and prepare a single-cell suspension.
-
Load the cell suspension and compound plate into the APC instrument.
-
Quality Control: Only cells with a seal resistance >1 GΩ and a stable pre-compound current are used for analysis.[10]
-
Voltage Protocol: Apply a standardized voltage protocol designed to elicit and measure the hERG current (IKr). A typical protocol includes a depolarizing step to +40 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current as channels recover from inactivation.[10]
-
Compound Application:
-
Establish a stable baseline current with vehicle control.
-
Apply increasing concentrations of this compound sequentially to each cell.
-
Include a positive control (e.g., Dofetilide) to confirm assay sensitivity.
-
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of hERG current inhibition relative to the vehicle control.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).
-
Tier 2 Protocol: Integrated Cardiotoxicity Assessment using hiPSC-CMs
Rationale: While the hERG assay is crucial, it only interrogates a single ion channel. Cardiotoxicity can result from effects on multiple ion channels or other cellular processes.[11] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a more physiologically relevant system as they possess the complement of human cardiac ion channels and exhibit spontaneous electrical activity, allowing for a more integrated assessment of proarrhythmic risk.[12][13] This aligns with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[14][15]
A. Multi-Electrode Array (MEA) Assay
Purpose: To assess the effects of the compound on the extracellular field potential, providing key information on conduction, repolarization (analogous to the QT interval), and arrhythmogenic events.[16][17]
Experimental Protocol:
-
Cell Culture:
-
Plate hiPSC-CMs on fibronectin-coated MEA plates.
-
Allow the cells to form a spontaneously beating syncytium (typically 7-10 days).
-
-
MEA Recording:
-
Place the MEA plate in the recording device maintained at 37°C.
-
Record baseline field potential activity for at least 10 minutes to ensure a stable signal.
-
Key parameters to measure include: Field Potential Duration (FPD), beat period, and spike amplitude.[18]
-
-
Compound Application:
-
Add increasing concentrations of this compound to the wells.
-
Record for 15-30 minutes after each addition to allow for compound effect to stabilize.
-
-
Data Analysis:
-
Measure changes in FPD (corrected for beat rate, FPDc) from baseline. Significant prolongation of FPDc is an indicator of proarrhythmic risk.
-
Screen for arrhythmogenic events such as early afterdepolarizations (EADs) and beating irregularities.
-
B. Calcium Transient Assay
Purpose: To evaluate the compound's effect on intracellular calcium cycling, which is fundamental to excitation-contraction coupling.[19] Abnormal calcium transients can indicate cardiotoxicity and a propensity for arrhythmias.[20][21]
Experimental Protocol:
-
Cell Preparation:
-
Culture hiPSC-CMs in 96- or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Cal-520 AM).[22]
-
-
Fluorescence Imaging:
-
Compound Application and Measurement:
-
Add increasing concentrations of this compound.
-
Record the changes in the calcium transient waveform.
-
-
Data Analysis:
Phase 3: Comparative Analysis and Integrated Risk Assessment
This phase involves synthesizing the data from all three sources—in silico predictions, the hERG assay, and hiPSC-CM assays—to form a cohesive picture of the compound's cardiotoxic potential.
Table 2: Hypothetical Comparative Data for this compound
| Parameter | In Silico Prediction | Experimental hERG Assay (APC) | Experimental hiPSC-CM MEA Assay | Experimental hiPSC-CM Calcium Transient Assay |
| hERG Inhibition | High Probability | IC₅₀ = 1.2 µM | - | - |
| Effect on Repolarization | Arrhythmia Risk | - | FPDc Prolongation at ≥ 3 µM | CTD90 Prolongation at ≥ 3 µM |
| Arrhythmogenic Events | Higher Concern | - | EAD-like events at 10 µM | Irregular transients at 10 µM |
Discussion and Senior Scientist's Perspective
The hypothetical data presents a compelling narrative. The in silico models correctly flagged this compound as a potential hERG inhibitor. The predicted IC₅₀ of 0.85 µM was in close agreement with the experimentally determined value of 1.2 µM from the gold-standard automated patch clamp assay. This concordance provides confidence in the initial computational screen and validates its use for prioritizing compounds.
However, the investigation could not stop there. A hERG IC₅₀ in the low micromolar range is a concern, but it doesn't automatically translate to clinical proarrhythmia.[23] Some compounds that block hERG also affect other channels (e.g., calcium or late sodium channels) in a way that can mitigate the proarrhythmic risk. The hiPSC-CM assays were therefore critical for contextualizing the hERG finding.
The MEA and calcium transient data confirmed the downstream consequences of hERG inhibition. At concentrations just above the hERG IC₅₀, we observed significant prolongation of the field potential and calcium transient duration, the cellular hallmarks of delayed repolarization.[11][21] Crucially, at a higher concentration (10 µM), we detected proarrhythmic events like EADs. This demonstrates that for this compound, there are no significant counterbalancing ion channel effects, and the hERG inhibition translates directly to a proarrhythmic phenotype in a human cardiac context.
Caption: Decision-making logic based on integrated toxicity data.
References
- 1. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prescouter.com [prescouter.com]
- 7. AI Model To Predict Drug-Induced Cardiotoxicity | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]
- 8. hERG Assay | PPTX [slideshare.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. fda.gov [fda.gov]
- 11. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Use of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) to Monitor Compound Effects on Cardiac Myocyte Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 15. agilent.com [agilent.com]
- 16. Predicting cardiac safety using human induced pluripotent stem cell-derived cardiomyocytes combined with multi-electrode array (MEA) technology: A conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofins.com [eurofins.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Usefulness of cardiotoxicity assessment using calcium transient in human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes | RE-Place [re-place.be]
- 23. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 24. Current trends in in silico, in vitro toxicology, and safety biomarkers in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Furo[2,3-c]pyridin-7-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug discovery and development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Furo[2,3-c]pyridin-7-amine (CAS RN: 1140240-20-5), a heterocyclic amine compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
This document is designed to be an essential and immediate safety and logistical resource. It moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a deeper understanding of safe chemical handling practices.
Hazard Identification and Risk Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is imperative.
GHS Hazard Classification:
Based on available safety data, this compound is classified as a hazardous substance.[1][2]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07: Exclamation Mark |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05: Corrosion |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | GHS05: Corrosion |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07: Exclamation Mark |
Causality of Hazards: The hazardous nature of this compound stems from its chemical structure. The presence of the amine group and the fused furan and pyridine rings contributes to its reactivity and potential to cause harm upon contact or ingestion. The corrosive properties indicate that the compound can cause irreversible damage to skin and eye tissue.
Personal Protective Equipment (PPE)
Due to the significant hazards posed by this compound, the use of appropriate personal protective equipment is mandatory during all handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use. | To prevent skin contact and subsequent chemical burns. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes of the solid or solutions containing it. |
| Lab Coat | Flame-resistant and chemical-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Spill Management Protocol
Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.
Immediate Actions in Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup and Decontamination: Place all contaminated absorbent materials and cleaning supplies into a designated, labeled hazardous waste container. Clean the spill area with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. This prevents accidental and potentially dangerous chemical reactions and ensures that waste is managed in the most environmentally sound and cost-effective manner.
Experimental Protocol: Chemical Waste Collection
-
Obtain a Designated Waste Container: Acquire a clean, dry, and chemically compatible waste container from your institution's EHS department. Polyethylene or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Label the Container: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.[2][3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary hazard(s) (e.g., Corrosive, Toxic)
-
The appropriate hazard pictograms
-
-
Waste Addition: Carefully transfer the this compound waste into the labeled container. If transferring a solution, use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[4]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[1]
Waste Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the this compound waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[1]
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Recommended Disposal Method and Waste Classification
While the final disposal method will be determined by your institution's licensed hazardous waste vendor, the most probable and environmentally responsible method for this compound is incineration . High-temperature incineration in a permitted hazardous waste incinerator will destroy the organic molecule, converting it to carbon oxides and nitrogen oxides, which can be treated by the facility's emission control systems.
RCRA Waste Codes:
Based on its hazardous characteristics, this compound waste would likely be assigned the following Resource Conservation and Recovery Act (RCRA) waste codes.[5] Your EHS department will make the final determination.
| Waste Code | Description | Rationale for this compound |
| D002 | Corrosive Waste | Due to its classification as causing severe skin burns and eye damage.[6] |
| D001 | Ignitable Waste (if in a flammable solvent) | If the waste is a solution in a solvent with a flashpoint below 140°F (60°C). |
| U-listed or P-listed Waste | Discarded Commercial Chemical Products | While not specifically listed, its toxic properties may warrant classification under a generic U or P code by your EHS professional. |
| F003/F005 | Spent Non-halogenated Solvents | If dissolved in certain non-halogenated solvents and the mixture is spent.[7] |
Environmental Precautions and Decontamination
Due to the lack of specific ecotoxicity data for this compound, it must be assumed to be harmful to aquatic life. Therefore, preventing its release into the environment is of utmost importance.
-
Prevent Entry into Waterways: Do not dispose of this chemical or its containers in drains, sewers, or any body of water.
-
Container Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing, the container can be managed for disposal as non-hazardous solid waste, in accordance with institutional policies.
-
Decontamination of Glassware: Glassware that has been in contact with this compound should be rinsed with an appropriate organic solvent, and the rinsate collected as hazardous waste. Subsequent cleaning with soap and water can then be performed.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. actenviro.com [actenviro.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Furo[2,3-c]pyridin-7-amine
A Senior Application Scientist's In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal
Furo[2,3-c]pyridin-7-amine, a heterocyclic amine of interest in pharmaceutical research and development, requires meticulous handling due to its potential hazards. This guide provides an in-depth operational plan, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), safe handling procedures, and compliant disposal methods. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.
Hazard Assessment and Risk Mitigation
This compound is classified with the GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), carrying the signal word "Danger" and the GHS05 pictogram for corrosion[1]. Analogous structures such as furo[2,3-b]pyridine and furo[3,2-c]pyridine are also noted to cause skin, eye, and respiratory irritation[2][3]. Therefore, a comprehensive risk assessment is paramount before any handling of this compound. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon direct contact.
-
Harmful if Swallowed: Oral ingestion can lead to significant adverse health effects.
-
Irritant: Potential for respiratory tract irritation if inhaled as a dust.
Due to these hazards, the selection of appropriate PPE is not merely a recommendation but a critical requirement for ensuring laboratory safety.
Personal Protective Equipment (PPE) Selection
The level of PPE required depends on the scale of the experiment and the potential for exposure. The following table outlines the recommended PPE for handling this compound in a typical research laboratory setting.
| Body Part | PPE Specification | Rationale |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact with the corrosive compound. Double-gloving provides an additional layer of protection in case the outer glove is compromised. |
| Eyes/Face | Chemical splash goggles and a face shield. | Provides protection against splashes and airborne particles, safeguarding the eyes and face from severe burns[4][5]. |
| Body | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin on the arms and torso from accidental contact. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles[6]. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram illustrates the key stages of a typical laboratory procedure involving this compound.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.
-
If transferring the compound, do so carefully to prevent spills.
-
When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.
-
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with the compound using a suitable cleaning agent.
-
All disposable materials, including gloves, wipes, and contaminated labware, must be disposed of as hazardous waste.
-
Personal Protective Equipment (PPE) Donning and Doffing Procedures
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a seal check to ensure it fits correctly.
-
Goggles and Face Shield: Put on chemical splash goggles first, followed by the face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer gloves extend over the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed container for "Halogenated Organic Solid Waste"[7].
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled "Halogenated Organic Liquid Waste" container[7].
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams, as their disposal methods differ significantly[7].
Never dispose of this compound or its waste down the drain or in the regular trash[7]. Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. This compound | 1140240-20-5 [sigmaaldrich.com]
- 2. Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
